molecular formula C60H78OSn2 B1672490 Fenbutatin oxide CAS No. 13356-08-6

Fenbutatin oxide

Cat. No.: B1672490
CAS No.: 13356-08-6
M. Wt: 1052.7 g/mol
InChI Key: HOXINJBQVZWYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenbutatin oxide is a white crystalline solid with a mild odor.
This compound is an organotin acaricide.
Miticide for use on fruit and vegetable crops Hexakis(2-methyl-2-phenylpropyl)distannoxane belongs to the family of Cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety.

Properties

IUPAC Name

tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXINJBQVZWYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H78OSn2
Record name FENBUTATIN OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18148
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032391
Record name Fenbutatin oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1052.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid
Record name FENBUTATIN OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18148
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenbutatin oxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5276
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hexakis(2-methyl-2-phenylpropyl)distannoxane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

235-240 °C @ 0.05 mm
Record name FENBUTATIN OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C
Record name FENBUTATIN OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexakis(2-methyl-2-phenylpropyl)distannoxane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.42 g/cu cm
Record name FENBUTATIN OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.8X10-11 mm Hg @ 25 °C
Record name FENBUTATIN OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crytalline powder

CAS No.

13356-08-6
Record name FENBUTATIN OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18148
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenbutatin oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13356-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbutatin oxide [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distannoxane, 1,1,1,3,3,3-hexakis(2-methyl-2-phenylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fenbutatin oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tris(2-methyl-2-phenylpropyl)tin) oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENBUTATIN OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSV4C2L4E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENBUTATIN OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexakis(2-methyl-2-phenylpropyl)distannoxane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138-139 °C, 138 °C
Record name FENBUTATIN OXIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexakis(2-methyl-2-phenylpropyl)distannoxane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031788
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

fenbutatin oxide mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Fenbutatin Oxide

Executive Summary

This compound is an organotin acaricide that functions as a highly specific and potent inhibitor of mitochondrial F1Fo-ATP synthase. Its mechanism of action involves the direct binding to the F0 subunit of this enzyme complex, effectively blocking the proton translocation required for ATP synthesis. This disruption of oxidative phosphorylation leads to a rapid depletion of cellular energy, resulting in paralysis and death of the target mite species. This guide provides a detailed examination of the biochemical pathways, molecular interactions, and experimental methodologies used to characterize the action of this compound.

Introduction to this compound

This compound, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a non-systemic acaricide with contact and stomach action.[1] It has been widely utilized in agriculture to control a broad spectrum of phytophagous mites on various crops, including fruit trees, nuts, and ornamentals.[2] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 12B, it is recognized as an inhibitor of mitochondrial ATP synthase.[3] Its unique mode of action and low risk of cross-resistance with other acaricide classes have made it a valuable tool in integrated pest management (IPM) programs.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary biochemical function of this compound is the inhibition of oxidative phosphorylation, the metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP).[1][4] By targeting ATP synthase, the terminal enzyme complex in this pathway, this compound effectively halts the production of the cell's main energy currency.[4] This leads to a catastrophic energy deficit within the organism's cells, paralyzing its cardiovascular and respiratory systems.[4]

The process begins with the electron transport chain (ETC) on the inner mitochondrial membrane, which pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy of this electrochemical gradient, allowing protons to flow back into the matrix through its channel. This proton flow drives a mechanical rotation within the enzyme, catalyzing the phosphorylation of ADP to ATP. This compound disrupts this tightly coupled process by physically obstructing the proton channel.

Molecular Target: The F0 Subunit of ATP Synthase

The F1Fo-ATP synthase is a multi-subunit molecular motor composed of two main domains: the F1 domain, which extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the inner mitochondrial membrane and functions as the proton channel.[5][6]

Research on organotin compounds, including the closely related tributyltin (TBT), indicates that the specific target is the Fo domain.[7][8] More precisely, the binding site is located within the ion channel of subunit 'a'.[7][9] this compound, being highly hydrophobic, is believed to accumulate within the lipid bilayer of the inner mitochondrial membrane.[10] From there, it can access and bind to a site within the proton channel, sterically hindering the passage of protons.[10] This blockage prevents the rotation of the c-ring, a critical component of the Fo motor, thereby uncoupling the proton motive force from the catalytic activity of the F1 domain and halting ATP synthesis.[10][11]

ETC Electron Transport Chain (ETC) ATP_Synthase F1 Subunit (Catalytic) Fo Subunit (Proton Channel) Protons_High High [H+] ETC->Protons_High Protons_Low Low [H+] ATP_Prod ADP + Pi -> ATP ATP_Synthase:f1->ATP_Prod Catalysis Protons_High->ATP_Synthase:fo FBO This compound Block_Icon FBO->Block_Icon Block_Icon->ATP_Synthase:fo Inhibition

Caption: Mechanism of ATP synthase inhibition by this compound.

Quantitative Data

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

PropertyValueCitation
Physical State White crystalline solid[2][4]
Molecular Weight 1053 g/mol [2][4]
Melting Point 138-145°C[2][4]
Solubility Insoluble in water (~5 x 10⁻⁶ g/L); slightly soluble in acetone (~6 g/L), benzene (~140 g/L), dichloromethane (~370 g/L)[2]
Stability Stable to sunlight; hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide[2]
Toxicological Data

The acute toxicity of this compound has been evaluated in several animal models.

SpeciesRouteLD50 (mg/kg)Citation
RatOral2631[2]
MouseOral1450[2]
RabbitDermal>2000[4]
DogOral>1500[2]
Enzyme Inhibition Data

Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's effect on ATP synthase are not specified in the surveyed literature. However, for the related organotin compound tributyltin chloride (TBT-Cl) , the apparent Ki for inhibition of ATP hydrolysis by Na+-translocating ATP synthase was determined to be 200 nM .[7][9] This value highlights the high potency of organotin compounds as ATP synthase inhibitors.

Biotransformation and Metabolism

Once ingested, this compound is metabolized into several derivatives. Studies involving 119Sn-labelled this compound in rats identified the major metabolites excreted in feces.[12]

  • Parent Compound : this compound (hexakis(2-methyl-2-phenylpropyl)distannoxane)

  • Major Metabolites in Rats :

    • 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200)[12]

    • ß,ß-dimethylphenethylstannoic acid (SD 31723)[12]

  • Degradation Products in Plants/Soil :

    • Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane[4]

    • 2-methyl-2-phenylpropyl stannonic acid[4]

    • Inorganic tin[4]

A significant portion (86-96%) of the compound is excreted unchanged.[12]

cluster_rat Rat Metabolites cluster_env Environmental Degradates FBO This compound (Parent Compound) Met_Rat Metabolism (Rats) FBO->Met_Rat Deg_Env Degradation (Plants/Soil) FBO->Deg_Env INC IN-CG200 (1,3-dihydroxy-distannoxane) Met_Rat->INC SD SD 31723 (Stannoic Acid) Met_Rat->SD DHB Dihydroxy-bis-stannane Deg_Env->DHB SA Stannonic Acid Deg_Env->SA Tin Inorganic Tin DHB->Tin SA->Tin

Caption: Biotransformation pathways of this compound.

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key biochemical and analytical techniques.

Assessment of ATP Synthase Inhibition

The inhibitory effect on ATP synthase can be measured by assessing either its forward (synthesis) or reverse (hydrolysis) reaction.

  • ATP Hydrolysis (ATPase) Assay : A common method involves isolating the F1 subunit or using submitochondrial particles. The rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) is measured.[13]

    • Phosphate Detection : The amount of Pi released over time can be quantified spectrophotometrically using a colorimetric method (e.g., Fiske-Subbarow method).[14]

    • Coupled Enzyme Assay : The production of ADP can be coupled to other enzymatic reactions that result in the oxidation of NADH, which is monitored as a decrease in fluorescence or absorbance at 340 nm.[13]

Analysis of Mitochondrial Respiration

High-resolution respirometry is used to assess the impact of this compound on overall mitochondrial function in isolated mitochondria or intact cells.

  • Oxygen Consumption Rate (OCR) : An oxygen electrode or sensor is used to measure the rate at which oxygen is consumed by the electron transport chain.[15] The protocol typically involves measuring a basal OCR, followed by the sequential addition of various substrates and inhibitors (e.g., ADP, oligomycin, FCCP) to probe different states of respiration.[16] this compound would be expected to decrease ADP-stimulated (State 3) respiration without affecting the basal (State 4) rate, similar to the known ATP synthase inhibitor oligomycin.

Metabolism Studies

The biotransformation of this compound is typically studied using radiolabeled compounds.

  • Radiolabeling and Tracing : this compound containing a tin isotope (e.g., 119Sn) is administered to test animals.[2]

  • Sample Collection and Extraction : Feces and urine are collected, and tissues are harvested at various time points. Metabolites are extracted using organic solvents.[2][12]

  • Chromatographic Separation : Techniques like Thin-Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC) are used to separate the parent compound from its metabolites.[2][12]

  • Identification : Metabolites are identified by comparing their chromatographic behavior to that of known reference standards.[12]

cluster_prep Sample Preparation cluster_exp Experimental Assay cluster_analysis Data Analysis Mito 1. Isolate Mitochondria or Submitochondrial Particles Mix 2. Prepare Reaction Buffer (Substrates, ADP, Pi) Mito->Mix Add_FBO 3. Add this compound (Test) or Vehicle (Control) Mix->Add_FBO Start 4. Initiate Reaction (e.g., add ATP or ADP) Add_FBO->Start Measure 5. Measure Activity (e.g., O2 Consumption, Pi Release) Start->Measure Analyze 6. Calculate Inhibition Rate and Determine IC50 Measure->Analyze

Caption: General experimental workflow for assessing ATP synthase inhibition.

Conclusion

The mechanism of action for this compound is a clear and specific process centered on the inhibition of mitochondrial F1Fo-ATP synthase. By targeting the proton channel of the Fo subunit, it effectively decouples the proton motive force from ATP synthesis, leading to cellular energy failure. This targeted action makes it an effective acaricide and provides a distinct advantage in resistance management strategies. The methodologies outlined herein form the basis for understanding and quantifying the potent bioenergetic disruption caused by this organotin compound.

References

Fenbutatin Oxide: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is an organotin miticide used to control a wide range of phytophagous mites.[1][2][3] Its efficacy as a pesticide is rooted in its unique chemical structure and physical characteristics. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and degradation pathways to support research and development activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

PropertyValueReference(s)
IUPAC Name bis[tris(2-methyl-2-phenylpropyl)tin] oxide[3][4]
CAS Number 13356-08-6[4]
Molecular Formula C₆₀H₇₈OSn₂[4]
Molecular Weight 1052.68 g/mol [4]
Appearance White crystalline solid with a mild odor.[5]
Melting Point 138-145 °C[5][6]
Boiling Point 235-240 °C at 0.05 mm Hg
Density 0.42 g/cm³
Vapor Pressure 1.8 x 10⁻¹¹ mm Hg at 25 °C
Water Solubility Insoluble (~5 x 10⁻⁶ g/L at 23 °C)[5]
Solubility in Organic Solvents (at 23 °C) Acetone: ~6 g/LBenzene: ~140 g/LDichloromethane: ~370 g/L[5]
Partition Coefficient (log Kow) 5.2

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC). Below are detailed methodologies for key experiments.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using the capillary method.[6][7][8]

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate.

  • Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.

Boiling Point Determination (OECD 103)

Due to its high boiling point and potential for decomposition, the boiling point of this compound is determined under reduced pressure.[9][10][11] The dynamic method is suitable for this purpose.

  • Apparatus: A dynamic boiling point apparatus, which measures the vapor-liquid equilibrium, is used.

  • Procedure: The pressure in the apparatus is reduced to a specific value (e.g., 0.05 mm Hg). The sample is heated, and the temperature at which boiling is observed is recorded.

  • Data Analysis: The boiling point at different pressures can be determined and extrapolated to standard atmospheric pressure if necessary, although for substances like this compound, the boiling point at reduced pressure is more relevant.

Density of Solids (OECD 109)

The density of this compound can be determined using a pycnometer.[12][13][14][15][16]

  • Apparatus: A gas pycnometer is used to measure the volume of the solid sample by detecting the pressure change of a known volume of an inert gas.

  • Procedure: A weighed sample of this compound is placed in the pycnometer. The volume is determined by measuring the displacement of the inert gas.

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Water Solubility (OECD 105)

The flask method is suitable for determining the low water solubility of this compound.[2][17][18][19][20]

  • Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 23 °C) for a sufficient period to reach equilibrium.

  • Sample Analysis: After equilibrium is reached, the solution is filtered to remove undissolved solid. The concentration of this compound in the aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD 104)

Given the very low vapor pressure of this compound, a gas saturation method is appropriate.[1][21][22][23][24]

  • Apparatus: A stream of an inert gas is passed through a sample of this compound at a known flow rate and constant temperature.

  • Procedure: The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping it and quantifying it using a sensitive analytical technique (e.g., Gas Chromatography).

  • Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Partition Coefficient (n-octanol/water) (OECD 117)

The n-octanol/water partition coefficient (Kow) is a key parameter for assessing the environmental fate of a substance. The HPLC method is a common and efficient way to determine this for compounds like this compound.[25][26][27][28][29]

  • Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its n-octanol/water partition coefficient.

  • Procedure: A series of reference compounds with known log Kow values are injected onto the HPLC column to create a calibration curve of retention time versus log Kow. This compound is then injected under the same conditions, and its retention time is measured.

  • Calculation: The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Analytical Methods for Residue Analysis

The determination of this compound residues in various matrices is crucial for regulatory purposes and food safety. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS analysis is a modern approach for determining this compound in diverse samples like soil, tobacco, rice, milk, and pork.[30][31][32] The sample is first extracted with an organic solvent, and the extract is then cleaned up using dispersive solid-phase extraction before instrumental analysis.[30][31][32]

For analysis by GC, this compound, due to its low volatility, requires derivatization.[33] The sample extract is reacted with a reagent like ethyl magnesium bromide to form a more volatile derivative that can be analyzed by GC, often with a flame photometric detector (FPD).[33]

Signaling Pathways and Workflows

Synthesis Workflow

The commercial synthesis of this compound is a multi-step process that involves the formation of an organotin compound followed by controlled hydrolysis and condensation.[3]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Tris(2-methyl-2-phenylpropyl)tin reaction Reaction in Organic Solvent (e.g., Toluene) start->reaction Anhydrous Conditions dehydration Dehydration with Dehydrating Agent reaction->dehydration oxidation_condensation Heating and Stirring for Oxidation & Condensation dehydration->oxidation_condensation purification Purification (Filtration & Solvent Evaporation) oxidation_condensation->purification product This compound purification->product

Caption: Commercial synthesis workflow of this compound.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound exerts its miticidal effect by inhibiting oxidative phosphorylation.[3] Specifically, it targets and inhibits mitochondrial ATP synthase (also known as Complex V) in the electron transport chain.[3][34] This disruption of ATP production leads to cellular energy depletion and ultimately, the death of the mite.

Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by this compound Complex_I_IV Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+ in Intermembrane Space) Complex_I_IV->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production (ADP + Pi -> ATP) ATP_Synthase->ATP_Production Catalyzes Fenbutatin_Oxide This compound Inhibition Inhibition Fenbutatin_Oxide->Inhibition Inhibition->ATP_Synthase Inhibition->ATP_Production Cellular_Energy_Depletion Cellular Energy Depletion Mite_Death Mite Death Cellular_Energy_Depletion->Mite_Death

Caption: Mechanism of action of this compound via inhibition of ATP synthase.

Degradation Pathway

This compound can degrade in the environment through hydrolysis and photolysis. In the presence of water, it can slowly hydrolyze to tris(2-methyl-2-phenylpropyl)tin hydroxide.[5] Further degradation can lead to the cleavage of the tin-carbon bonds, forming dihydroxybis(2-methyl-2-phenylpropyl)stannane and eventually inorganic tin.[35]

Degradation_Pathway cluster_degradation Environmental Degradation of this compound Fenbutatin_Oxide This compound (C₆₀H₇₈OSn₂) Hydroxide Tris(2-methyl-2-phenylpropyl)tin Hydroxide Fenbutatin_Oxide->Hydroxide Hydrolysis Dihydroxy Dihydroxybis(2-methyl-2-phenylpropyl)stannane Hydroxide->Dihydroxy Further Degradation Stannoic_Acid 2-methyl-2-phenylpropyl Stannoic Acid Dihydroxy->Stannoic_Acid Inorganic_Tin Inorganic Tin Stannoic_Acid->Inorganic_Tin

Caption: Environmental degradation pathway of this compound.

References

Synthesis Pathway of Fenbutatin Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of Fenbutatin oxide, an organotin miticide. The document outlines the multi-step chemical synthesis, providing detailed experimental protocols, quantitative data, and visualizations of the reaction workflow.

Core Synthesis Overview

The commercial production of this compound, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a two-step process. The synthesis begins with the formation of a key intermediate, tris(2-methyl-2-phenylpropyl)tin chloride, through a Grignard reaction. This intermediate is subsequently converted to this compound via hydrolysis and dehydration.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

ParameterTris(2-methyl-2-phenylpropyl)tin chlorideThis compound
Molecular Formula C₃₀H₃₉ClSnC₆₀H₇₈OSn₂
Molecular Weight 557.79 g/mol 1052.68 g/mol [1]
Appearance White crystalline solidFine white powder[2]
Melting Point Not explicitly found~145°C[1]
Purity Not explicitly found≥ 97% w/w

Experimental Protocols

Step 1: Synthesis of Tris(2-methyl-2-phenylpropyl)tin chloride via Grignard Reaction

This procedure describes the synthesis of the organotin halide intermediate.

Materials:

  • 2-methyl-2-phenylpropyl chloride (Neophyl chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous toluene

  • Hydrochloric acid (aqueous solution)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small amount of 2-methyl-2-phenylpropyl chloride is added to initiate the reaction. Once initiated, the remaining 2-methyl-2-phenylpropyl chloride, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-methyl-2-phenylpropylmagnesium chloride).

  • Reaction with Tin(IV) chloride: The Grignard solution is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tris(2-methyl-2-phenylpropyl)tin chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white crystalline solid.

Step 2: Synthesis of this compound

This procedure details the conversion of the organotin chloride intermediate to the final product.[2]

Materials:

  • Tris(2-methyl-2-phenylpropyl)tin chloride

  • Toluene

  • Sodium hydroxide (aqueous solution)

  • Dehydrating agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Hydrolysis: Tris(2-methyl-2-phenylpropyl)tin chloride is dissolved in toluene. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to facilitate the hydrolysis of the tin-chloride bond to a tin-hydroxide.

  • Dehydration: The resulting mixture, containing the wet tris(2-methyl-2-phenylpropyl)tin hydroxide, is heated. A dehydrating agent is added to facilitate the condensation of two molecules of the tin hydroxide to form the distannoxane (tin-oxygen-tin) bridge of this compound.[2] The reaction mixture is heated and stirred to ensure complete condensation.[2] Water is removed from the reaction mixture, potentially through azeotropic distillation with toluene.

  • Purification: After the reaction is complete, the mixture is filtered to remove any inorganic salts.[2] The solvent is then evaporated under reduced pressure to yield crude this compound.[2] The product can be further purified by recrystallization from a suitable solvent to obtain a fine white powder.[2]

Mandatory Visualizations

Synthesis_Pathway_of_Fenbutatin_Oxide cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis & Dehydration NeophylCl 2-methyl-2-phenylpropyl chloride Grignard 2-methyl-2-phenylpropyl- magnesium chloride (Grignard Reagent) NeophylCl->Grignard + Mg, Ether Mg Magnesium (Mg) SnCl4 Tin(IV) chloride (SnCl₄) Intermediate Tris(2-methyl-2-phenylpropyl)tin chloride Grignard->Intermediate + SnCl₄, Toluene Product This compound Intermediate->Product 1. NaOH (aq) 2. Heat NaOH Sodium Hydroxide (NaOH) Heat Heat/Dehydration

Caption: Overall synthesis pathway of this compound.

Experimental_Workflow Start1 Start: Prepare Grignard Reagent React_SnCl4 React with Tin(IV) chloride Start1->React_SnCl4 Workup1 Acidic Work-up & Extraction React_SnCl4->Workup1 Purify1 Purify Intermediate Workup1->Purify1 Intermediate_Product Tris(2-methyl-2-phenylpropyl)tin chloride Purify1->Intermediate_Product Start2 Start: Hydrolysis of Intermediate Intermediate_Product->Start2 Dehydrate Dehydration/Condensation Start2->Dehydrate Purify2 Purify Final Product Dehydrate->Purify2 Final_Product This compound Purify2->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to Fenbutatin Oxide: Structural Formula, Properties, and Isomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbutatin oxide is a selective, non-systemic organotin acaricide with contact and stomach action.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, and the absence of isomeric forms. Detailed analytical methodologies for its detection and a summary of its manufacturing process are presented. Furthermore, this guide elucidates its mechanism of action as a potent inhibitor of mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy metabolism.

Chemical Identity and Structural Formula

This compound, with the IUPAC name bis[tris(2-methyl-2-phenylpropyl)tin] oxide and CAS Registry Number 13356-08-6, is a complex organotin compound.[2] Its molecular formula is C₆₀H₇₈OSn₂[3], and it has a molecular weight of 1052.68 g/mol .[3]

The structural formula of this compound is characterized by two tin atoms linked by an oxygen atom, with each tin atom bonded to three neophyl (2-methyl-2-phenylpropyl) groups.

Structural Formula:

The molecule is achiral and, due to its symmetrical nature and the absence of stereocenters, does not exhibit isomerism.

Physicochemical Properties

This compound is a white crystalline solid with a mild odor.[4] It has low solubility in water but is soluble in several organic solvents. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Melting Point 138-139 °C[4][5]
Boiling Point 235-240 °C at 0.05 mmHg[4]
Vapor Pressure 1.8 x 10⁻¹¹ mmHg at 25 °C[4]
Water Solubility Insoluble (<5 mg/L)[5]
Solubility in Organic Solvents (at 23 °C) Acetone: ~6 g/L[5]
Benzene: ~140 g/L[5]
Dichloromethane: ~370 g/L[5]
LogP (Octanol-Water Partition Coefficient) 5.2[4]

Toxicological Profile

This compound exhibits low acute oral toxicity but can be fatal if inhaled.[1] It is a severe eye irritant and a mild skin irritant.[6] A summary of its acute toxicity data is provided in Table 2.

SpeciesRouteLD₅₀/LC₅₀Reference
Rat (male)Oral4400 mg/kg[7]
RatOral2631 mg/kg
MouseOral1450 mg/kg
RabbitDermal>2000 mg/kg[6]
RatInhalation (4h)0.072 mg/L[7]

The Acceptable Daily Intake (ADI) for humans has been established at 0.03 mg/kg body weight.

Experimental Protocols

Synthesis

The commercial synthesis of this compound is a multi-step process. While detailed proprietary protocols are not publicly available, a general outline can be derived from patent literature. The process typically involves the Grignard reaction of neophyl chloride with tin tetrachloride to form tris(neophyl)tin chloride. This intermediate is then hydrolyzed to tris(neophyl)tin hydroxide, which is subsequently dehydrated to yield this compound. A preparation method described in a patent involves mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration.

Analytical Methods for Residue Analysis

Accurate quantification of this compound residues in environmental and biological matrices is crucial for regulatory and safety assessments. Several analytical methods have been developed and validated for this purpose.

4.2.1. Gas Chromatography (GC)

Due to its low volatility, this compound requires derivatization prior to GC analysis. A common method involves extraction with an organic solvent, followed by derivatization with a Grignard reagent, such as ethylmagnesium bromide, to form a more volatile tetra-alkyltin compound. Detection is typically achieved using a flame photometric detector (FPD) with a tin-selective filter or mass spectrometry (MS).

4.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A more direct and highly sensitive method for the determination of this compound is HPLC-MS/MS. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed for its extraction from various food and soil samples.[8]

  • Extraction: Samples are extracted with acetonitrile containing 1% formic acid.

  • Cleanup: The extract is purified by dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA) to remove matrix interferences.

  • Analysis: The purified extract is analyzed by HPLC-MS/MS in the multiple reaction monitoring (MRM) mode.

Method validation studies have demonstrated good linearity, with coefficients of determination (R²) greater than 0.99 over the concentration range of 0.005–1 mg/kg.[8] Recoveries typically range from 79% to 97%, with relative standard deviations (RSDs) below 11%.[8] The limit of quantification (LOQ) for this method is as low as 0.007 mg/kg.[8]

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of oxidative phosphorylation through its interaction with mitochondrial F1F0-ATP synthase.[1] This enzyme complex is essential for the production of ATP, the main energy currency of the cell.

Organotin compounds, including this compound, are known to target the F0 subunit of the ATP synthase complex.[4][5] The F0 subunit forms a proton channel through the inner mitochondrial membrane. The flow of protons through this channel drives the rotation of the F1 subunit, which in turn catalyzes the synthesis of ATP from ADP and inorganic phosphate.

This compound is believed to physically block this proton channel, thereby preventing the proton motive force from driving ATP synthesis. This disruption of cellular energy production ultimately leads to the death of the target organism.

The following diagram illustrates the proposed mechanism of action of this compound on mitochondrial F1F0-ATP synthase.

Fenbutatin_Oxide_MoA cluster_membrane Inner Mitochondrial Membrane F0 F₀ Subunit Proton Channel F1 F₁ Subunit ATP Synthesis F0:head->F1:head Drives Rotation ATP_Production ATP Production (Mitochondrial Matrix) F1->ATP_Production Catalyzes Proton_Gradient Proton Gradient (Intermembrane Space) Proton_Gradient->F0:head Proton Flow Fenbutatin This compound Fenbutatin->F0:head Block Blockage Block->F0:head

References

An In-depth Technical Guide to the Mode of Action of Fenbutatin Oxide on Mites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbutatin oxide is a non-systemic organotin acaricide with a long history of use in controlling a wide range of phytophagous mites.[1][2] Its efficacy stems from a highly specific mode of action, targeting the fundamental process of cellular energy production in mites. This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms by which this compound exerts its acaricidal effects. It includes a summary of quantitative efficacy data, detailed experimental protocols for assessing its impact, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase (also known as Complex V) in mites.[1][3] This enzyme is a critical component of the oxidative phosphorylation pathway, responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

This compound acts as a potent, non-systemic acaricide with both contact and stomach action.[1] By disrupting ATP production, it effectively halts cellular respiration, leading to a catastrophic energy deficit within the mite's cells and ultimately causing death.[2] This process, while highly effective, is slow-acting, with mortality typically observed over several days.[3]

The specific binding site of organotin compounds like this compound is believed to be the F₀ subunit of the ATP synthase, which forms the proton channel.[4] By interacting with this subunit, this compound blocks the flow of protons across the inner mitochondrial membrane, thereby inhibiting the rotational catalysis required for ATP synthesis.[4]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous studies, primarily through the determination of the median lethal concentration (LC₅₀) – the concentration required to kill 50% of a test population. These values can vary significantly depending on the mite species, the specific population's resistance profile, and the bioassay methodology employed.

Table 1: Comparative LC₅₀ Values of this compound Against Tetranychus urticae

Mite Strain/PopulationBioassay MethodLC₅₀ (mg a.i./L)Resistance Ratio (RR)¹Reference
Susceptible (S)Leaf Dip0.174-[5]
Resistant (R)Leaf Dip>100>575[5]
Field Population (California)Not Specified>478-fold difference between least and most susceptibleNot Applicable[1]
Field Population (Western Australia)Discriminating-DoseResistance detected (up to 464-fold at LC₉₅)Not Applicable[6]

¹ Resistance Ratio (RR) is calculated as the LC₅₀ of the resistant strain divided by the LC₅₀ of the susceptible strain.

Experimental Protocols

Protocol for Mite Bioassay: Leaf-Dip Method

This protocol is a standard method for determining the contact toxicity of an acaricide to adult mites.

Materials:

  • Bean plants (or other suitable host plant for the target mite species)

  • Colony of adult female mites (e.g., Tetranychus urticae)

  • This compound formulation

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Petri dishes (9 cm diameter)

  • Agar (1.5-2.0%)

  • Fine camel hair brush

  • Micropipettes

  • Beakers

  • Stereomicroscope

Procedure:

  • Preparation of Test Arenas: Prepare a 1.5-2.0% agar solution and pour it into the bottom of the petri dishes to a depth of 3-5 mm. Allow the agar to solidify. This will provide moisture to the leaf discs and prevent the mites from escaping.

  • Preparation of Leaf Discs: Excise leaf discs (2-3 cm in diameter) from untreated host plant leaves. Place one leaf disc, abaxial side up, onto the solidified agar in each petri dish.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A series of at least five serial dilutions should be prepared from the stock solution to create a range of concentrations. A small amount of surfactant (e.g., 0.01%) should be added to all solutions to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

  • Treatment of Leaf Discs: Using forceps, dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.[7] Place the treated leaf discs back onto the agar in the petri dishes and allow them to air dry for approximately one hour.

  • Infestation with Mites: Using a fine camel hair brush, transfer 15-20 adult female mites onto each treated leaf disc.

  • Incubation: Place the petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: After 48-72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence limits using probit analysis.

Protocol for Mitochondrial ATP Synthase Activity Assay

This protocol describes a method to measure the effect of this compound on ATP synthase activity in isolated mite mitochondria. The assay measures the reverse reaction of ATP synthase (ATP hydrolysis), which is coupled to the oxidation of NADH.

Materials:

  • Adult mites

  • Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2)[8]

  • Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris, pH 8.25)[8]

  • ATP, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH)

  • This compound

  • Oligomycin (a known ATP synthase inhibitor, for positive control)

  • Dounce homogenizer

  • Centrifuge (refrigerated)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Mitochondria Isolation: a. Homogenize a known mass of mites in ice-cold homogenization buffer using a Dounce homogenizer. b. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris. c. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria. d. Resuspend the mitochondrial pellet in a small volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Preparation: a. Prepare an assay medium in the assay buffer containing NADH, PEP, PK, and LDH.[8] b. Prepare different concentrations of this compound to be tested.

  • Activity Measurement: a. Add the assay medium to a spectrophotometer cuvette and warm to 37°C. b. Add the isolated mitochondria to the cuvette and mix. c. Initiate the reaction by adding a known concentration of ATP. d. The hydrolysis of ATP to ADP by ATP synthase will drive the conversion of PEP to pyruvate by PK. LDH will then reduce pyruvate to lactate, oxidizing NADH to NAD⁺. e. Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[9]

  • Inhibition Analysis: a. To test the effect of this compound, pre-incubate the isolated mitochondria with various concentrations of the inhibitor for a set period before adding ATP. b. Measure the rate of NADH oxidation in the presence of the inhibitor. c. Compare the inhibited rates to the uninhibited control to determine the extent of ATP synthase inhibition. Use oligomycin as a positive control for inhibition.

  • Data Analysis: Calculate the specific activity of ATP synthase (e.g., in nmol NADH oxidized/min/mg protein) and determine the IC₅₀ (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

Signaling Pathway: Oxidative Phosphorylation and Inhibition by this compound

Oxidative_Phosphorylation cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ ADP ADP + Pi ATPSynthase F₀ F₁ ATP Synthase ADP->ATPSynthase:f1 ATP ATP O2 O₂ H2O H₂O Q Q C1->Q ProtonGradient H⁺ Gradient C1->ProtonGradient H⁺ C2->Q C3 Complex III Q->C3 CytC Cyt c C3->CytC C3->ProtonGradient H⁺ C4 Complex IV CytC->C4 C4->O2 e⁻ C4->ProtonGradient H⁺ ATPSynthase:f1->ATP ProtonGradient->ATPSynthase:f0 H⁺ FenbutatinOxide Fenbutatin Oxide FenbutatinOxide->ATPSynthase:f0 Inhibition

Caption: Inhibition of mitochondrial ATP synthase by this compound.

Experimental Workflow: Leaf-Dip Bioassay

Leaf_Dip_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Assessment cluster_analysis Data Analysis prep_agar Prepare Agar Plates prep_leaf Excise Leaf Discs prep_agar->prep_leaf dip Dip Leaf Discs in Test Solutions (10s) prep_leaf->dip prep_solutions Prepare this compound Serial Dilutions prep_solutions->dip dry Air Dry Leaf Discs dip->dry infest Infest with Adult Mites dry->infest incubate Incubate at 25°C (48-72h) infest->incubate assess Assess Mite Mortality incubate->assess probit Perform Probit Analysis assess->probit lc50 Calculate LC₅₀ Value probit->lc50

Caption: Workflow for a standard leaf-dip bioassay.

Resistance to this compound

The development of resistance to this compound in mite populations is a significant concern and has been documented in various regions.[1][6] Resistance levels can be extremely high, rendering the acaricide ineffective. The mechanism of resistance is not fully elucidated but is thought to involve target-site insensitivity, potentially through mutations in the ATP synthase enzyme that reduce the binding affinity of this compound. Due to the risk of resistance, it is crucial to incorporate this compound into integrated pest management (IPM) programs that involve rotation with acaricides having different modes of action.

Conclusion

This compound remains an effective acaricide due to its specific and vital target: mitochondrial ATP synthase. Its mode of action, centered on the disruption of cellular energy production, provides a clear biochemical basis for its toxicity to mites. Understanding this mechanism, along with standardized protocols for efficacy testing and an awareness of resistance potential, is essential for its responsible and effective use in crop protection. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working to understand and manage mite populations.

References

Fenbutatin Oxide: A Technical Guide to Metabolism and Biotransformation in Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide, an organotin compound, has been utilized as a non-systemic acaricide with contact and stomach action for the control of a wide range of phytophagous mites.[1][2] Its efficacy in agricultural applications necessitates a thorough understanding of its metabolic fate in animal systems to assess potential risks to non-target organisms, including mammals, and to establish safe residue limits in food products. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The primary mechanism of action is suspected to be the inhibition of mitochondrial ATP synthase, thereby disrupting oxidative phosphorylation.[2][3]

Absorption, Distribution, and Excretion (ADME)

Studies in laboratory animals, primarily rats, indicate that this compound is poorly absorbed from the gastrointestinal tract following oral administration.[4][5] The vast majority of the administered dose is excreted rapidly, predominantly in the feces as the unchanged parent compound.

In a study with ¹¹⁹Sn-labelled this compound fed to rats, 80-90% of the administered radioactivity was excreted in the feces following multiple doses.[4][6] Urinary excretion was minimal, accounting for less than 1% of the administered dose.[4] The gastrointestinal tract contained diminishing percentages of the administered tin-119 over time, with approximately 30%, 15%, and 5% remaining after 1, 3, and 6 days of dosing, respectively.[4]

Pharmacokinetic studies in Crl:CD BR rats using ¹¹⁹ᵐSn-labelled this compound further confirmed these findings across different dosing regimens. Excretion was almost complete within 72 hours.[4] While absorption is low, detectable residues were found in various tissues, with the highest concentrations typically observed in the liver, kidneys, and fat.[4][6] Notably, no detectable levels of ¹¹⁹Sn were found in brain or bone tissue.[4][6]

Table 1: Excretion of this compound in Rats (5-7 Days Post-Administration)
RouteDose RegimenPercentage of Administered DoseAnimal ModelReference
FecesSingle Low Dose (10 mg/kg bw)83-100%Crl:CD BR Rats[4]
FecesSingle High Dose (500 mg/kg bw)83-100%Crl:CD BR Rats[4]
FecesRepeated Low Dose (10 mg/kg bw)83-100%Crl:CD BR Rats[4]
UrineAll Dose Regimens< 1%Crl:CD BR Rats[4]
Table 2: Tissue Distribution of ¹¹⁹Sn Residues in Rats Following Oral Administration of this compound
TissueConcentration Range (mg/kg)Animal ModelReference
Liver0.015 - 0.09Rats[4][6]
Kidneys0.015 - 0.055Rats[4][6]
Fat< 0.01 - 0.065Rats[4][6]
BrainNot DetectedRats[4][6]
BoneNot DetectedRats[4][6]

Biotransformation and Metabolic Pathways

Despite its poor absorption, a fraction of this compound undergoes biotransformation in animals. The majority of the ingested compound, however, is excreted unchanged in the feces.[4] Metabolic studies in rats have identified two primary metabolites resulting from the cleavage and subsequent hydroxylation of the parent molecule.

The major metabolites identified in the feces of rats are:

  • β,β-dimethylphenethylstannoic acid (SD 33608) [4][6]

  • 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200) , which has also been referred to as dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane.[3][4][6]

The metabolic process involves the hydrolysis of one of the tin-carbon bonds, followed by oxidation. While the specific enzymatic pathways have not been fully elucidated in the available literature, such oxidative reactions in xenobiotics are typically mediated by the cytochrome P450 (CYP) enzyme system.[7][8]

Fenbutatin_Metabolism parent This compound {bis[tris(2-methyl-2-phenylpropyl)tin] oxide} metabolite1 IN-CG200 {1,3-dihydroxy-1,1,3,3-tetrakis (2-methyl-2-phenylpropyl)-distannoxane} parent->metabolite1 Hydrolysis/Hydroxylation metabolite2 SD 33608 {β,β-dimethylphenethylstannoic acid} parent->metabolite2 Hydrolysis/Oxidation unchanged Excreted Unchanged (Major Pathway, >90%) parent->unchanged Fecal Excretion

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

The characterization of this compound's metabolic fate has been accomplished through various in vivo studies, primarily in rats. Below are summaries of typical experimental methodologies employed.

In Vivo Metabolism and Excretion Study (Rat Model)
  • Test System: Crl:CD BR rats are a commonly used strain.[4] Studies often include both male and female animals to assess for sex-specific differences.

  • Test Substance: this compound, often radiolabeled with a tin isotope such as ¹¹⁹Sn or ¹¹⁹ᵐSn, to facilitate tracing and quantification in biological matrices.[4][6]

  • Dosing Regimens:

    • Single Low Dose: A single oral gavage dose, for example, at 10 mg/kg body weight, to assess pharmacokinetics under non-saturating conditions.[4]

    • Single High Dose: A single oral gavage dose, for example, at 500 mg/kg body weight, to investigate potential saturation of metabolic or excretory pathways.[4]

    • Repeated Dosing: Daily administration of unlabeled this compound for a period (e.g., 14 days) followed by a single dose of the radiolabeled compound to evaluate potential for bioaccumulation or enzyme induction.[4]

  • Sample Collection:

    • Urine and feces are collected at regular intervals (e.g., every 24 hours) for up to 7 days post-dosing.[4]

    • At the end of the study period, animals are euthanized, and various tissues (liver, kidneys, fat, muscle, brain, bone) are collected for residue analysis.[4]

  • Analytical Methods:

    • Quantification: Total radioactivity in samples (urine, feces, tissues) is determined using techniques like liquid scintillation counting.

    • Metabolite Profiling: Fecal extracts are analyzed to separate and identify metabolites. A common technique cited in early studies is Thin-Layer Chromatography (TLC), where the migration of radioactive spots is compared to that of reference standards for the parent compound and known metabolites.[4]

    • Modern Methods: While not detailed in the metabolism-specific search results, modern analytical methods for this compound residue detection include Gas Chromatography (GC) with Flame Photometric Detection (FPD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11] These highly sensitive and specific techniques are crucial for routine monitoring and could be adapted for advanced metabolite identification.

Experimental_Workflow start Animal Dosing (e.g., Rats, Oral Gavage with ¹¹⁹Sn-Fenbutatin Oxide) collection Sample Collection (Urine, Feces, Tissues over 7 days) start->collection quantification Total Radioactivity Measurement (Liquid Scintillation Counting) collection->quantification extraction Extraction of Feces/Tissues (e.g., with organic solvents) collection->extraction data Data Analysis (Excretion Balance, Tissue Distribution, Metabolite Profile) quantification->data separation Metabolite Separation (e.g., Thin-Layer Chromatography) extraction->separation identification Metabolite Identification (Comparison with Reference Standards) separation->identification identification->data

Caption: A typical workflow for a this compound metabolism study.

Conclusion

The metabolism of this compound in animals is characterized by very low oral absorption and rapid fecal excretion. The vast majority of the administered dose is eliminated unchanged. A small fraction of the compound undergoes biotransformation, primarily through hydrolysis and oxidation, to form two main metabolites: β,β-dimethylphenethylstannoic acid (SD 33608) and 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200). Tissue residues are generally low and do not indicate significant bioaccumulation in key organs like the brain or bone. This metabolic profile, dominated by poor absorption and limited biotransformation, is a critical factor in the overall toxicological assessment of this compound.

References

IUPAC and common names for fenbutatin oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Fenbutatin Oxide: IUPAC Nomenclature, Chemical Properties, and Mode of Action

Introduction

This compound is a selective, non-systemic organotin acaricide used to control a wide range of phytophagous mites.[1][2] It acts through contact and stomach action, providing long residual control of all motile stages of mites on various fruit, field, and ornamental crops.[3][4][5] This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, mode of action, and analytical methodologies for researchers, scientists, and drug development professionals.

Nomenclature

The nomenclature for this compound is established by several organizations, including the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

Nomenclature Type Name Source
IUPAC Name bis[tris(2-methyl-2-phenylpropyl)tin] oxide[4][6][7]
Common Name This compound[4][6][7]
Chemical Abstracts Name hexakis(2-methyl-2-phenylpropyl)distannoxane[4][6][8]
American Chemical Society Name hexakis(ß,ß-dimethylphenethyl)distannoxane[6]
Trade Names Vendex, Torque, Neostanox, Osadan, Bendex[3][4][8][9]
CAS Registry Number 13356-08-6[3][7][8]
EPA Shaughnessy Number 104601[3]
EC Number 236-407-7[2]
CIPAC Number 359[2][7]

Chemical and Physical Properties

Technical this compound is a white crystalline solid.[1][3] Its chemical and physical properties are summarized in the table below.

Property Value Source(s)
Molecular Formula C₆₀H₇₈OSn₂[2][3][7]
Molecular Weight 1052.68 g/mol [8]
Physical State White crystalline solid or powder[1][3][6]
Melting Point 138-145 °C[3][6][8]
Water Solubility Insoluble (~5 x 10⁻⁶ g/L at 23°C)[6][8]
Organic Solvent Solubility (at 23°C) Acetone: ~6 g/LBenzene: 140 g/LDichloromethane: 370 g/LMethylene chloride: 380 g/LXylene: 53 g/L[6][8]
Stability Stable to sunlight. Hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide, which can be reconverted to the parent compound.[6][9][6][9]

Mode of Action

This compound's primary mode of action is the inhibition of oxidative phosphorylation by targeting mitochondrial ATP synthase.[2][3] This disruption of cellular respiration leads to a rapid cessation of feeding and paralysis of the cardiovascular and respiratory systems in the target mites.[3][10]

fb This compound mito Mitochondria fb->mito Enters atp_synthase Mitochondrial ATP Synthase fb->atp_synthase Inhibits oxphos Oxidative Phosphorylation atp_synthase->oxphos Catalyzes atp ATP Production oxphos->atp Drives energy Cellular Energy Depletion atp->energy Leads to paralysis Paralysis and Mortality energy->paralysis Results in

Caption: Mode of action of this compound.

Experimental Protocols

Synthesis

The commercial production of this compound is a multi-step process. A general outline of the synthesis is as follows:

  • Reaction Setup: Tris(2-methyl-2-phenylpropyl)tin is reacted in an anhydrous organic solvent, such as toluene, to prevent hydrolysis.[2]

  • Dehydration: A dehydrating agent is introduced to facilitate the formation of the distannoxane bridge, which is a key structural feature of this compound.[2]

  • Oxidation and Condensation: The reaction mixture is heated and stirred to complete the oxidation and condensation steps.[2]

  • Purification: The final product is purified through filtration and solvent evaporation.[2]

A patented preparation method also describes the use of distillation and dehydration of a wet product of this compound with an organic solvent as a carrier, which can be achieved through spray heating or a membrane evaporator.[11]

start Tris(2-methyl-2-phenylpropyl)tin reaction Reaction Mixture (Heated and Stirred) start->reaction solvent Anhydrous Organic Solvent (e.g., Toluene) solvent->reaction dehydrating_agent Dehydrating Agent dehydrating_agent->reaction filtration Filtration reaction->filtration Oxidation & Condensation evaporation Solvent Evaporation filtration->evaporation end Purified this compound evaporation->end

Caption: General synthesis workflow for this compound.

Analytical Methods
  • Product Analysis: The content of this compound in technical products can be determined by potentiometric non-aqueous titrimetry.[4]

  • Residue Analysis: Residues in crops and other materials are typically determined by gas-liquid chromatography (GLC) with either an electron capture detector (ECD) or a flame photometric detector (FPD) after conversion to a suitable derivative.[4]

Toxicological Summary

Endpoint Value Species Source(s)
Acute Oral LD₅₀ 2631 mg/kgRat[4]
Acute Dermal LD₅₀ >2000 mg/kgRabbit[3][4]
Primary Eye Irritation Severe irritantRabbit[3]
Primary Skin Irritation Mild irritantRabbit[3]
Dermal Sensitization Not a sensitizerGuinea pig[3]
ADI (JMPR) 0.03 mg/kg b.w. (1992)-[4]

Conclusion

This compound is a well-characterized organotin acaricide with a specific mode of action targeting mitochondrial ATP synthase. Its chemical properties and toxicological profile have been extensively studied. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of pesticide science and drug development.

References

Technical Guide: Solubility of Fenbutatin Oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fenbutatin oxide in various organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this organotin acaricide.

Introduction

This compound, a non-systemic acaricide, is characterized by its low aqueous solubility and notable solubility in several organic solvents.[1] Understanding its solubility profile is critical for various applications, including formulation development, analytical method design, and environmental fate assessment. This document consolidates available quantitative solubility data, outlines relevant experimental methodologies, and provides a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound in select organic solvents has been reported at 23°C. This data is crucial for selecting appropriate solvents for stock solutions, extractions, and formulations.

Organic SolventTemperature (°C)Solubility (g/L)Reference
Dichloromethane23380[2][3][4]
Benzene23140[2][3][4]
Acetone236[2][3][4]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound in organic solvents is not extensively documented in publicly available literature, a standard methodology can be derived from established principles for solubility testing of chemical substances, such as those outlined in OECD guidelines. The following protocol describes a general approach based on the "shake-flask" method, which is suitable for substances with solubility above 10⁻² g/L.

3.1 Principle

An excess amount of this compound is equilibrated with a specific organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.

3.2 Materials and Equipment

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Constant temperature shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD)

3.3 Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 23°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. Centrifuge the samples at a controlled temperature to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter compatible with the organic solvent.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-MS/MS or GC-FPD, to determine the concentration of this compound. A multi-point calibration curve should be prepared using analytical standards of this compound in the same solvent.

  • Calculation: Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor.

3.4 Analytical Considerations

The choice of analytical technique is critical for accurate quantification.

  • HPLC-MS/MS: This technique is highly selective and sensitive for the determination of this compound.

  • GC-FPD: Gas chromatography with a tin-sensitive flame photometric detector is another suitable method for the analysis of organotin compounds like this compound.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Select Solvent and Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (e.g., 24-48 hours) B->C D Allow to Settle C->D E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H Analyze by HPLC-MS or GC-FPD G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

The concept of signaling pathways is not directly applicable to the solubility of a chemical compound. However, the logical relationship in the experimental workflow is crucial for obtaining accurate and reproducible results. The workflow progresses from preparation and equilibration to phase separation and finally, quantitative analysis. Each step is a prerequisite for the next, ensuring that a true equilibrium is reached and that the analyzed sample accurately represents the saturated solution.

Conclusion

The solubility of this compound in organic solvents is a key physicochemical property that influences its application in various scientific and industrial contexts. This guide provides readily accessible quantitative data and a framework for the experimental determination of its solubility. Researchers, scientists, and drug development professionals are encouraged to use this information as a foundation for their work with this compound.

References

Fenbutatin Oxide: A Technical Guide to its Interaction with Mitochondrial ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is an organotin acaricide widely used in agriculture to control a variety of phytophagous mites. Its efficacy stems from its specific interaction with a key protein complex in cellular metabolism: mitochondrial F1Fo-ATP synthase. This technical guide provides an in-depth exploration of the protein binding characteristics of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows. While specific quantitative binding data for this compound is limited in the public domain, this guide leverages data from closely related organotin compounds to provide a comprehensive overview for research and development purposes.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase (also known as Complex V). This enzyme is critical for cellular energy production, as it utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (oxidative phosphorylation). By binding to and inhibiting ATP synthase, this compound disrupts this vital process, leading to a depletion of cellular ATP. This disruption of the energy metabolism ultimately results in the paralysis of the cardiovascular and respiratory systems of the target pests.

Proposed Binding Site

Current research suggests that organotin compounds, including this compound, target the Fo subunit of the ATP synthase complex. The Fo subunit is the membrane-spanning portion that forms the proton channel. More specifically, studies on the related compound tributyltin (TBT) indicate that the binding site is likely within the ion channel of subunit a . It is hypothesized that the organotin compound physically obstructs the channel, thereby preventing the translocation of protons and inhibiting the rotational catalysis required for ATP synthesis. Earlier hypotheses also considered subunit c as a potential binding site. The interaction is believed to be non-covalent.

dot

cluster_membrane Inner Mitochondrial Membrane cluster_Fo Fo Subunit (Proton Channel) cluster_F1 F1 Subunit (Catalytic Site) ATP_Synthase Mitochondrial F1Fo-ATP Synthase Subunit_a Subunit a Subunit_c Subunit c Catalytic_Subunits α/β Subunits Subunit_a->Catalytic_Subunits Proton Translocation Causes Rotation No_ATP_Synthesis ATP Synthesis Inhibited Subunit_a->No_ATP_Synthesis Inhibition of Proton Flow ATP_Synthesis ATP Synthesis Catalytic_Subunits->ATP_Synthesis ADP + Pi -> ATP Fenbutatin_Oxide This compound Fenbutatin_Oxide->Subunit_a Binding and Obstruction Proton_Flow Proton Flow (H+) Proton_Flow->Subunit_a Drives ATP Synthesis

Caption: Proposed mechanism of this compound binding to subunit a of ATP synthase.

Quantitative Data

CompoundProtein TargetOrganism(s)Binding Constant (Apparent Kᵢ)Reference(s)
Tributyltin Chloride (TBT-Cl)F-ATP synthaseIlyobacter tartaricus, Escherichia coli200 nM
This compound5-hydroxytryptamine uptakeRat platelets (in vitro)Inhibition at 10 µM

Experimental Protocols

The characterization of this compound's interaction with ATP synthase involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

ATP Synthase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis (ATPase activity) by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: The ADP produced from ATP hydrolysis by ATP synthase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ATPase activity.

Materials:

  • Isolated mitochondria or purified ATP synthase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl₂)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH in a cuvette.

  • Add the isolated mitochondria or purified ATP synthase to the reaction mixture and incubate for a few minutes to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding a known concentration of ATP.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the ATPase activity.

  • To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the compound for a defined period before adding ATP.

  • Calculate the rate of NADH oxidation for each concentration of this compound and compare it to the control (no inhibitor) to determine the percent inhibition and subsequently calculate IC₅₀ values.

dot

cluster_workflow ATP Synthase Activity Assay Workflow Start Prepare Reaction Mixture (Buffer, PEP, NADH, PK, LDH) Add_Enzyme Add ATP Synthase (Mitochondria or Purified) Start->Add_Enzyme Pre_incubation Pre-incubate with This compound Add_Enzyme->Pre_incubation Initiate_Reaction Add ATP to Start Reaction Pre_incubation->Initiate_Reaction Varying Concentrations Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Inhibition and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for determining ATP synthase inhibition by this compound.

Photoaffinity Labeling for Binding Site Identification

This technique is used to identify the specific subunit of a protein complex that a ligand binds to. It involves a photoreactive derivative of the ligand that covalently attaches to the binding site upon UV irradiation.

Principle: A radiolabeled or otherwise tagged photoreactive analog of the inhibitor (e.g., a derivative of tributyltin) is synthesized. This analog is incubated with the purified ATP synthase complex. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the nearest amino acid residues in the binding pocket. The subunits of the complex are then separated by SDS-PAGE, and the labeled subunit is identified by autoradiography or other detection methods.

Materials:

  • Purified F1Fo-ATP synthase

  • Photoreactive, tagged derivative of the organotin compound (e.g., tritium-labeled)

  • UV light source (e.g., 254 nm)

  • SDS-PAGE equipment and reagents

  • Detection system (e.g., for radioactivity or fluorescent tags)

Procedure:

  • Incubate the purified ATP synthase with the photoreactive organotin derivative in the dark.

  • As a control, perform a parallel incubation in the presence of an excess of the non-photoreactive inhibitor (e.g., this compound) to demonstrate competition for the binding site.

  • Expose the samples to UV light for a specific duration to induce covalent cross-linking.

  • Denature the protein complex and separate the subunits using SDS-PAGE.

  • Visualize the labeled subunit(s) using an appropriate detection method (e.g., autoradiography for a radiolabeled probe). The presence of a labeled band corresponding to a specific subunit identifies it as the binding target.

Signaling Pathways

The primary consequence of this compound's binding to ATP synthase is the disruption of the oxidative phosphorylation pathway. This is a direct inhibition of an enzyme rather than a complex cell signaling cascade. The downstream effects are all consequences of cellular energy depletion.

dot

FBO This compound ATPSynthase Mitochondrial ATP Synthase FBO->ATPSynthase Binds and Inhibits OxPhos Oxidative Phosphorylation ATPSynthase->OxPhos Key Enzyme in ATPSynthase->OxPhos Inhibition ATP ATP Production OxPhos->ATP Leads to OxPhos->ATP Disruption Energy Cellular Energy Metabolism ATP->Energy Drives ATP->Energy Depletion Paralysis Paralysis of Cardiovascular & Respiratory Systems Energy->Paralysis Failure leads to

Caption: Consequence of this compound binding on cellular energy production.

Conclusion

This compound's efficacy as an acaricide is directly linked to its ability to bind and inhibit mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy production. While specific quantitative binding data for this compound remains an area for further research, data from related organotin compounds suggest a high-affinity interaction with the F_o subunit, likely within the subunit 'a' ion channel. The experimental protocols outlined in this guide provide a framework for further investigation into the precise nature of this interaction. A deeper understanding of the binding characteristics of this compound and other organotins can aid in the development of more selective and effective pesticides, as well as inform our understanding of potential off-target effects.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Fenbutatin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenbutatin oxide is a widely used non-systemic acaricide for the control of mites and other pests on a variety of agricultural crops.[1][2] Due to its persistence in the environment and potential for accumulation in the food chain, sensitive and reliable analytical methods are crucial for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance.[1][2] This document provides detailed application notes and protocols for the determination of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) based methods.

I. Overview of Analytical Methodologies

The two predominant analytical approaches for the quantification of this compound are HPLC-MS/MS and GC-based methods.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is currently the method of choice for its high sensitivity, selectivity, and ability to analyze the parent compound directly without the need for derivatization.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol is frequently employed in conjunction with HPLC-MS/MS for efficient extraction and cleanup.[1][3]

  • Gas Chromatography (GC): GC-based methods, often coupled with Flame Photometric Detection (FPD) or Mass Spectrometry (MS), are also utilized for this compound analysis.[4][5][6] A key consideration for GC analysis is the low volatility of this compound, which necessitates a derivatization step to convert it into a more volatile and thermally stable compound.[1][2] Common derivatizing agents include Grignard reagents like ethyl magnesium bromide.[4][5][6]

II. Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the determination of this compound in different matrices.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (mg/kg or mg/L)Reference
HPLC-MS/MS Soil, Tobacco, Rice, Milk, Pork Liver, Pork0.002 mg/kg0.007 mg/kg79.04 - 97.120.005 - 1[1][3]
HPLC-APCI-MS Tomatoes, Cucumbers, Bananas0.01 - 0.02 mg/kg-80 - 880.25 - 5.0 ng/µL[7]
GC-FPD Oranges0.1 mg/kg-79.6 - 109.60.2 - 2.0[4][5]
GC-MS/MS Fruits and Vegetables--76.2 - 92.00.01 - 2.00[6]
GC-MS/MS Fruits and Vegetables--74.1 - 124.50.005 - 0.5[8]

III. Experimental Protocols

A. Method 1: HPLC-MS/MS with QuEChERS Sample Preparation

This protocol is adapted from a method for the trace analysis of this compound in various food and environmental matrices.[1][3]

1. Sample Preparation (Modified QuEChERS)

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 25 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at ≥10000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-MS/MS analysis.

2. HPLC-MS/MS Instrumental Parameters

  • HPLC System: Agilent 1290 Infinity or equivalent

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution:

    • Start with a suitable percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for equilibration. A typical gradient might be: 0 min, 60% B; 4.0 min, 95% B; 6.0 min, 95% B; 8.0 min, 60% B; 10.0 min, 60% B.[1]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Precursor ion > Product ion (e.g., for quantification and qualification).

B. Method 2: Gas Chromatography with Derivatization

This protocol is a general representation based on methods for the analysis of this compound in produce.[4][5]

1. Sample Preparation and Derivatization

  • Extraction:

    • Homogenize the sample.

    • Extract with a suitable solvent mixture such as acetone-acetic acid (99:1, v/v) and hexane.[4][5]

    • Filter the extract.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Re-dissolve the residue in hexane.

  • Derivatization:

    • Add the derivatizing agent, such as ethyl magnesium bromide in an appropriate solvent, to the hexane extract.[4][5]

    • Allow the reaction to proceed for a specified time (e.g., 15 minutes).[4][5]

    • Quench the reaction by adding an acidic solution (e.g., 1 mol/L HCl).[4][5]

    • Collect the organic (upper) layer.

    • Evaporate the solvent to dryness.

  • Cleanup:

    • Re-dissolve the derivatized residue in hexane.

    • Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil).[4][5][6]

    • Elute the derivatized analyte with a suitable solvent mixture (e.g., hexane-dichloromethane).[4][5]

    • Evaporate the eluate and reconstitute in a known volume of hexane for GC analysis.

2. GC-FPD/MS Instrumental Parameters

  • GC System: Agilent 7890 or equivalent

  • Column: Capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Inlet: Splitless injection

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature, hold, ramp to a final temperature, and hold. A typical program might be: start at 80°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

  • Detector:

    • Flame Photometric Detector (FPD) with a tin filter.

    • Mass Spectrometer (MS) operating in selected ion monitoring (SIM) or tandem MS (MS/MS) mode.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction sample->extraction cleanup Cleanup (d-SPE / SPE) extraction->cleanup filtration Filtration cleanup->filtration hplc_ms HPLC-MS/MS filtration->hplc_ms Direct Analysis gc_ms GC-FPD/MS filtration->gc_ms Requires Derivatization quantification Quantification hplc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for the analysis of this compound.

derivatization_pathway fenbutatin_oxide This compound (Low Volatility) derivatized_product Volatile Derivative fenbutatin_oxide->derivatized_product Derivatization Reaction derivatizing_agent Grignard Reagent (e.g., Ethyl Magnesium Bromide) gc_analysis GC Analysis derivatized_product->gc_analysis

Caption: Logical pathway for the derivatization of this compound for GC analysis.

References

Application Notes and Protocols for Fenbutatin Oxide Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is an organotin miticide used to control mites on a variety of fruit, vegetable, and field crops.[1][2] Due to its potential toxicity and persistence, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities.[1][3] Accurate and sensitive analytical methods are crucial for monitoring its residues to ensure food safety and compliance with these regulations.

This document provides detailed application notes and protocols for the analysis of this compound residues in various crop matrices. The methodologies described are based on established and validated techniques, primarily utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Methodologies

The determination of this compound residues in crops presents analytical challenges due to its low volatility and the complexity of plant matrices.[3] Two primary analytical approaches have been successfully employed:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique requires a derivatization step to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis.[3] Grignard reagents, such as pentylmagnesium bromide or ethyl magnesium bromide, are commonly used for this purpose.[1][4][5][6][7] GC-MS/MS offers high selectivity and sensitivity for the detection of the derivatized analyte.[1]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method eliminates the need for derivatization, simplifying the sample preparation process.[3] HPLC-MS/MS is well-suited for the analysis of polar and thermally labile pesticides and provides excellent sensitivity and selectivity.[3][8] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed for sample preparation.[3][9][10][11]

Experimental Protocols

Protocol 1: this compound Residue Analysis by GC-MS/MS

This protocol is based on the derivatization of this compound followed by GC-MS/MS analysis and is suitable for fruits and vegetables.[1][4]

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the crop.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetone and 10 mL of hexane.[1]
  • Vortex for 5 minutes and then centrifuge at 4000 rpm for 5 minutes.
  • Collect the supernatant. Repeat the extraction step on the residue.
  • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Re-dissolve the residue in 2 mL of hexane.
  • Add 1 mL of pentylmagnesium bromide (2 M in diethyl ether).[1]
  • Vortex for 2 minutes and let the reaction proceed for 15 minutes at room temperature.[6]
  • Slowly add 5 mL of 1 M HCl to stop the reaction.
  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Collect the upper hexane layer.

3. Clean-up:

  • Prepare a solid-phase extraction (SPE) cartridge containing Florisil and Envi-Carb.[1]
  • Condition the cartridge with 5 mL of hexane.
  • Load the hexane extract onto the cartridge.
  • Elute the derivatized this compound with 10 mL of a hexane-dichloromethane mixture (e.g., 4:1, v/v).[6]
  • Evaporate the eluate to a final volume of 1 mL for GC-MS/MS analysis.

4. GC-MS/MS Parameters:

  • GC Column: Rtx-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent.[1]
  • Inlet Temperature: 300°C.[1]
  • Injection Mode: Splitless.[1]
  • Oven Temperature Program: 50°C (hold 1 min), ramp at 20°C/min to 300°C (hold 7 min).[1]
  • MS Ionization Mode: Electron Ionization (EI).[1]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1][7]

Protocol 2: this compound Residue Analysis by HPLC-MS/MS (Modified QuEChERS)

This protocol utilizes a modified QuEChERS method for extraction and clean-up, followed by direct analysis using HPLC-MS/MS, and is applicable to a wide range of crops.[3][9][10][11]

1. Sample Preparation and Extraction:

  • Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile containing 1% formic acid.[3][9][10]
  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube.
  • Add d-SPE sorbents, typically 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).[3][9][10]
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.

3. HPLC-MS/MS Parameters:

  • HPLC Column: Hypersil Gold C18 (100 mm × 2.1 mm, 3.0 µm) or equivalent.[12]
  • Mobile Phase: A) Methanol, B) 0.1% Formic acid in water.[12]
  • Gradient: Start at 60% A, ramp to 95% A over 4 minutes, hold for 2 minutes, then return to initial conditions.[12]
  • Flow Rate: 0.25 mL/min.[12]
  • Injection Volume: 10 µL.[3][12]
  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).[3][12]
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3][12]
  • MRM Transitions (example): m/z 518.96 → 463.04 (quantitative) and 518.96 → 350.91 (qualitative).[3][12]

Data Presentation

The performance of the analytical methods for this compound in various crops is summarized in the tables below.

Table 1: Performance Data for GC-MS/MS Method

Crop MatrixSpiking Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, mg/kg)Reference
Fruits & Vegetables0.01, 0.02, 0.0576.2 - 92.0< 8.5Not Specified[4]
Fruits & VegetablesNot Specified74.1 - 124.5< 5.0Not Specified[1]
Oranges0.1 - 0.479.6 - 109.63.60 - 9.040.1[6]
Apple0.01, 0.02, 0.05, 0.272.4 - 107.10.4 - 14.20.0034 (as Sn)[7]

Table 2: Performance Data for HPLC-MS/MS (Modified QuEChERS) Method

Crop MatrixSpiking Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, mg/kg)Reference
Tobacco0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007[3][9][10]
Rice0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007[3][9][10]
GrapesNot Specified~90< 13low ng/g range[13]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for this compound residue analysis in crops.

Fenbutatin_Oxide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result SampleCollection Crop Sample Collection Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS/MS) Cleanup->Derivatization Analysis Instrumental Analysis (GC-MS/MS or HPLC-MS/MS) Cleanup->Analysis HPLC-MS/MS Derivatization->Analysis GC-MS/MS DataProcessing Data Processing and Quantification Analysis->DataProcessing FinalReport Final Report DataProcessing->FinalReport

Caption: General workflow for this compound residue analysis.

Conclusion

The described GC-MS/MS and HPLC-MS/MS methods provide reliable and sensitive approaches for the determination of this compound residues in a variety of crop matrices. The choice of method may depend on the available instrumentation, the specific crop matrix, and the required limit of quantification. The HPLC-MS/MS method with a modified QuEChERS sample preparation is generally simpler and faster due to the omission of the derivatization step. Proper validation of the chosen method in the specific laboratory and for each matrix is essential to ensure accurate and defensible results.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Fenbutatin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenbutatin oxide is a non-systemic acaricide used to control mites on a variety of agricultural crops. Due to its persistence and potential for dietary exposure, robust analytical methods are required for its determination in various matrices. Gas chromatography (GC) is a powerful technique for the analysis of this compound; however, due to its low volatility, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using GC coupled with mass spectrometry (MS/MS) and flame photometric detection (FPD).

Data Presentation

The following table summarizes the quantitative data from various validated gas chromatography methods for the determination of this compound in different matrices.

MatrixDerivatization ReagentGC ColumnDetectorLinearity Range (mg/kg)LOD/LOQ (mg/kg)Recovery (%)RSD (%)Reference
Fruits and VegetablesEthylmagnesium Bromide (EtMgBr) or Sodium TetraethylborateNot SpecifiedMS/MS0.01 - 2.00Not Specified76.2 - 92.0< 8.5[3]
Orange ProductsEthylmagnesium Bromide (EtMgBr)CapillaryFPD0.2 - 2.0 (mg/L)0.179.6 - 109.63.60 - 9.04[4][5]
Fruits and VegetablesPentylmagnesium BromideRtx-5 ms (30 m x 0.25 mm x 0.25 µm)MS/MS0.005 - 0.5 (mg/L)Not Specified74.1 - 124.5< 5.0[6]
Fruits and VegetablesEthylmagnesium Bromide (EtMgBr)Not SpecifiedMS/MSNot SpecifiedLOD: 0.0034 (as Sn)72.4 - 107.10.4 - 14.2[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the GC analysis of this compound.

Protocol 1: Analysis of this compound in Fruits and Vegetables by GC-MS/MS

This protocol is based on the derivatization of this compound with a Grignard reagent followed by solid-phase extraction cleanup.

1. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion of the fruit or vegetable sample and homogenize.

  • Extraction: For fruits and vegetables, samples can be extracted with hexane or a mixture of acetone and hexane.[3][6] For samples requiring digestion, a mixture of HCl and THF (1:10, v/v) can be used, followed by extraction with hexane.[7]

2. Derivatization with Grignard Reagent

  • Reagent Selection: Both ethylmagnesium bromide (EtMgBr) and pentylmagnesium bromide have been shown to be effective for the derivatization of this compound.[6][7]

  • Procedure:

    • To the extracted sample residue, add the Grignard reagent (e.g., EtMgBr in ether solution).[3][7]

    • Allow the reaction to proceed for a set time (e.g., 15 minutes for EtMgBr).[5]

    • Quench the reaction by adding 1 mol/L hydrochloric acid.[5]

    • Collect the supernatant containing the derivatized analyte.[5]

3. Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge: A Florisil SPE cartridge is commonly used for cleanup.[3][7]

  • Procedure:

    • Conditioning: Condition the Florisil SPE cartridge with an appropriate solvent, such as hexane.

    • Loading: Load the supernatant from the derivatization step onto the conditioned cartridge.

    • Elution: Elute the derivatized this compound from the cartridge. For a silica SPE column, an elution solvent of hexane-dichloromethane (4:1, v/v) can be used.[4][5]

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC analysis.[4][5]

4. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: Rtx-5 ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[6]

    • Inlet: Splitless injection at 300 °C.[6]

    • Carrier Gas: Helium at a constant linear velocity (e.g., 35.7 cm/sec).[6]

    • Oven Temperature Program: 50 °C (hold for 1 min), ramp at 20 °C/min to 300 °C (hold for 7 min).[6]

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Ion Source Temperature: 250 °C.[6]

    • Interface Temperature: 300 °C.[6]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3][6][7]

Protocol 2: Analysis of this compound in Orange Products by GC-FPD

This protocol outlines a method using a flame photometric detector, which is selective for tin compounds.

1. Sample Preparation and Extraction

  • Extraction: Extract the homogenized orange product sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.[4][5]

  • Evaporation: Filter the extract and evaporate to dryness using a nitrogen evaporator in a water bath at 35 °C.[4][5]

  • Reconstitution: Dissolve the residue in hexane.[4][5]

2. Derivatization with Ethylmagnesium Bromide

  • Follow the derivatization procedure as outlined in Protocol 1, step 2.

3. Solid-Phase Extraction (SPE) Cleanup

  • SPE Cartridge: A silica SPE column can be used for cleanup.[4][5]

  • Procedure:

    • Load the derivatized sample onto the silica SPE column.

    • Elute with 5 mL of hexane-dichloromethane (4:1, v/v).[4][5]

    • Evaporate the eluate to dryness and reconstitute in hexane for GC-FPD analysis.[4][5]

4. GC-FPD Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column for pesticide analysis.

    • Injector and Detector Temperatures: Optimize for the analysis of the derivatized this compound.

    • Oven Temperature Program: Program the oven temperature to achieve good separation of the analyte from matrix interferences.

  • Flame Photometric Detector (FPD) Conditions:

    • Operate the FPD in the tin mode.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Receipt & Homogenization Extraction Solvent Extraction Sample->Extraction Derivatization Addition of Grignard Reagent (e.g., EtMgBr) Extraction->Derivatization Quenching Reaction Quenching (e.g., with HCl) Derivatization->Quenching SPE Solid-Phase Extraction (Florisil or Silica) Quenching->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation GC_Analysis GC-MS/MS or GC-FPD Analysis Evaporation->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for GC analysis of this compound.

derivatization_pathway Fenbutatin_Oxide This compound (Low Volatility) Derivatized_Product Alkylated Fenbutatin (Volatile) Fenbutatin_Oxide->Derivatized_Product Derivatization Reaction Grignard Grignard Reagent (e.g., R-MgBr) Grignard->Derivatized_Product

Caption: Derivatization of this compound for GC analysis.

References

Standard Operating Procedure for Fenbutatin Oxide Experiments: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting experiments with fenbutatin oxide, an organotin acaricide. The following sections detail the compound's mechanism of action, key experimental protocols, and relevant toxicological data to ensure safe and effective laboratory practices.

Introduction to this compound

This compound is a selective, non-systemic acaricide with contact and stomach action.[1] It is primarily used to control a wide range of phytophagous mites on various agricultural crops.[2] Its mode of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[1][3] This disruption of oxidative phosphorylation leads to paralysis and death of the target pests.[4]

Chemical Properties:

PropertyValue
IUPAC Name bis[tris(2-methyl-2-phenylpropyl)tin] oxide
CAS Number 13356-08-6
Molecular Formula C₆₀H₇₈OSn₂
Molecular Weight 1052.68 g/mol
Physical State White crystalline solid
Solubility Insoluble in water, slightly soluble in aromatic solvents
Melting Point ~145°C

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound's primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway. This inhibition disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and eventual death of the organism.

cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (Complexes I-IV) H_gradient Proton Gradient (H⁺) ETC->H_gradient Pumps H⁺ ATP_synthase ATP Synthase (Complex V) H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes No_ATP ATP Depletion ATP_synthase->No_ATP Fenbutatin This compound Fenbutatin:e->ATP_synthase:w Inhibition Inhibition Cell_Death Cell Death No_ATP->Cell_Death

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vitro Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This protocol measures the effect of this compound on mitochondrial respiration in real-time using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (e.g., XFe24 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Cell line of interest (e.g., HepG2, or insect-derived cell lines)

  • Cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

Procedure:

  • Cell Seeding: Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates (glucose, pyruvate, glutamine).

  • Prepare Compound Plate:

    • Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit and this compound at desired concentrations.

    • Port A: this compound or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (uncoupling agent).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Cell Plate Preparation:

    • Remove cell culture medium from the cell plate.

    • Wash the cells twice with the warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour before the assay.

  • Run the Assay:

    • Load the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Start the pre-programmed Mito Stress Test protocol. The instrument will measure the Oxygen Consumption Rate (OCR) at baseline and after the sequential injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in basal and ATP-linked respiration after this compound injection indicates inhibition of mitochondrial function.

start Start seed Seed cells in XF microplate start->seed hydrate Hydrate sensor cartridge start->hydrate prepare_cells Prepare cell plate seed->prepare_cells prepare_compounds Prepare compound plate hydrate->prepare_compounds prepare_media Prepare assay medium prepare_media->prepare_cells run_assay Run Seahorse XF Mito Stress Test prepare_compounds->run_assay prepare_cells->run_assay analyze Analyze OCR data run_assay->analyze end End analyze->end

Figure 2: Workflow for the Seahorse XF Mito Stress Test.

Mitochondrial ATP Synthase Activity Assay (Colorimetric)

This protocol measures the specific activity of ATP synthase in isolated mitochondria by monitoring the hydrolysis of ATP.

Materials:

  • Isolated mitochondria from a relevant tissue or cell type.

  • ATP Synthase Activity Assay Kit (e.g., Abcam ab109716 or similar).

  • Microplate reader capable of measuring absorbance at 340 nm.

  • This compound.

  • Phosphate-free buffer.

Procedure:

  • Sample Preparation: Isolate mitochondria from the desired source using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes an assay buffer, ATP, and a coupling enzyme system to link ADP production to NADH oxidation.

  • Assay Setup:

    • Add the prepared reagents to the wells of a microplate.

    • Add the isolated mitochondria to the wells.

    • For inhibitor control wells, add a known ATP synthase inhibitor (e.g., oligomycin) provided in the kit.

    • For test wells, add different concentrations of this compound.

  • Initiate the Reaction: Start the reaction by adding ATP to all wells.

  • Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the rate of NADH oxidation, which is coupled to ATP hydrolysis by ATP synthase.

  • Calculate Activity: Calculate the specific activity of ATP synthase (in nmol/min/mg protein) by subtracting the rate of the inhibitor control from the rate of the sample wells and using the molar extinction coefficient of NADH.

Acaricide Efficacy Bioassay (Leaf-Dip Method)

This bioassay is used to determine the toxicity of this compound to a specific mite species.

Materials:

  • Host plant leaves (e.g., bean, citrus).

  • Mite colony of a known species (e.g., Tetranychus urticae).

  • This compound stock solution.

  • Surfactant (e.g., Triton X-100).

  • Petri dishes.

  • Agar.

  • Fine paintbrush.

  • Stereomicroscope.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in water containing a small amount of surfactant (e.g., 0.01%). Include a control solution with only water and surfactant.

  • Leaf Disc Preparation: Cut uniform discs from the host plant leaves.

  • Treatment:

    • Dip each leaf disc into a test solution for a set time (e.g., 10 seconds) with gentle agitation.[5]

    • Allow the leaf discs to air dry on a paper towel.[5]

  • Infestation:

    • Place the dried leaf discs, adaxial side down, onto a layer of agar in Petri dishes.

    • Using a fine paintbrush, transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.[5]

  • Incubation: Incubate the Petri dishes at a controlled temperature and humidity (e.g., 25°C, 60% RH) with a set photoperiod.

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Perform probit analysis to determine the LC₅₀ (lethal concentration to kill 50% of the population) and other lethal concentration values.

Downstream Effects: Apoptosis and Cell Cycle

Inhibition of mitochondrial function by this compound can lead to secondary cellular effects, including the induction of apoptosis (programmed cell death) and alterations in the cell cycle. The depletion of ATP and the potential increase in reactive oxygen species (ROS) due to disrupted electron transport can trigger these downstream pathways.

Fenbutatin This compound Mito_Dysfunction Mitochondrial Dysfunction Fenbutatin->Mito_Dysfunction ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion ROS_Increase Increased ROS Mito_Dysfunction->ROS_Increase Apoptosis Apoptosis ATP_Depletion->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ATP_Depletion->Cell_Cycle_Arrest ROS_Increase->Apoptosis ROS_Increase->Cell_Cycle_Arrest

Figure 3: Potential downstream effects of this compound.

Quantitative Toxicological Data

The following tables summarize key toxicological data for this compound from various studies.

Table 1: Acute Toxicity Data

EndpointSpeciesValueReference
Acute Dermal LD₅₀Rabbit>2000 mg/kg[4]
Primary Eye IrritationRabbitSevere irritant[4]
Primary Skin IrritationRabbitMild irritant[4]
Dermal SensitizationGuinea PigNot a sensitizer[4]

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAEL)

Study TypeSpeciesNOAELLOAELEffects at LOAELReference
2-Year Chronic/OncogenicityRat50 ppm (2.5 mg/kg/day)300 ppmIncreased absolute and relative testes weights[6]
2-Year ChronicDog15 mg/kg/day-Emesis and diarrhea at higher doses[1]
3-Generation ReproductionRat100 ppm (5 mg/kg/day)300 ppmReduced body weight gain in females[6]
Developmental ToxicityRabbit1 mg/kg/day5 mg/kg/dayIncreased post-implantation loss[6]

Table 3: Acaricidal Efficacy (LC₅₀ Values)

Mite SpeciesLC₅₀ (ppm)Reference
Tetranychus urticaeVaries by population susceptibility[7]
Panonychus ulmiGenerally higher than T. urticae[8]

Note: LC₅₀ values can vary significantly between different populations of the same mite species due to factors such as resistance.

Safety Precautions

This compound is toxic and requires careful handling.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure:

  • Inhalation: Move to fresh air. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for complete safety information before working with this compound.

References

Application Note & Protocol: QuEChERS Extraction of Fenbutatin Oxide from Soil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed methodology for the extraction and quantification of fenbutatin oxide from soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This protocol is intended for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development.

Introduction

This compound is a widely used acaricide in agriculture for the control of mites and other pests on a variety of crops. Due to its persistence, it can accumulate in soil, posing potential environmental risks and the possibility of entering the food chain.[1][2] Therefore, a reliable and efficient method for the determination of this compound residues in soil is crucial for environmental monitoring and food safety.[2]

The QuEChERS method offers a simple, rapid, and cost-effective approach for the extraction of pesticide residues from various matrices.[1][2][3][4] This application note details a modified QuEChERS protocol specifically optimized for the analysis of this compound in soil, providing high recovery rates and low limits of detection.[5][6][7] The subsequent analysis by HPLC-MS/MS ensures high selectivity and sensitivity for accurate quantification.[5][6]

Experimental Protocol

This protocol is based on a modified QuEChERS method developed for the determination of this compound in soil.[5][6][7][8]

Materials and Reagents
  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), 88%

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation
  • Soil Sampling: Collect representative soil samples from the area of interest. Air-dry the samples at room temperature and sieve them through a 2 mm mesh to remove stones and other debris.[9]

  • Sample Hydration (for air-dried soil): For a 3 g air-dried soil sample, add 7 mL of deionized water to a 50 mL centrifuge tube. Vortex briefly and allow the soil to hydrate for 30 minutes.[1][10] For soil with ≥70% water content, use 10 g of the soil sample directly.[1][10]

Extraction
  • Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.[9]

  • Add 10 mL of acetonitrile containing 1% formic acid (v/v).[5][6][7]

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[7]

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound.[1][7][10]

  • Centrifuge the tube at 4000 rpm for 5 minutes.[7]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Carefully transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.[7]

  • Vortex the tube for 30 seconds to facilitate the cleanup process. The PSA helps in removing interfering substances like organic acids.[5][8]

  • Centrifuge at 10,000 rpm for 5 minutes.[7]

Final Extract Preparation and Analysis
  • Filter the cleaned extract through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample using HPLC-MS/MS.

HPLC-MS/MS Conditions
  • Instrument: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., TSQ Quantum Ultra).[5]

  • Column: A C18 column (e.g., Hypersil Gold C₁₈, 3.0 μm × 2.1 mm × 100 mm) is suitable for separation.[5]

  • Mobile Phase: A gradient of methanol (A) and 0.1% (v/v) formic acid in water (B).[5]

  • Flow Rate: 0.25 mL/min.[5]

  • Injection Volume: 10 µL.[5]

  • Ionization Mode: Positive electrospray ionization (ESI+).[5]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[5]

  • MRM Transitions for this compound: m/z 518.96 → 463.04 (for quantification) and 518.96 → 350.91 (for confirmation).[5]

Data Presentation

The following table summarizes the quantitative data for the modified QuEChERS method for this compound extraction from soil.

ParameterValueReference
Recovery 79.04–97.12%[5][6][7][8]
Relative Standard Deviation (RSD) 3.30–10.96%[5][6][7][8]
Limit of Quantification (LOQ) 0.007 mg/kg[5][6][7][8]
Linearity (R²) >0.99 (in the range of 0.005–1 mg/kg)[5][6][7][8]

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the QuEChERS extraction of this compound from soil.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis soil_sample Soil Sample Collection (Air-dry and Sieve) hydration Hydration (for dry soil) soil_sample->hydration weigh Weigh 5g of Soil hydration->weigh add_solvent Add Acetonitrile (1% FA) + MgSO4 + NaCl weigh->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge1 Centrifuge (4000 rpm, 5 min) vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add MgSO4 + PSA transfer->add_dspe vortex2 Vortex (30s) add_dspe->vortex2 centrifuge2 Centrifuge (10,000 rpm, 5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc_ms HPLC-MS/MS Analysis filter->hplc_ms

Caption: QuEChERS workflow for this compound extraction from soil.

References

Application Notes and Protocols for the Selective Use of Fenbutatin Oxide as an Acaricide in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of fenbutatin oxide as a selective acaricide in a laboratory environment. The following sections detail the mechanism of action, experimental protocols for efficacy and selectivity testing, and quantitative data to inform experimental design.

Introduction and Mechanism of Action

This compound is an organotin acaricide known for its selective, non-systemic contact and stomach action against a wide range of phytophagous mites.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular respiration and leads to the death of the target mite.[1][3] This slow-acting acaricide has a long residual activity, making it effective for prolonged periods.[4] Its specificity primarily targets mites, with lower toxicity to many beneficial insects, rendering it a valuable tool for integrated pest management (IPM) research.[3][4][5]

Data Presentation

Table 1: Efficacy of this compound Against Target Mite Species
Target Mite SpeciesBioassay MethodLC50 (ppm)Exposure TimeReference
Tetranychus urticaeLeaf Dip0.16 - 464 (Resistant Strains)48 hours[6][7]
Tetranychus fijiensisSlide-DipNot Specified48 hours[2]

Note: LC50 values can vary significantly based on the resistance profile of the mite population.

Table 2: Effects of this compound on Non-Target Organisms
Non-Target OrganismLife StageEffectObservationReference
Iphiseiodes zuluagai (Predatory Mite)Adult FemalesSub-lethalImpaired olfactory response to prey-infested plants after 72h exposure.[8]
Euseius finlandicus (Predatory Mite)All StagesLow ToxicityAdult mortality below 13%; no significant impact on oviposition.[9]
Predatory Mites (General)-CompatibleGenerally compatible with predatory mites.[3][5]
Bees-Practically NontoxicWhen the spray solution has dried.[3][5]

Experimental Protocols

Preparation of this compound Solutions

Objective: To prepare a stock solution and serial dilutions of this compound for use in laboratory bioassays.

Materials:

  • This compound (technical grade, >95% purity)

  • Acetone (analytical grade)

  • Distilled water

  • Triton X-100 or similar surfactant

  • Glass volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of technical-grade this compound.

    • Dissolve the this compound in a small volume of acetone in a glass volumetric flask.

    • Once dissolved, bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure a homogenous suspension. The final concentration of acetone should be kept low (e.g., <1%) in the final testing solutions to avoid solvent-related toxicity.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution with distilled water containing the surfactant to achieve the desired test concentrations for the dose-response experiments.

Protocol for Leaf-Dip Bioassay for Efficacy Testing

Objective: To determine the lethal concentration (LC50) of this compound against a target mite species (e.g., Tetranychus urticae).

Materials:

  • Mite-infested leaves (e.g., bean or strawberry)

  • Prepared this compound solutions of varying concentrations

  • Control solution (distilled water with surfactant)

  • Petri dishes lined with moistened filter paper

  • Fine brush

  • Microscope

Procedure:

  • Collect adult female mites of a uniform age from a laboratory-reared colony.

  • Dip mite-infested leaves into the respective this compound solutions for 5-10 seconds with gentle agitation.

  • Allow the leaves to air dry completely.

  • Place the treated leaves, adaxial side up, on the moistened filter paper in the Petri dishes.

  • Transfer a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

  • Seal the Petri dishes and incubate them at a controlled temperature (e.g., 25 ± 1°C) and photoperiod (e.g., 16:8 L:D).

  • Assess mite mortality after 48 hours under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value using probit analysis.

Protocol for Assessing Sub-lethal Effects on Predatory Mites

Objective: To evaluate the impact of this compound on the behavior of predatory mites.

Materials:

  • Adult predatory mites (e.g., Iphiseiodes zuluagai)

  • Leaf discs

  • This compound solution (at a sub-lethal concentration)

  • Control solution

  • Y-tube olfactometer

  • Clean air source

  • Odor sources (e.g., undamaged plants, prey-infested plants)

Procedure:

  • Expose adult female predatory mites to leaf discs treated with a sub-lethal concentration of this compound or a control solution for 72 hours.[8]

  • Set up the Y-tube olfactometer with a clean air source flowing through both arms.

  • Place an odor source at the end of each arm of the olfactometer (e.g., undamaged plant in one arm and prey-infested plant in the other).

  • Introduce a single predatory mite at the base of the Y-tube.

  • Record the mite's choice of arm within a specified time period (e.g., 5 minutes).

  • Repeat the experiment with a sufficient number of mites for statistical analysis.

  • Analyze the data to determine if there is a significant difference in the olfactory response between the this compound-exposed and control mites.

Visualizations

Fenbutatin_Oxide_Mechanism_of_Action FBO This compound Mitochondrion Mite Mitochondrion FBO->Mitochondrion ATP_Synthase ATP Synthase FBO->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Cellular_Respiration Cellular Respiration ATP_Production->Cellular_Respiration Fuels Cell_Death Cell Death ATP_Production->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound in mites.

Leaf_Dip_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation_assessment Incubation & Assessment cluster_analysis Data Analysis Prep_Solutions Prepare this compound Serial Dilutions Dip_Leaves Dip Infested Leaves in Solutions Prep_Solutions->Dip_Leaves Collect_Mites Collect Adult Female Mites Transfer_Mites Transfer Mites to Treated Leaves Collect_Mites->Transfer_Mites Dry_Leaves Air Dry Leaves Dip_Leaves->Dry_Leaves Dry_Leaves->Transfer_Mites Incubate Incubate at Controlled Conditions (48h) Transfer_Mites->Incubate Assess_Mortality Assess Mite Mortality Incubate->Assess_Mortality Calc_Mortality Calculate Corrected Mortality Assess_Mortality->Calc_Mortality Probit_Analysis Perform Probit Analysis (Calculate LC50) Calc_Mortality->Probit_Analysis

Caption: Workflow for a leaf-dip bioassay.

References

Preparation of Fenbutatin Oxide Formulations for Acaricidal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is a non-systemic organotin acaricide with contact and stomach action, effective against a wide range of phytophagous mites.[1] Its primary mechanism of action is the inhibition of mitochondrial ATP synthase, a critical enzyme in cellular energy production.[2][3] Proper formulation is crucial for ensuring the stability, bioavailability, and efficacy of this compound in research settings. This document provides detailed protocols for the laboratory-scale preparation of three common types of formulations: a wettable powder (WP), a suspension concentrate (SC), and a chitosan-based nanoformulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular Formula C₆₀H₇₈OSn₂[4]
Molecular Weight 1053 g/mol [1][5]
Physical State White crystalline solid[5]
Melting Point 138-139 °C[1]
Water Solubility Insoluble (~5 x 10⁻⁶ g/L at 23°C)[1]
Organic Solvent Solubility (at 23°C)
Dichloromethane370 g/L[1]
Benzene140 g/L[1]
Acetone6 g/L[1]

Experimental Protocols

Preparation of a 50% Wettable Powder (WP) Formulation

Wettable powders are formulations in which the active ingredient is mixed with inert carriers and surfactants to form a powder that can be suspended in water for application.

Materials:

  • This compound (technical grade, 97% purity)

  • Kaolin (inert carrier)

  • Sodium lignosulfonate (dispersing agent)

  • Sodium lauryl sulfate (wetting agent)

  • Mortar and pestle or ball mill

  • Sieve (100 mesh)

  • Analytical balance

  • Spatula and weighing paper

Protocol:

  • Pre-milling: In a well-ventilated fume hood, accurately weigh 51.5 g of technical-grade this compound (equivalent to 50 g of active ingredient).

  • Blending: To the this compound, add 43.5 g of kaolin, 3.0 g of sodium lignosulfonate, and 2.0 g of sodium lauryl sulfate.

  • Milling: Thoroughly mix the components in a mortar and pestle or a laboratory-scale ball mill until a homogenous fine powder is obtained.

  • Sieving: Pass the milled powder through a 100-mesh sieve to ensure a uniform particle size.

  • Packaging and Storage: Store the final wettable powder in a tightly sealed, labeled container in a cool, dry place away from direct sunlight.

Preparation of a 500 g/L Suspension Concentrate (SC) Formulation

Suspension concentrates are stable dispersions of solid active ingredients in a liquid, typically water.

Materials:

  • This compound (technical grade, 97% purity)

  • Propylene glycol (antifreeze)

  • Ethylene oxide/propylene oxide block copolymer (nonionic surfactant/wetting agent)

  • Anionic surfactant (e.g., sodium naphthalene sulfonate condensate) (dispersing agent)

  • Xanthan gum (thickener/suspending agent)

  • Silicone-based antifoaming agent

  • Distilled water

  • High-shear mixer or bead mill

  • Beakers, graduated cylinders, and magnetic stirrer

Protocol:

  • Aqueous Phase Preparation: In a beaker, mix 30 mL of distilled water with 5 g of propylene glycol, 2 g of the nonionic surfactant, and 3 g of the anionic surfactant. Stir until all components are fully dissolved.

  • Thickener Hydration: Slowly add 0.3 g of xanthan gum to the aqueous phase while stirring continuously to prevent clumping. Allow the mixture to stir for at least 30 minutes to ensure complete hydration of the gum.

  • Active Ingredient Dispersion: While stirring the aqueous phase, slowly add 51.5 g of technical-grade this compound.

  • Milling: Transfer the mixture to a high-shear mixer or a bead mill and process until the desired particle size is achieved (typically a median particle size of <5 µm).

  • Final Adjustments: Add a few drops of a silicone-based antifoaming agent to remove any entrapped air. Adjust the final volume to 100 mL with distilled water.

  • Homogenization and Storage: Stir the final suspension for an additional 15 minutes to ensure homogeneity. Store in a sealed, labeled container at room temperature.

Preparation of a Chitosan-Based Nanoformulation

This protocol describes the preparation of this compound nanoparticles using chitosan as a carrier, which may enhance its biological activity and delivery.[6]

Materials:

  • This compound

  • Chitosan (high molecular weight)

  • Acetic acid (2% v/v)

  • Sodium tripolyphosphate (TPP)

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (optional)

Protocol:

  • Chitosan Solution Preparation: Dissolve chitosan in a 2% (v/v) acetic acid solution with continuous stirring for 25-30 minutes to obtain a clear solution.[6]

  • This compound-TPP Solution: In a separate container, prepare a 0.8% (w/v) solution of sodium tripolyphosphate containing the desired concentration of this compound.

  • Nanoparticle Formation: Add the this compound-TPP solution dropwise to the chitosan solution while stirring continuously.[6] Continue stirring for an additional 10-20 minutes.

  • Separation: Centrifuge the resulting suspension at 10,000 rpm for 30 minutes to collect the nanoparticles.[6]

  • Washing and Collection: Discard the supernatant and wash the nanoparticle pellet with distilled water.

  • Drying: The collected pellet can be resuspended in a small volume of water for immediate use or lyophilized to obtain a dry powder for long-term storage.[6]

Visualizations

Signaling Pathway: Inhibition of Oxidative Phosphorylation

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of ATP synthase in the mitochondrial electron transport chain.

G cluster_ETC Mitochondrial Inner Membrane cluster_ProtonPumping cluster_ATP_Synthase ATP Synthase Complex I Complex I CoQ CoQ Complex I->CoQ NADH -> NAD+ IMS1 Intermembrane Space Complex I->IMS1 H+ Complex III Complex III CoQ->Complex III Complex II Complex II Complex II->CoQ Succinate -> Fumarate Cyt c Cyt c Complex III->Cyt c IMS2 Intermembrane Space Complex III->IMS2 H+ Complex IV Complex IV Cyt c->Complex IV O2 O2 Complex IV->O2 H2O IMS3 Intermembrane Space Complex IV->IMS3 H+ Proton Motive Force Proton Motive Force ATPSynthase_F0 ATPSynthase_F0 Proton Motive Force->ATPSynthase_F0 H+ gradient ATPSynthase_F1 ATPSynthase_F1 ATPSynthase_F0->ATPSynthase_F1 Rotation ATP ATP ATPSynthase_F1->ATP ADP + Pi This compound This compound This compound->ATPSynthase_F0 Inhibits proton translocation

Caption: Mechanism of this compound action.

Experimental Workflow: Wettable Powder Formulation

The following diagram outlines the key steps in the preparation of a this compound wettable powder formulation.

G start Start weigh Weigh this compound, Kaolin, Dispersant, and Wetting Agent start->weigh blend Blend all components weigh->blend mill Mill to a fine powder blend->mill sieve Sieve through 100 mesh mill->sieve package Package and Store sieve->package end End package->end

Caption: Workflow for wettable powder preparation.

Conclusion

The protocols provided herein offer a starting point for the laboratory-scale preparation of this compound formulations for research purposes. The choice of formulation will depend on the specific experimental requirements, including the target organism, application method, and desired release profile. Researchers should adhere to all safety precautions when handling this compound and the other chemical reagents involved in these procedures. Further optimization of these formulations may be necessary to achieve the desired performance characteristics for specific research applications.

References

Application Notes and Protocols for Fenbutatin Oxide in Integrated Pest Management (IPM) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is an organotin acaricide that plays a significant role in Integrated Pest Management (IPM) programs for the control of phytophagous mites.[1] As a non-systemic acaricide with contact and stomach action, its efficacy is notable against all motile stages of a wide range of mite species.[2] Its mode of action, selectivity, and compatibility with some biological control agents make it a valuable tool when used judiciously within an IPM framework. These application notes provide detailed protocols for researchers to evaluate the efficacy, non-target effects, and resistance status of this compound, facilitating its effective and sustainable use.

Mode of Action

This compound is a selective inhibitor of mitochondrial ATP synthase.[3][4] It is believed to disrupt oxidative phosphorylation, which paralyzes the cardiovascular and respiratory systems of the target mites.[5] Organotin compounds, like this compound, interact with the F1Fo ATP synthase, inhibiting both ATP hydrolysis and synthesis.[6][7] This interaction is thought to occur within the ion channel of the F0 subunit, where the hydrophobic this compound accumulates in the membrane and blocks the ion channel, preventing the passage of ions and thereby halting ATP synthesis.[1][5][6]

cluster_membrane Inner Mitochondrial Membrane ATP_Synthase Mitochondrial ATP Synthase (Complex V) ATP_Production ATP Production ATP_Synthase->ATP_Production ADP + Pi -> ATP Proton_Channel Proton (H+) Channel (Fo Subunit) Proton_Channel->ATP_Synthase Drives Rotation Inhibition Inhibition Proton_Channel->Inhibition Blockage of Proton Flow Proton_Gradient Proton Gradient Proton_Gradient->Proton_Channel Proton Flow Fenbutatin_Oxide This compound Fenbutatin_Oxide->Proton_Channel Inhibition->ATP_Production Halts ATP Synthesis cluster_workflow Non-Target Effects Assessment Workflow Start Start Prep_Units Prepare Experimental Units (Leaf Disc, Prey) Start->Prep_Units Pesticide_App Apply this compound and Control Prep_Units->Pesticide_App Predator_Intro Introduce Predatory Mites (e.g., P. persimilis) Pesticide_App->Predator_Intro Incubation Incubate in Growth Chamber Predator_Intro->Incubation Assess_Mortality Assess Acute Toxicity (Mortality) Incubation->Assess_Mortality Assess_Fecundity Assess Sublethal Effects (Fecundity) Incubation->Assess_Fecundity Data_Analysis Analyze Data and Determine Compatibility Assess_Mortality->Data_Analysis Assess_Fecundity->Data_Analysis End End Data_Analysis->End Start Mite Population in Field Monitoring Monitor Mite Density and Presence of Natural Enemies Start->Monitoring Threshold Has Economic Threshold Been Reached? Monitoring->Threshold IPM_Tactics Employ Cultural and Biological Controls Threshold->IPM_Tactics No Acaricide_Selection Select Acaricide Based on Resistance Monitoring and Compatibility Threshold->Acaricide_Selection Yes IPM_Tactics->Monitoring Fenbutatin_Oxide Apply this compound (if not resistant) Acaricide_Selection->Fenbutatin_Oxide Rotation Rotate with Acaricide from a Different MoA Group Acaricide_Selection->Rotation Evaluation Evaluate Efficacy Fenbutatin_Oxide->Evaluation Rotation->Evaluation Evaluation->Monitoring End Sustainable Mite Control Evaluation->End FBO This compound Metabolite1 Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane FBO->Metabolite1 Degradation Metabolite2 2-methyl-2-phenylpropyl stannonic acid Metabolite1->Metabolite2 Further Degradation Inorganic_Tin Inorganic Tin Metabolite2->Inorganic_Tin Final Degradation

References

Application Notes and Protocols for the Determination of Fenbutatin Oxide in Animal-Derived Foods

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenbutatin oxide is an organotin acaricide used to control mites on a variety of agricultural crops. Due to its potential for transfer and accumulation in animal tissues and products through the food chain, robust and sensitive analytical methods are required to monitor its residues in foods of animal origin to ensure consumer safety.[1] This document provides a detailed protocol for the determination of this compound in various animal-derived food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle

This method involves the extraction of this compound from homogenized animal-derived food samples using acetonitrile containing formic acid. The extract is then purified by dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final determination and quantification are performed by HPLC-MS/MS in the positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for high selectivity and sensitivity.[1][2][3][4]

Experimental Protocols

1. Reagents and Materials

  • This compound standard (purity > 99.7%)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) is generally not recommended as it may lead to lower recovery rates for this compound.[1][2]

  • Deionized water

  • Syringe filters (0.22 μm, nylon)

2. Standard Solution Preparation

  • Stock Standard Solution (100 mg/L): Accurately weigh and dissolve the this compound standard in acetonitrile. Store this solution at -20°C in the dark.[1][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile or blank sample extract to the desired concentrations (e.g., in the range of 0.005–1 mg/kg).[1][2][3][4]

3. Sample Preparation (Modified QuEChERS)

  • Homogenization: Homogenize the animal-derived food sample (e.g., pork, pork liver, milk) to ensure uniformity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid (v/v).[1][2][3][4]

    • Vortex or shake vigorously for 5 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]

    • Immediately shake vigorously for 1 minute to prevent the formation of agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.[4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents. For this compound, PSA has been shown to be an effective purifying agent.[1][2]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.[4]

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 μm nylon syringe filter into an autosampler vial.[2]

    • The sample is now ready for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (e.g., Thermo Fisher TSQ Quantum Ultra or equivalent).[1]

  • Chromatographic Conditions:

    • Column: Hypersil Gold C18 column (e.g., 3.0 μm, 2.1 mm × 100 mm).[1][2]

    • Mobile Phase: A gradient of methanol (A) and 0.1% (v/v) formic acid in water (B).[1][2]

    • Flow Rate: 0.25 mL/min.[1][2]

    • Injection Volume: 10 μL.[1][4]

    • Gradient Elution Program: A typical gradient could be: 0 min, 60% A; 4.0 min, 95% A; 6.0 min, 95% A; 8.0 min, 60% A; 10.0 min, 60% A.[1][2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[1][2]

    • Nebulizer Gas: Nitrogen.[1][2]

    • MRM Transitions:

      • m/z 518.96 → 463.04 (Quantitative).[1][2]

      • m/z 518.96 → 350.91 (Qualitative).[1][2]

Data Presentation

Table 1: Method Validation Parameters for this compound in Animal-Derived Foods

ParameterMilkPork LiverPork
LOD (mg/kg) 0.0020.0020.002
LOQ (mg/kg) 0.0070.0070.007
Linearity (R²) >0.99>0.99>0.99
Spike Level (mg/kg) 0.020.020.02
Recovery (%) 97.1288.4592.31
RSD (%) 7.3210.968.87
Spike Level (mg/kg) 0.10.10.1
Recovery (%) 89.5479.0485.67
RSD (%) 5.589.876.43
Spike Level (mg/kg) 0.50.50.5
Recovery (%) 94.6785.2390.12
RSD (%) 3.306.784.59

Data summarized from a study by Li et al. (2021).[1]

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis Sample Homogenized Animal-Derived Food Sample (e.g., Pork, Milk) Extraction Extraction with Acetonitrile (1% Formic Acid) Sample->Extraction Salting_out Addition of MgSO4 and NaCl Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive SPE Cleanup (with PSA) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Transfer Supernatant HPLC_MSMS HPLC-MS/MS Analysis (ESI+, MRM Mode) Filtration->HPLC_MSMS Inject into HPLC Data_Processing Data Acquisition and Processing HPLC_MSMS->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification

Caption: Workflow for the analysis of this compound in animal-derived foods.

Logical Relationship of Analytical Steps

G Figure 2: Key Stages in the Analytical Method A Sample Homogenization B Solvent Extraction A->B Ensures representative sample C Purification (d-SPE) B->C Isolates analyte from bulk matrix D Instrumental Detection C->D Removes interfering co-extractives E Data Analysis D->E Generates analytical signal F F E->F Final Concentration Determination

Caption: Logical flow of the this compound determination process.

References

Fenbutatin Oxide: Application Notes and Protocols for Fruit and Vegetable Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is a non-systemic, organotin acaricide that provides long-lasting control of a wide range of phytophagous mites. It acts primarily through contact and stomach action. This document provides detailed application notes, including its mechanism of action, and comprehensive protocols for its use and analysis in fruit and vegetable research.

Mechanism of Action

This compound is a selective inhibitor of mitochondrial ATP synthase.[1][2] It is suspected to inhibit the adenosine triphosphate (ATP) enzymes, thereby paralyzing the cardiovascular and respiratory systems of mites by inhibiting oxidative phosphorylation.[3] This disruption of ATP formation ultimately leads to the death of the target pest.[4]

Signaling Pathway: Inhibition of Mitochondrial ATP Synthase

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its role as an inhibitor of mitochondrial ATP synthase, a critical enzyme in cellular energy production.

G Mechanism of Action: this compound Inhibition of ATP Synthase cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_in H+ (Protons) in Intermembrane Space ETC->H_in Pumps H+ out of matrix ATP_Synthase ATP Synthase (Complex V) H_in->ATP_Synthase Proton Motive Force H_out H+ (Protons) in Mitochondrial Matrix ATP ATP ATP_Synthase->ATP Synthesizes ATP ADP ADP + Pi ADP->ATP_Synthase Fenbutatin_Oxide This compound Fenbutatin_Oxide->Inhibition Inhibition->ATP_Synthase Inhibits proton translocation

Caption: Inhibition of Mitochondrial ATP Synthase by this compound.

Application and Residue Data in Fruits and Vegetables

The following tables summarize the residue levels of this compound in various fruits and vegetables from supervised trials. These tables provide data on application rates, formulations, number of applications, and residue levels at different pre-harvest intervals (PHI).

Table 1: this compound Residues in Pome Fruits

CropCountryNo. of ApplicationsApplication Rate (g a.i./100L)FormulationPHI (days)Residue (mg/kg)
ApplesGermany325WP 50%01.8
71.3
141.8
211.2
281.0
PearsUSA219WP 50%0-20.81
70.23
140.22
28-310.34

Data sourced from INCHEM, 1977 and 1979 evaluations.[3][5]

Table 2: this compound Residues in Stone Fruits

CropCountryNo. of ApplicationsApplication Rate (% a.i.)FormulationPHI (days)Residue (mg/kg)
PeachesUSA (California)20.0625%-151.1 (fresh)
8.2 (dried)
PlumsGermany20.05%WP 50%01.5
70.8
140.5

Data sourced from INCHEM, 1979 evaluations.[5]

Table 3: this compound Residues in Citrus Fruits

CropCountryNo. of ApplicationsApplication Rate (g a.i./100L)FormulationPHI (days)Residue (mg/kg)
OrangesBrazil130WP 50%70.13
140.05
South Africa130SC 500g/l0-21.0
71.1
140.65
28-310.65

Data sourced from INCHEM, 1977 evaluations.[3]

Table 4: this compound Residues in Grapes and Strawberries

CropCountryNo. of ApplicationsApplication RateFormulationPHI (days)Residue (mg/kg)
GrapesUSA (California)30.0625%-140.7
StrawberriesBelgium125 g a.i./100LWP 50%0-20.2
3-40.1
5-7<0.1
10-14<0.1

Data sourced from INCHEM, 1977 and 1979 evaluations.[3][5]

Table 5: this compound Residues in Vegetables

CropCountryNo. of ApplicationsApplication Rate (g a.i./100L)FormulationPHI (days)Residue (mg/kg)
Cucumbers (glasshouse)Netherlands125WP 50%2-30.2
4-50.1
70.1
10<0.1
Tomatoes (glasshouse)Netherlands1--2-30.2
4-50.4
70.4
100.4
Sweet Peppers (glasshouse)Belgium1--0-21.2
4-51.0
70.6

Data sourced from INCHEM, 1977 evaluations.[3]

Experimental Protocols

Protocol 1: Residue Analysis of this compound in Fruit and Vegetable Samples using HPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]

1. Sample Preparation and Extraction

  • Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Fortification (for recovery studies): Spike samples with a known concentration of this compound standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid (v/v).[6]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.[6]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

3. Final Sample Preparation and Analysis

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample using HPLC-MS/MS.

HPLC-MS/MS Parameters:

  • Column: C18 column (e.g., Hypersil Gold C18, 3.0 μm × 2.1 mm × 100 mm).[8]

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[8]

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

The following diagram outlines the experimental workflow for this protocol.

G Workflow for this compound Residue Analysis (HPLC-MS/MS) start Start: Homogenized Sample (10g) extraction Extraction: - Acetonitrile (1% Formic Acid) - MgSO4, NaCl - Vortex & Centrifuge start->extraction cleanup d-SPE Cleanup: - Transfer Supernatant - Add PSA & MgSO4 - Vortex & Centrifuge extraction->cleanup analysis Analysis: - Filter Supernatant - Inject into HPLC-MS/MS cleanup->analysis end End: Residue Quantification analysis->end

Caption: Experimental workflow for HPLC-MS/MS analysis.

Protocol 2: Residue Analysis of this compound in Orange Products by Gas Chromatography (GC)

This protocol involves derivatization for analysis by GC.[9]

1. Sample Preparation and Extraction

  • Extraction: Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.[9]

  • Filtration and Evaporation: Filter the extract and evaporate the solvent under a stream of nitrogen in a 35°C water bath.[9]

  • Re-dissolution: Dissolve the residue in hexane.[9]

2. Derivatization

  • Add ethyl magnesium bromide to the hexane solution and react for 15 minutes.[9]

  • Add 1 mol/L hydrochloric acid.[9]

  • Collect the supernatant and evaporate to dryness.[9]

  • Re-dissolve the residue in hexane.[9]

3. Cleanup

  • Clean up the derivatized sample using a silica solid-phase extraction (SPE) column.[9]

  • Elute with 5 mL of hexane-dichloromethane (4:1, v/v).[9]

4. Analysis

  • Analyze the eluate by Gas Chromatography with a Flame Photometric Detector (GC-FPD).[9]

The following diagram illustrates the workflow for this GC-based protocol.

G Workflow for this compound Residue Analysis (GC-FPD) start Start: Orange Product Sample extraction Extraction: - Acetone-Acetic Acid & Hexane - Filter & Evaporate start->extraction derivatization Derivatization: - Add Ethyl Magnesium Bromide - Add HCl & Collect Supernatant extraction->derivatization cleanup SPE Cleanup: - Silica Column - Elute with Hexane-Dichloromethane derivatization->cleanup analysis Analysis: - Inject into GC-FPD cleanup->analysis end End: Residue Quantification analysis->end

Caption: Experimental workflow for GC-FPD analysis.

References

Troubleshooting & Optimization

Optimizing HPLC-MS/MS Parameters for Fenbutatin Oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) parameters for the analysis of fenbutatin oxide.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when analyzing this compound by HPLC-MS/MS?

A1: Researchers may face several challenges during the analysis of this compound, including poor peak shape (tailing), low sensitivity, matrix effects, and issues related to its low volatility. Due to its chemical properties, this compound can exhibit strong interactions with reversed-phase chromatographic materials, leading to peak broadening.[1] Additionally, co-extracted matrix components from complex samples like soil, food products, and biological tissues can interfere with ionization, leading to signal suppression or enhancement.[2][3]

Q2: Which sample preparation method is recommended for this compound analysis in complex matrices?

A2: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently recommended for the extraction of this compound from various complex matrices such as soil, food, and animal-derived products.[2][3][4][5] This method typically involves an extraction step with acetonitrile containing 1% formic acid, followed by a dispersive solid-phase extraction (dSPE) cleanup step using primary secondary amine (PSA) and anhydrous magnesium sulfate to remove interferences.[2][3][4]

Q3: What are the optimal mobile phase conditions for this compound analysis?

A3: A mobile phase consisting of methanol and water, both containing a small percentage of formic acid (e.g., 0.1% to 2%), is commonly used.[1][2] While methanol can significantly enhance the response of this compound in the mass spectrometer compared to acetonitrile, the addition of formic acid is crucial for improving peak shape and preventing tailing.[2][3] An acidic mobile phase helps to reduce the strong interaction of this compound with the stationary phase.[1]

Q4: What are the key MS/MS parameters to optimize for this compound detection?

A4: For sensitive and selective detection of this compound, the mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Key parameters to optimize include the precursor ion, product ions, collision energy, and cone voltage. The most common precursor ion for this compound is m/z 518.96.[2] Two common MRM transitions are m/z 518.96 → 463.04 for quantification and 518.96 → 350.91 for confirmation.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Strong interaction with the reversed-phase column material.[1]- Inappropriate mobile phase composition.[2][3]- Use a strong acidic mobile phase (e.g., with 0.1% - 2% formic acid) to improve peak symmetry.[1][2]- Consider using a core-shell column for improved chromatographic performance.[1]- Ensure the injection solvent is not stronger than the mobile phase.[6]
Low Sensitivity / Poor Signal Intensity - Suboptimal ionization source parameters.- Matrix effects causing ion suppression.[2][3]- Inefficient desolvation of droplets in the ESI source.- Optimize ESI parameters such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage.[7][8][9]- Dilute the sample extract to minimize matrix effects.[1]- Enhance sample clean-up during preparation to remove interfering matrix components.[10]- Use methanol instead of acetonitrile in the mobile phase to improve ionization efficiency.[2][3]
Inconsistent Retention Times - Changes in mobile phase composition or pH.[11]- Column degradation or contamination.[11]- Fluctuations in flow rate or system pressure.[11]- Prepare fresh mobile phase daily and ensure consistent composition.[6]- Flush the column regularly and use a guard column to protect the analytical column.[6]- Check for leaks in the HPLC system and ensure the pump is functioning correctly.[11]
High Background Noise - Contaminated mobile phase or solvents.- Contamination from the sample matrix.- A dirty ion source.- Use high-purity solvents and additives.[11]- Implement a more rigorous sample clean-up procedure.- Clean the ion source components according to the manufacturer's instructions.
No Peak Detected - Incorrect MS/MS parameters (e.g., wrong MRM transitions).- Compound degradation.- Clogged system or column.- Verify the precursor and product ions and optimize collision energies.- Ensure proper storage of standards and samples. This compound is stable in an acidic environment.[5]- Systematically check for blockages from the injector to the detector.[6]

Experimental Protocols

Modified QuEChERS Sample Preparation

This protocol is adapted for the extraction of this compound from solid matrices like soil or food products.[2][3]

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 2 g of NaCl. Immediately vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1.5 mL of the supernatant into a centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Optimized HPLC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of this compound. These should be further optimized for your specific instrument and application.

Parameter Value Reference
HPLC System Shimadzu UFLCXR system or equivalent[1]
Column Phenomenex Kinetex 2.6u C18 50x3mm or equivalent[1]
Mobile Phase A Water + 2% Formic Acid + 5 mM Ammonium Formate[1]
Mobile Phase B Methanol + 2% Formic Acid + 5 mM Ammonium Formate[1]
Flow Rate 800 µL/min[1]
Injection Volume 10 - 50 µL[1][2]
Column Temperature 40 °C[1]
Mass Spectrometer AB SCIEX 4000 QTRAP® or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Nebulizer Gas Nitrogen[2]
Nebulizer Gas Pressure 35 psi[2]
Drying Gas Temperature 350 °C[2]
Capillary Voltage 129 V (Cone Voltage)[2]
MRM Transition (Quantification) m/z 518.96 → 463.04[2]
Collision Energy (Quantification) 21 eV[2]
MRM Transition (Confirmation) m/z 518.96 → 350.91[2]
Collision Energy (Confirmation) 35 eV[2]

Visual Workflows

Troubleshooting_Workflow cluster_issue Identify Issue cluster_hplc HPLC System Check cluster_ms MS System Check cluster_sample Sample Preparation Review cluster_solution Resolution Issue Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Issue->Mobile_Phase Start with HPLC Ion_Source Check Ion Source (Cleanliness, Spray Position) Issue->Ion_Source Check MS Simultaneously Extraction Review Extraction Protocol Issue->Extraction Review Sample Prep Column Inspect Column (Contamination, Age, Voids) Mobile_Phase->Column Connections Verify Connections (Leaks, Fittings) Column->Connections Pressure Monitor System Pressure (Fluctuations, High/Low Pressure) Connections->Pressure Resolved Issue Resolved Pressure->Resolved MS_Params Optimize MS Parameters (Voltages, Gas Flows, Temperature) Ion_Source->MS_Params Calibration Verify Mass Calibration MS_Params->Calibration Calibration->Resolved Cleanup Evaluate Cleanup Efficiency Extraction->Cleanup Dilution Consider Sample Dilution Cleanup->Dilution Dilution->Resolved

Caption: A general troubleshooting workflow for HPLC-MS/MS analysis.

MS_Optimization_Workflow cluster_infusion Direct Infusion cluster_precursor Precursor Ion Selection cluster_product Product Ion Selection cluster_optimization Parameter Optimization cluster_final Final Method Infuse Infuse this compound Standard Full_Scan Acquire Full Scan Spectrum (Q1 Scan) Infuse->Full_Scan Select_Precursor Select Precursor Ion (e.g., m/z 518.96) Full_Scan->Select_Precursor Product_Scan Acquire Product Ion Scan (Q3 Scan) Select_Precursor->Product_Scan Select_Products Select Product Ions (e.g., m/z 463.04, 350.91) Product_Scan->Select_Products Optimize_CE Optimize Collision Energy (CE) Select_Products->Optimize_CE Optimize_CV Optimize Cone Voltage (CV) / Declustering Potential Optimize_CE->Optimize_CV Optimize_Gases Optimize Nebulizer and Drying Gases Optimize_CV->Optimize_Gases Final_Method Finalized MRM Method Optimize_Gases->Final_Method

Caption: Workflow for optimizing MS/MS parameters for this compound.

References

improving fenbutatin oxide extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fenbutatin Oxide Extraction

Welcome to the technical support center for . This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from complex matrices.

Q1: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. Here is a step-by-step troubleshooting guide:

  • Inadequate Extraction Solvent: this compound is insoluble in methanol; therefore, acetonitrile is the recommended extraction solvent.[1] Ensure you are using high-purity acetonitrile.

  • Suboptimal pH: this compound is more stable in acidic conditions. The addition of 1% formic acid to acetonitrile has been shown to significantly improve extraction efficiency.[1][2] If you are not using an acidified solvent, consider this modification.

  • Poor Sample Homogenization: Inconsistent sample homogenization can lead to variable and low recoveries. Ensure your sample is thoroughly homogenized before extraction.

  • Analyte Adsorption during Cleanup: The choice of cleanup sorbent is critical. Graphitized carbon black (GCB) is not recommended as it can adsorb this compound due to structural similarities, leading to recovery rates below 70%.[1] Primary secondary amine (PSA) is a suitable alternative for removing impurities without significant loss of the analyte.[1][2]

  • Analyte Degradation: Although stable in acidic conditions, prolonged exposure to harsh conditions or elevated temperatures should be avoided.[3] Ensure samples are processed promptly and stored at low temperatures (-20°C) when not in use.[2]

  • Inefficient Phase Separation: The addition of anhydrous magnesium sulfate (MgSO₄) is crucial for absorbing water and inducing phase separation between the aqueous sample layer and the acetonitrile layer.[1] Ensure the correct amount is used to achieve a clear separation.

Q2: My final extract is highly colored or cloudy. How can I remove these interferences?

A2: A colored or cloudy extract indicates the presence of matrix components like pigments (e.g., chlorophyll) and lipids, which can interfere with chromatographic analysis and contaminate your LC-MS/MS system.

  • For Pigmented Matrices (e.g., spinach, tobacco):

    • Primary Secondary Amine (PSA): PSA is effective at removing polar interferences, including some pigments and fatty acids.[1] This is the recommended first-line cleanup sorbent.

    • Avoid GCB: While GCB is excellent for removing pigments, it will also remove this compound, leading to low recoveries.[1]

  • For High-Fat Matrices (e.g., milk, pork liver, avocado):

    • C18 Sorbent: C18 can be used as a cleanup sorbent to remove non-polar interferences like lipids. However, it may result in a stronger matrix effect compared to PSA.[1]

    • Freezing Out: For samples with very high fat content, a "freezing out" step can be employed. After the initial extraction with acetonitrile and salting out, the supernatant can be cooled at a low temperature (e.g., -20°C) to precipitate lipids, which can then be removed by centrifugation.

  • Visual Inspection: A clear, lightly colored supernatant after the cleanup step is desirable. If the extract remains intensely colored or contains visible precipitates, an additional cleanup step or a different combination of sorbents may be necessary.

Q3: I'm observing poor peak shape (e.g., tailing) and inconsistent retention times in my LC-MS/MS analysis. What could be the cause?

A3: Poor chromatography is often a result of matrix effects or issues with the mobile phase.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement and poor peak shape.[4]

    • Solution: Improve the cleanup step to remove more matrix components. Using matrix-matched calibration standards is also crucial for accurate quantification in the presence of matrix effects.[4] Diluting the final extract can also minimize matrix effects, provided the concentration of this compound remains above the limit of quantification.[5]

  • Mobile Phase Composition: The mobile phase composition is critical for achieving good peak shape.

    • Acidification: Using a mobile phase containing 0.1% formic acid has been shown to significantly improve the peak shape of this compound.[1][2]

    • Solvent Choice: While methanol can sometimes offer a better response in the MS due to higher ionization efficiency, a mobile phase of methanol/water can lead to peak tailing for this compound.[1][2] An acetonitrile/water mobile phase with formic acid is often a better choice for chromatographic separation.

Q4: Should I use GC or LC-MS/MS for the analysis of this compound?

A4: While GC-based methods exist, LC-MS/MS is generally recommended for the analysis of this compound.

  • GC Analysis Challenges: this compound has low volatility, making it unsuitable for direct GC analysis. A derivatization step is required to create a more volatile and thermally stable compound.[2] This derivatization process can have low and inconsistent yields, potentially leading to an underestimation of the this compound concentration.[2]

  • LC-MS/MS Advantages: HPLC-MS/MS avoids the need for derivatization, simplifying the workflow and improving accuracy.[2] It is a highly selective and sensitive technique for determining this compound residues in various complex matrices.[1][2]

Quantitative Data on Extraction Efficiency

The following table summarizes the performance of a modified QuEChERS method for this compound extraction from various complex matrices, followed by HPLC-MS/MS analysis.

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Soil0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007
Tobacco0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007
Rice0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007
Milk0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007
Pork Liver0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007
Pork0.02, 0.1, 0.579.04 - 97.123.30 - 10.960.007

Data sourced from a study utilizing a modified QuEChERS method with acetonitrile containing 1% formic acid for extraction and PSA for cleanup.[1][6][7]

Experimental Protocols

Modified QuEChERS Method for this compound Extraction

This protocol is adapted for the extraction of this compound from various food and environmental matrices.[1][2][6]

1. Sample Preparation:

  • Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.
  • For liquid samples like milk, use 10 mL.

2. Extraction:

  • Add 10 mL of acetonitrile containing 1% formic acid (v/v) to the centrifuge tube.
  • Securely cap the tube and shake vigorously for 1 minute.
  • Add the QuEChERS salts (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl).
  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
  • Vortex for 30 seconds.
  • Centrifuge at ≥10000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm filter into an autosampler vial.
  • The sample is now ready for LC-MS/MS analysis.

Visualizations

Fenbutatin_Oxide_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 10g into 50mL Tube Homogenize->Weigh AddSolvent Add 10mL Acetonitrile + 1% Formic Acid Weigh->AddSolvent Shake1 Vortex/Shake 1 min AddSolvent->Shake1 AddSalts Add QuEChERS Salts (MgSO4, NaCl) Shake2 Vortex/Shake 1 min AddSalts->Shake2 Shake1->AddSalts Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake2->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer AddSorbent Add dSPE Sorbents (150mg MgSO4, 50mg PSA) Transfer->AddSorbent Vortex Vortex 30 sec AddSorbent->Vortex Centrifuge2 Centrifuge (≥10000 rpm, 5 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: General workflow for this compound extraction using a modified QuEChERS method.

Troubleshooting_Fenbutatin_Oxide_Extraction Start Low Recovery or High RSD Observed? CheckSolvent Is Extraction Solvent Acetonitrile + 1% Formic Acid? Start->CheckSolvent Yes CheckChromatography Poor Peak Shape or Retention Time Shift? Start->CheckChromatography No, but... CheckCleanup What dSPE Sorbent is being used? CheckSolvent->CheckCleanup Yes Sol_Solvent Action: Switch to Acetonitrile with 1% Formic Acid. CheckSolvent->Sol_Solvent No CheckMatrix Is the Matrix High in Fat or Pigments? CheckCleanup->CheckMatrix PSA/Other Sol_PSA Action: Use PSA for cleanup. Avoid GCB. CheckCleanup->Sol_PSA GCB CheckMatrix->CheckChromatography No Sol_C18 Consider C18 for high-fat matrices or a 'freezing out' step. CheckMatrix->Sol_C18 Yes Sol_MobilePhase Action: Ensure mobile phase is acidified (e.g., 0.1% Formic Acid). CheckChromatography->Sol_MobilePhase Yes Sol_MatrixMatched Action: Use matrix-matched calibration standards. Sol_MobilePhase->Sol_MatrixMatched

Caption: Troubleshooting decision tree for this compound extraction and analysis.

References

mitigating matrix effects in fenbutatin oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects in the analysis of fenbutatin oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix. In this compound analysis, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[1] This is a significant challenge when analyzing complex matrices such as soil, fruits, vegetables, and animal-derived foods.[2][3][4]

Q2: I am observing poor recovery and inconsistent results for this compound. Could this be due to matrix effects?

A2: Yes, poor recovery and inconsistent results are common indicators of significant matrix effects. The complexity of the sample matrix can directly influence the extraction efficiency and the ionization of this compound in the mass spectrometer. For instance, milk and pork liver samples have been shown to cause significant matrix enhancement.[5][6]

Q3: Which sample preparation technique is recommended for reducing matrix effects in this compound analysis?

A3: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound from various complex matrices.[2][3][4][7] This method, combined with a dispersive solid-phase extraction (dSPE) cleanup step, can significantly reduce matrix interferences.[2][3][4]

Q4: What are the critical parameters to optimize in a QuEChERS protocol for this compound?

A4: Key parameters to optimize include the extraction solvent, the type and amount of dSPE cleanup sorbent, and the pH of the extraction medium. For this compound, using acetonitrile with 1% formic acid as the extraction solvent has been shown to be effective, as the compound is relatively stable in an acidic environment.[2][3]

Q5: Which dSPE sorbent is most effective for cleaning up this compound extracts?

A5: The choice of dSPE sorbent is critical for removing interfering matrix components. For this compound analysis, Primary Secondary Amine (PSA) is a commonly recommended sorbent.[2][3][4] While C18 can also be used, it may lead to stronger matrix effects compared to PSA.[2][3] Graphitized Carbon Black (GCB) is generally not recommended as it can adsorb this compound, leading to low recoveries.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inefficient extraction.Use acetonitrile containing 1% formic acid as the extraction solvent to improve extraction efficiency, especially in acidic conditions where this compound is more stable.[2][3]
Adsorption of this compound to the dSPE sorbent.Avoid using Graphitized Carbon Black (GCB) as a cleanup sorbent, as it has been shown to adsorb this compound, leading to recoveries below 70%.[2][3] Use Primary Secondary Amine (PSA) instead.
Significant Signal Suppression or Enhancement High concentration of co-extracted matrix components.Optimize the dSPE cleanup step. A combination of PSA and C18 can be effective, but PSA alone often shows a lesser matrix effect.[2][3] For fatty matrices, specialized sorbents like Z-Sep may offer better cleanup.[8]
Ionization competition in the mass spectrometer source.Dilute the final extract before injection. A 10-fold dilution with water can significantly minimize matrix effects without compromising the limit of detection for sensitive instruments.[9]
Poor Peak Shape (Tailing) Interaction of this compound with the analytical column or mobile phase.The addition of 0.1% formic acid to the mobile phase can significantly improve the peak shape of this compound.[2]
Inconsistent Quantification Variability in matrix effects between samples and standards.Utilize a matrix-matched calibration curve. This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This is crucial for compensating for matrix effects.[5][6]
Derivatization Issues (for GC analysis) Low yields from the derivatization process.Consider using LC-MS/MS instead of GC-based methods. This compound has low volatility and requires derivatization for GC analysis, which can lead to underestimation of its concentration.[2]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Soil and Food Matrices

This protocol is adapted from a validated method for the analysis of this compound in diverse matrices.[2][4][7]

1. Sample Extraction:

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

3. Final Extract Preparation:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical instrumental parameters for the analysis of this compound.[2]

Parameter Setting
Column Hypersil Gold C18 (3.0 µm, 2.1 mm x 100 mm)
Mobile Phase A 0.1% (v/v) formic acid in water
Mobile Phase B Methanol
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions m/z 518.96 → 463.04 (quantitative), m/z 518.96 → 350.91 (qualitative)

Visualizing the Workflow

Mitigating_Matrix_Effects_Workflow

Comparison of dSPE Sorbents

The selection of the appropriate dSPE sorbent is crucial for effective cleanup and minimizing matrix effects.

Sorbent Advantages Disadvantages Recommendation for this compound
PSA (Primary Secondary Amine) Effective at removing fatty acids, sugars, and organic acids.[3]Less effective for removing nonpolar interferences.Recommended. Provides good recovery and reduces matrix effects for a variety of sample types.[2][3]
C18 Removes nonpolar interferences.May have stronger matrix effects than PSA for this compound.[2][3]Use in combination with PSA for complex matrices, but test for potential matrix enhancement.
GCB (Graphitized Carbon Black) Removes pigments and sterols.Can cause significant loss of planar analytes, including this compound, due to strong adsorption.[2][3]Not Recommended. Leads to low recoveries of this compound.[2][3]
Z-Sep/Z-Sep+ Effective for removing lipids and fats.[8]Can sometimes result in lower analyte recovery.[10]Consider for high-fat matrices like olive oil or avocado.[8]

dSPE_Sorbent_Selection Start Start: QuEChERS Extract PSA PSA Start->PSA C18 C18 Start->C18 GCB GCB Start->GCB Good_Recovery Good_Recovery PSA->Good_Recovery Variable_ME Variable_ME C18->Variable_ME Low_Recovery Low_Recovery GCB->Low_Recovery

References

Technical Support Center: Long-Term Stability of Fenbutatin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals regarding the long-term storage and stability of fenbutatin oxide. Below are frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Specific recommendations include storing the compound away from direct sunlight and sources of heat.[4][5] For optimal long-term stability, a temperature range of 2-10 °C is recommended.[5] Avoid strong oxidizing agents in the storage area.[5]

Q2: How stable is this compound under standard laboratory conditions?

A: this compound is a white crystalline solid that is chemically stable under standard ambient conditions, such as room temperature.[2][6][7][8] It is relatively persistent and insoluble in water.[6][9] Studies on residues have shown that this compound is stable for at least 8.5 months when stored frozen at -20°C.[10] However, prolonged storage at elevated temperatures (e.g., above 37°C) can lead to degradation.[4]

Q3: What are the primary degradation pathways for this compound?

A: The two main degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: In the presence of water, this compound can slowly convert to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible, with the parent compound being reformed slowly at room temperature and more rapidly at higher temperatures (98°C).[7][9] Despite this, it is considered stable to hydrolysis in sterile aqueous solutions at pH 5, 7, and 9.[7]

  • Photolysis: While relatively stable in sunlight, this compound can degrade upon continuous exposure to UV radiation (>290nm).[7][9] The primary degradation products include 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl) distannoxane, dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane (also known as SD 31723), and 2-methyl-2-phenylpropyl stannonic acid (SD 33608).[6][7][11]

Q4: I suspect my this compound sample has degraded. How can I troubleshoot this?

A: If you suspect degradation, follow these steps:

  • Visual Inspection: Check the physical appearance of the compound. As a white crystalline solid, any discoloration, clumping, or change in texture could indicate degradation or contamination.[6][7]

  • Review Storage History: Verify that the storage conditions (temperature, light exposure, humidity) have been consistently within the recommended ranges.

  • Analytical Confirmation: The most definitive way to confirm degradation is through analytical testing. Methods like HPLC-MS/MS can accurately quantify the parent compound and identify known degradation products.[12] A significant decrease in the concentration of this compound or the presence of its metabolites would confirm degradation.

Data Presentation: Degradation Summary

Quantitative data from stability studies are summarized below to provide a clear reference for expected degradation levels under various conditions.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource(s)
Temperature Cool, dry place; 2-10 °C recommended. Avoid temperatures >30°C.[1][4][5]
Light Protect from direct sunlight.[4][5]
Atmosphere Store in a well-ventilated area.[1][2]
Container Tightly closed/sealed original container.[1][2][3]
Incompatibilities Strong oxidizing agents.[5]

Table 2: this compound and Metabolite Residue Levels in Stability Studies

Study TypeMatrixConditionTime PointThis compoundMetabolite SD 31723Metabolite SD 33608Source
Residue Study ApplesField Conditions0 days1.8 mg/kg<0.1 mg/kg-[11]
7 days1.3 mg/kg<0.1 mg/kg-[11]
14 days1.8 mg/kg<0.1 mg/kg-[11]
28 days1.0 mg/kg<0.1 mg/kg-[11]
Photolysis Study N/AContinuous UV (>290nm)15 days77.2% of total22.8% of total-[7]
Freezer Storage Strawberries, Eggplants, Almonds-20°C8.5 monthsStableN/AN/A[10]
Metabolite identified as 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-pheylpropyl) distannoxane.

Experimental Protocols

Protocol 1: Stability Analysis using QuEChERS and HPLC-MS/MS

This protocol provides a modern, efficient method for quantifying this compound and its degradation products in various sample matrices.[12]

  • Sample Preparation (5g sample):

    • Homogenize solid samples (e.g., plant tissue, soil).

    • Weigh 5g of the homogenized sample into a 50 mL centrifuge tube.

    • For recovery analysis, spike with a known concentration of this compound standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing cleanup sorbents (e.g., PSA, C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • HPLC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 3.0 µm).[12]

    • Mobile Phase: Gradient elution using Methanol (A) and 0.1% formic acid in water (B).[12]

    • Flow Rate: 0.25 mL/min.[12]

    • Injection Volume: 10 µL.[12]

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[12] Monitor for the specific precursor/product ion transitions for this compound and its known metabolites.

Protocol 2: General Workflow for a Photodegradation Study

This protocol outlines the steps to determine the photolysis rate of this compound.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and dilute to the desired concentration in sterile, buffered aqueous solution (e.g., pH 7).

  • Irradiation:

    • Use a photolysis reactor equipped with a light source that simulates the solar spectrum (e.g., Xenon lamp with filters for >290 nm radiation).

    • Place the this compound solution in quartz tubes to allow for UV light penetration.

    • Run a parallel "dark" control by wrapping identical tubes in aluminum foil to exclude light.

    • Maintain a constant temperature throughout the experiment.

  • Sampling:

    • Collect samples from both the irradiated and dark control tubes at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the collected samples immediately or store them under conditions that prevent further degradation (e.g., frozen at -20°C in the dark).

    • Use a validated analytical method, such as HPLC-MS/MS (see Protocol 1), to quantify the concentration of this compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the photolysis rate constant (k) from the slope of the regression line, assuming pseudo-first-order kinetics.[13]

    • Calculate the photolysis half-life (t½) using the formula: t½ = ln(2) / k.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

G parent This compound (C60H78OSn2) hydrolysis Hydrolysis (Presence of H2O) parent->hydrolysis Slow, Reversible photolysis Photolysis (UV Light >290nm) parent->photolysis Gradual Degradation prod1 Tris(2-methyl-2-phenylpropyl)tin hydroxide hydrolysis->prod1 prod2 SD 31723 (Dihydroxy-bis-stannane) photolysis->prod2 prod3 SD 33608 (Stannonic Acid) photolysis->prod3 prod4 1,3-dihydroxy-distannoxane photolysis->prod4

Caption: Degradation pathways of this compound via hydrolysis and photolysis.

G start Start: Sample Received or Prepared storage Store under Recommended Conditions (2-10°C, Dark, Dry) start->storage timepoint Pull Sample at Scheduled Time Point storage->timepoint extraction Sample Extraction (QuEChERS Protocol) timepoint->extraction analysis Instrumental Analysis (HPLC-MS/MS) extraction->analysis data Data Processing: Quantify Parent & Metabolites analysis->data report Report Results: % Purity, Degradation Profile data->report end End of Study report->end

Caption: Experimental workflow for a long-term stability study.

G start Issue: Suspected Sample Degradation q1 Are storage conditions ideal? (Temp, Light, Container Seal) start->q1 a1_no Action: Correct Storage Conditions & Quarantine Lot q1->a1_no No a1_yes Proceed to Analytical Check q1->a1_yes Yes q2 Perform Analytical Test (e.g., HPLC-MS/MS) a1_yes->q2 q3 Is Parent Compound Purity within Specification? q2->q3 a3_yes Result: Sample is Stable. No action needed. q3->a3_yes Yes a3_no Result: Sample has Degraded. Discard and report. q3->a3_no No

Caption: Troubleshooting logic for suspected this compound degradation.

References

Technical Support Center: Analysis of Fenbutatin Oxide and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenbutatin oxide and its degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

Gas Chromatography (GC) Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Analyte Response Incomplete derivatization.- Ensure the Grignard reagent (e.g., ethylmagnesium bromide) is fresh and properly stored to maintain its reactivity. - Optimize the reaction time and temperature for the derivatization step.[1][2] - Ensure the sample extract is completely dry before adding the derivatizing agent, as water can quench the reaction.
Degradation of the analyte in the injector port.- Use a lower injector temperature. - Employ a pulsed splitless or on-column injection technique.
Adsorption of the analyte in the GC system.- Use a deactivated liner and column. - Condition the column according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system.- Deactivate the injector liner and the front part of the analytical column with a silylating agent. - Use a guard column.
Improper mobile phase flow rate.- Optimize the carrier gas flow rate for the specific column dimensions.
Column overload.- Dilute the sample or inject a smaller volume.
High Background Noise Contaminated carrier gas or GC system.- Use high-purity carrier gas and install traps to remove oxygen and moisture. - Bake out the column and injector port.
Bleed from the septum or column.- Use a high-quality, low-bleed septum. - Ensure the column is properly conditioned and not exceeding its maximum operating temperature.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Inefficient extraction.- this compound is stable in acidic conditions; consider using an extraction solvent containing a small percentage of formic or acetic acid to improve extraction efficiency.[3][4] - Optimize the solvent-to-sample ratio and the extraction time (e.g., shaking or sonication).
Matrix effects (ion suppression or enhancement in MS).[3][4][5][6]- Use a matrix-matched calibration curve for quantification.[3][4] - Employ stable isotope-labeled internal standards. - Optimize the sample cleanup procedure to remove interfering matrix components. The use of Primary Secondary Amine (PSA) as a cleanup sorbent has been shown to be effective.[3][4]
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary interactions with the stationary phase.- Add a small amount of an acidic modifier (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape.[3] - Use a column with a different stationary phase chemistry.
Mismatched injection solvent and mobile phase.- Ensure the injection solvent is of similar or weaker eluotropic strength than the initial mobile phase.
Column degradation.- Replace the column if it has been used extensively or subjected to harsh conditions.
Retention Time Shifts Changes in mobile phase composition.- Prepare fresh mobile phase daily and ensure accurate composition. - Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature.- Use a column oven to maintain a stable temperature.
Column equilibration.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation products of this compound?

A1: The primary degradation products of this compound are 1,1,3,3-tetrakis(ß,ß-dimethylphenethyl)-1,3-dihydroxydistannoxane (also known as SD 31723 or dihydroxybis(2-methyl-2-phenylpropyl)stannane) and ß,ß-dimethylphenethylstannoic acid polymer (SD 33608 or 2-methyl-2-phenylpropylstannoic acid).[7][8] Inorganic tin is also a final degradation product.[8]

Q2: How does this compound degrade?

A2: this compound can degrade through hydrolysis and photodegradation.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible.[9]

  • Photodegradation: Exposure to sunlight can lead to the formation of SD 31723 and other more polar compounds.[9]

Q3: Do I need to derivatize this compound for GC analysis?

A3: Yes, due to its low volatility, this compound requires derivatization to a more volatile and thermally stable compound before GC analysis.[3] A common method is derivatization with a Grignard reagent, such as ethylmagnesium bromide.[1][2]

Q4: What are the advantages of using HPLC-MS/MS for this compound analysis?

A4: HPLC-MS/MS offers several advantages over GC methods for the analysis of this compound:

  • No Derivatization Required: It eliminates the need for the derivatization step, which can be a source of error and variability.[3]

  • High Sensitivity and Selectivity: Provides excellent sensitivity and selectivity, allowing for the detection of low levels of this compound and its degradation products in complex matrices.

Q5: How can I overcome matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[3][4][5][6] To mitigate these effects, you can:

  • Use matrix-matched standards for calibration.[3][4]

  • Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte.

  • Optimize your sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) with sorbents like PSA can be effective.[3][4]

Quantitative Data

Table 1: Recoveries of this compound and its Degradation Products using a GC-FPD Method.

AnalyteSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.1 - 0.479.6 - 109.63.60 - 9.04

Data from a study on orange products.[1][2]

Table 2: Recoveries of this compound in Various Matrices using a Modified QuEChERS and HPLC-MS/MS Method.

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.01, 0.1, 190.2 - 95.84.5 - 8.2
Tobacco0.01, 0.1, 188.7 - 94.35.1 - 7.9
Rice0.01, 0.1, 191.5 - 96.23.8 - 6.5
Milk0.01, 0.1, 185.4 - 92.16.2 - 9.8
Pork Liver0.01, 0.1, 182.3 - 89.97.5 - 11.2
Pork0.01, 0.1, 187.6 - 93.55.8 - 8.9

Data adapted from a study demonstrating the method's applicability across different sample types.[3]

Experimental Protocols

Protocol 1: GC-FPD Analysis of this compound in Oranges

This protocol is based on a method for determining this compound residues in orange products.[1][2]

  • Extraction:

    • Homogenize a representative sample of the orange product.

    • Extract a known weight of the homogenized sample with a mixture of acetone and acetic acid (99:1, v/v) and hexane.

    • Filter the extract and evaporate the solvent under a stream of nitrogen in a water bath at 35°C.

    • Dissolve the residue in hexane.

  • Derivatization:

    • Add ethylmagnesium bromide to the hexane solution and allow it to react for 15 minutes.

    • Add 1 mol/L hydrochloric acid to stop the reaction.

    • Collect the supernatant (hexane layer).

  • Cleanup:

    • Evaporate the solvent from the supernatant.

    • Dissolve the residue in hexane.

    • Clean up the extract using a silica solid-phase extraction (SPE) column.

    • Elute the derivatized analyte with a mixture of hexane and dichloromethane (4:1, v/v).

  • GC-FPD Analysis:

    • Inject an aliquot of the eluate into the GC-FPD system.

    • Use a suitable capillary column for separation.

    • Detect the tin-containing analyte using a flame photometric detector equipped with a tin-selective filter.

Protocol 2: HPLC-MS/MS Analysis of this compound using Modified QuEChERS

This protocol is a general guideline based on a modified QuEChERS method for various food and environmental matrices.[3]

  • Extraction (QuEChERS):

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake again for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a suitable sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds and then centrifuge.

  • HPLC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an aliquot into the HPLC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Employ a mobile phase gradient, for example, starting with a higher proportion of water with formic acid and ramping up the organic phase (e.g., methanol or acetonitrile).

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and monitor for the specific precursor and product ions of this compound.

Visualizations

Fenbutatin_Oxide_Degradation_Pathway FBO This compound Hydroxide tris(2-methyl-2-phenylpropyl)tin hydroxide FBO->Hydroxide Hydrolysis SD31723 SD 31723 (1,1,3,3-tetrakis(ß,ß-dimethylphenethyl) -1,3-dihydroxydistannoxane) FBO->SD31723 Photodegradation Hydroxide->FBO Dehydration SD33608 SD 33608 (ß,ß-dimethylphenethylstannoic acid polymer) SD31723->SD33608 Further Degradation InorganicTin Inorganic Tin SD33608->InorganicTin Further Degradation

Caption: Degradation pathway of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Extraction Extraction Derivatization Derivatization Extraction->Derivatization Cleanup Cleanup Derivatization->Cleanup GC_Injection GC_Injection Cleanup->GC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation FPD_Detection FPD_Detection GC_Separation->FPD_Detection

Caption: Workflow for GC-FPD analysis of this compound.

HPLC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis QuEChERS_Extraction Extraction dSPE_Cleanup d-SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup HPLC_Separation HPLC Separation dSPE_Cleanup->HPLC_Separation MSMS_Detection MS/MS Detection HPLC_Separation->MSMS_Detection

Caption: Workflow for HPLC-MS/MS analysis of this compound.

References

Technical Support Center: Fenbutatin Oxide Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the peak shape of fenbutatin oxide in liquid chromatography (LC) analysis.

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Asymmetrical Peaks)

Q1: My this compound peak is showing significant tailing. What is the most common cause and how can I fix it?

A1: Peak tailing for this compound is frequently caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based columns.[1] This can be effectively mitigated by modifying the mobile phase.

Recommended Action: Add a small percentage of a weak acid, such as formic acid, to your mobile phase. A concentration of 0.1% formic acid has been shown to significantly improve the peak shape of this compound.[2][3]

Experimental Protocol: Mobile Phase Modification

  • Prepare the aqueous mobile phase: To a final volume of 1 L of HPLC-grade water, add 1 mL of formic acid to create a 0.1% (v/v) solution.

  • Prepare the organic mobile phase: To a final volume of 1 L of HPLC-grade acetonitrile or methanol, add 1 mL of formic acid for a consistent 0.1% (v/v) concentration.

  • Mobile Phase Composition: Use a gradient or isocratic elution with a mixture of the acidified aqueous and organic phases. A common starting point is a C18 column with a mobile phase of acetonitrile and water (both containing 0.1% formic acid).[2][3]

  • Equilibrate the system: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting your sample.

Q2: I've added formic acid, but I'm still observing some peak tailing. What other factors could be contributing to this issue?

A2: If peak tailing persists after mobile phase modification, consider the following factors:

  • Column Choice: The type of stationary phase can influence peak shape. While C18 columns are commonly used, their residual silanol activity can vary.[1] Consider using a column with low silanol activity or a different type of stationary phase.[4]

  • Sample Solvent: The solvent used to dissolve the sample can impact peak shape. If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try dissolving your sample in the initial mobile phase or a weaker solvent.

  • Mass Overload: Injecting too much sample can lead to peak fronting or tailing.[5] To check for this, dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was likely the issue.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Try flushing the column with a strong solvent or replacing it if it's old or has been used extensively.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_mobile_phase Is formic acid (0.1%) in the mobile phase? start->check_mobile_phase add_formic_acid Action: Add 0.1% formic acid to the mobile phase. check_mobile_phase->add_formic_acid No re_evaluate Re-evaluate Peak Shape check_mobile_phase->re_evaluate Yes add_formic_acid->re_evaluate check_column Is a low-silanol activity column being used? re_evaluate->check_column Tailing Persists end End: Improved Peak Shape re_evaluate->end Resolved change_column Action: Switch to a column with low silanol activity or a different stationary phase (e.g., Hypercarb). check_column->change_column No check_sample_solvent Is the sample solvent stronger than the mobile phase? check_column->check_sample_solvent Yes change_column->re_evaluate change_solvent Action: Dissolve the sample in the initial mobile phase. check_sample_solvent->change_solvent Yes check_mass_overload Is there mass overload? check_sample_solvent->check_mass_overload No change_solvent->re_evaluate dilute_sample Action: Dilute the sample and inject a smaller amount. check_mass_overload->dilute_sample Yes check_column_health Is the column old or contaminated? check_mass_overload->check_column_health No dilute_sample->re_evaluate clean_replace_column Action: Clean or replace the column. check_column_health->clean_replace_column Yes check_column_health->end No clean_replace_column->re_evaluate

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting LC conditions for this compound analysis?

A3: A good starting point for developing a method for this compound is to use a C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, and detection by mass spectrometry.[2][3]

Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 (e.g., ZORBAX SB-C18), 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start with a high aqueous percentage and ramp up the organic phase.
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temperature Ambient to 40°C
Injection Volume 1 - 10 µL
Sample Diluent Initial mobile phase composition
Detection ESI+ MS/MS

Q4: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?

A4: Both methanol and acetonitrile can be used for the separation of this compound. However, methanol has been reported to significantly improve the response of this compound in mass spectrometry, potentially due to higher ionization efficiency.[2][3] If you are using a methanol/water mobile phase, the addition of 0.1% formic acid is crucial to prevent peak tailing.[2][3]

Q5: Can I use UV detection for this compound analysis?

A5: Yes, UV detection is possible for this compound. A detection wavelength of 220 nm has been reported for its analysis. However, HPLC with mass spectrometry (HPLC-MS/MS) is generally more sensitive and selective, especially for trace-level analysis in complex matrices.[3]

Experimental Workflow: Method Development for this compound

G start Start: Method Development column_selection Select a C18 column. start->column_selection mobile_phase_prep Prepare Mobile Phase: A: Water + 0.1% Formic Acid B: Acetonitrile/Methanol + 0.1% Formic Acid column_selection->mobile_phase_prep gradient_optimization Optimize Gradient Profile mobile_phase_prep->gradient_optimization injection Inject Standard Solution gradient_optimization->injection peak_shape_eval Evaluate Peak Shape injection->peak_shape_eval peak_shape_ok Is peak shape acceptable? peak_shape_eval->peak_shape_ok troubleshoot Troubleshoot (see Tailing Workflow) peak_shape_ok->troubleshoot No sensitivity_eval Evaluate Sensitivity and Linearity peak_shape_ok->sensitivity_eval Yes troubleshoot->gradient_optimization method_validation Perform Method Validation sensitivity_eval->method_validation end End: Validated Method method_validation->end

References

Technical Support Center: Fenbutatin Oxide Derivatization for Improved GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of fenbutatin oxide for gas chromatography (GC) analysis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound has a high molecular weight and low volatility, making it unsuitable for direct analysis by gas chromatography.[1] Derivatization is a chemical process that converts this compound into a more volatile and thermally stable derivative, allowing for its successful separation and detection by GC.[1]

Q2: What are the common derivatization reagents for this compound?

A2: The most common derivatization reagents for this compound are Grignard reagents, such as ethyl magnesium bromide (EtMgBr), and alkylating agents like sodium tetraethylborate (NaBEt4).[2][3] These reagents replace the oxygen atom in this compound with an alkyl group, increasing its volatility.

Q3: Are there alternative analytical methods that do not require derivatization?

A3: Yes, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a viable alternative for the analysis of this compound that does not require derivatization.[1] However, GC-based methods after derivatization can offer high sensitivity and are widely used for pesticide residue analysis.

Q4: What are the expected recovery rates for this compound analysis after derivatization?

A4: Recovery rates can vary depending on the sample matrix and the specific protocol used. Generally, average recoveries are expected to be in the range of 79% to 110%.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and GC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for this compound Derivative Incomplete derivatization reaction.- Ensure the Grignard reagent (e.g., EtMgBr) is fresh and has not been deactivated by moisture. - Optimize the reaction time and temperature. A typical reaction time is 15 minutes.[4] - For NaBEt4 derivatization, ensure the pH of the solution is optimal (around 4-5).[5]
Degradation of the analyte during sample preparation or injection.- Avoid excessive heat during solvent evaporation steps. - Use a deactivated GC inlet liner to minimize analyte adsorption.
Matrix interference suppressing the signal.- Employ matrix-matched standards for calibration to compensate for matrix effects.[6] - Use analyte protectants in your standards and samples to minimize interactions with active sites in the GC system.[7] - Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[2][3]
Poor Peak Shape (Tailing or Broadening) Active sites in the GC system (inlet, column, detector).- Use a deactivated inlet liner and a high-quality, well-conditioned GC column. - Regularly perform inlet maintenance, including replacing the liner and septum.
Co-elution with matrix components.- Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. - If using NaBEt4, be aware of potential interference from sulfur compounds in the sample, which can be alkylated and co-elute with the this compound derivative.[8]
Inconsistent or Non-Reproducible Results Variability in the derivatization reaction.- Ensure precise and consistent addition of the derivatizing reagent to all samples and standards. - Control the reaction time and temperature carefully.
Fluctuation in GC system performance.- Regularly check for leaks in the GC system. - Ensure the autosampler is injecting a consistent volume.
Presence of interfering metals in the sample when using NaBEt4.- Certain metal ions like Ag(I), Cd(II), and Cu(II) can interfere with the derivatization by catalytically degrading the NaBEt4 reagent.[9] Consider using masking agents if these metals are expected in your samples.[9]

Quantitative Data Summary

The following tables summarize typical quantitative data for the GC analysis of this compound after derivatization.

Table 1: Recovery of this compound from Various Matrices

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Oranges0.1 - 0.479.6 - 109.63.60 - 9.04[4]
Fruits and Vegetables0.01 - 0.272.4 - 107.10.4 - 14.2[2]

Table 2: Linearity and Limits of Detection (LOD)

MatrixLinear Range (mg/L)Correlation Coefficient (r)Limit of Detection (LOD) (mg/kg)Reference
Oranges0.2 - 2.0> 0.99950.1[4]
Apple (as Sn)0.01 - 0.2 (µg/kg)-0.0034[2]

Experimental Protocols

Protocol 1: Derivatization using Ethyl Magnesium Bromide (Grignard Reagent)

This protocol is adapted from methodologies described for the analysis of this compound in fruit and vegetable samples.[2][3][4]

  • Sample Extraction:

    • Homogenize the sample.

    • For fruit and vegetable samples, digest with a mixture of HCl and THF (1:10, v/v) and then extract with hexane.[2][3]

    • For orange products, extract with a mixture of acetone and acetic acid (99:1, v/v) followed by hexane.[4]

    • Concentrate the hexane extract to a small volume.

  • Derivatization:

    • To the concentrated extract, add a solution of ethyl magnesium bromide (EtMgBr) in an appropriate solvent (e.g., diethyl ether or THF).

    • Allow the reaction to proceed for 15 minutes at room temperature.[4]

  • Reaction Quenching and Cleanup:

    • Add 1 mol/L hydrochloric acid to stop the reaction.[4]

    • Collect the supernatant (organic layer).

    • Evaporate the solvent to dryness.

    • Redissolve the residue in hexane.

    • Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica).[2][4]

    • Elute the derivatized analyte with a suitable solvent mixture (e.g., hexane-dichloromethane, 4:1, v/v).[4]

  • GC Analysis:

    • Analyze the final solution by GC with an appropriate detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).

Protocol 2: Derivatization using Sodium Tetraethylborate (NaBEt4)

This protocol is based on the derivatization of organotin compounds for GC analysis.[5]

  • Sample Preparation:

    • Extract the this compound from the sample into an appropriate organic solvent.

    • Adjust the pH of the aqueous sample or extract to 4-5.[5]

  • Derivatization:

    • Add a freshly prepared aqueous solution of sodium tetraethylborate (NaBEt4) to the sample. An excess of the reagent is typically required to account for reactions with other matrix components.[5]

    • Vortex or shake the mixture to ensure complete reaction.

  • Extraction of Derivative:

    • Extract the ethylated fenbutatin derivative into an organic solvent such as hexane.

    • The derivatized analyte is now ready for GC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound following derivatization.

FenbutatinOxide_GC_Workflow This compound GC Analysis Workflow Sample Sample Homogenization Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Extract Concentration Extraction->Concentration Derivatization Derivatization (e.g., with EtMgBr or NaBEt4) Concentration->Derivatization Quenching Reaction Quenching (if applicable) Derivatization->Quenching Cleanup Sample Cleanup (e.g., SPE) Quenching->Cleanup GC_Analysis GC-MS/FPD Analysis Cleanup->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: General workflow for this compound analysis by GC.

References

challenges with low volatility in fenbutatin oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenbutatin oxide. Due to its low volatility, the analysis of this organotin acaricide presents unique challenges. This guide offers solutions to common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound challenging?

A1: The primary challenge in analyzing this compound lies in its very low volatility and high octanol-water partition coefficient (log Kow of 12.8).[1][2] These properties make it unsuitable for direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility.[1][2]

Q2: What are the common analytical methods for this compound?

A2: Historically, Gas Chromatography (GC) with derivatization has been used.[1][2] However, due to issues with derivatization efficiency, High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (HPLC-MS/MS), is now the preferred method for its sensitivity and specificity, as it does not require derivatization.[1][2]

Q3: What are the main degradation products of this compound I should be aware of during analysis?

A3: The main degradation products of this compound are 1,1,3,3-tetrakis(β,β-dimethylphenethyl)-1,3-dihydroxydistannoxane (SD31723) and β,β-dimethylphenethylstannoic acid polymer (SD33608). It is important to consider these in residue analysis studies.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound using both GC and HPLC methods.

Gas Chromatography (GC) Analysis Troubleshooting

The most significant hurdle in GC analysis of this compound is the derivatization step.

Problem: Low or no signal for this compound.

  • Possible Cause 1: Incomplete Derivatization. The derivatization reaction to make this compound volatile may be inefficient, leading to low yields of the desired derivative.[1][2]

    • Solution:

      • Optimize Derivatization Reagent: Ethyl magnesium bromide (EtMgBr) is a commonly used derivatizing agent.[3][4] Ensure the reagent is fresh and has not been compromised by exposure to moisture or air.

      • Reaction Conditions: Ensure the reaction time is adequate. For EtMgBr derivatization, a reaction time of 15 minutes has been reported.[3] Optimization of temperature may also be necessary.

      • Sample Matrix: The sample matrix can interfere with the derivatization reaction. Ensure adequate sample cleanup is performed prior to derivatization.

  • Possible Cause 2: Analyte Adsorption. The GC inlet or column may have active sites that adsorb the analyte, leading to poor peak shape and low signal.

    • Solution:

      • Inlet Maintenance: Regularly clean and deactivate the GC inlet. Using a liner with a deactivation treatment can help minimize adsorption.

      • Column Choice: Use a column that is appropriate for the analysis of organotin compounds and has low bleed characteristics.

High-Performance Liquid Chromatography (HPLC) Analysis Troubleshooting

While HPLC avoids the need for derivatization, other challenges such as peak shape and matrix effects can arise.

Problem: Poor peak shape (e.g., peak tailing).

  • Possible Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the column packing material, such as residual silanols.

    • Solution:

      • Mobile Phase Modifier: The addition of a small amount of an acidic modifier to the mobile phase can significantly improve peak shape. Adding 0.1% formic acid to the mobile phase has been shown to reduce peak tailing for this compound.[1][2]

      • Column Choice: Using a column with end-capping, such as a C18 column, can reduce the availability of free silanol groups.

  • Possible Cause 2: Inappropriate Mobile Phase. The choice of organic solvent in the mobile phase can impact peak shape and sensitivity.

    • Solution:

      • Solvent Selection: While methanol can sometimes offer a better response in the mass spectrometer due to higher ionization efficiency, a mobile phase containing methanol/water has been observed to cause peak tailing for this compound.[1][2] Acetonitrile is often a better choice for the organic component of the mobile phase.[1][2]

Problem: Inconsistent or inaccurate quantification.

  • Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[5] This is a common issue in complex matrices like milk and pork liver.[5]

    • Solution:

      • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5] This helps to compensate for matrix effects.

      • Sample Cleanup: Employ a robust sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to remove interfering matrix components.[1][2] The use of primary secondary amine (PSA) as a cleanup sorbent has been shown to be effective.[1]

      • Dilution: Diluting the sample extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.

Experimental Protocols

HPLC-MS/MS Method for this compound in Various Matrices

This protocol is based on a modified QuEChERS method coupled with HPLC-MS/MS.[1][2][6]

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add it to a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 3 minutes.

    • Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.

2. HPLC-MS/MS Parameters

  • HPLC System: Agilent 1290 Infinity or equivalent.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-8 min: 95% B

    • 8-8.1 min: 95% to 30% B

    • 8.1-10 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions: Monitor the appropriate precursor and product ions for this compound.

Quantitative Data Summary

ParameterGC Method with Derivatization[3][4]HPLC-MS/MS Method[1][6]
Linearity Range 0.2 - 2.0 mg/L0.005 - 1.0 mg/kg
Recovery 79.6% - 109.6%79.04% - 97.12%
Limit of Detection (LOD) ~0.03 mg/kg0.002 mg/kg
Limit of Quantification (LOQ) 0.1 mg/kg0.007 mg/kg

Visualizations

Fenbutatin_Oxide_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile + 1% Formic Acid, MgSO4, NaCl) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant dSPE d-SPE Cleanup (PSA, MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Final_Extract Final Extract Filtration->Final_Extract HPLC HPLC Separation (C18 Column) Final_Extract->HPLC Injection MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for this compound analysis using QuECHARES and HPLC-MS/MS.

Troubleshooting_Logic cluster_GC GC Analysis cluster_HPLC HPLC Analysis Start Analytical Issue with this compound GC_Issue Low/No Signal Start->GC_Issue HPLC_Issue Poor Peak Shape (Tailing) Start->HPLC_Issue HPLC_Quant_Issue Inaccurate Quantification Start->HPLC_Quant_Issue Cause_Deriv Incomplete Derivatization GC_Issue->Cause_Deriv Cause_Adsorp Analyte Adsorption GC_Issue->Cause_Adsorp Sol_Deriv Optimize Reagent & Conditions Cause_Deriv->Sol_Deriv Solution Sol_Adsorp Inlet Maintenance, Deactivated Liner Cause_Adsorp->Sol_Adsorp Solution Cause_Interaction Secondary Interactions HPLC_Issue->Cause_Interaction Sol_Interaction Add Formic Acid to Mobile Phase Cause_Interaction->Sol_Interaction Solution Cause_Matrix Matrix Effects HPLC_Quant_Issue->Cause_Matrix Sol_Matrix Matrix-Matched Standards, QuEChERS Cause_Matrix->Sol_Matrix Solution

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Optimizing Fenbutatin Oxide Residue Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in fenbutatin oxide residue testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during sample preparation and analysis of this compound residues.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inappropriate d-SPE Sorbent: Use of Graphitized Carbon Black (GCB) can lead to low recovery due to potential adsorption of the planar this compound molecule.[1]Use Primary Secondary Amine (PSA) as the dispersive solid-phase extraction (d-SPE) sorbent for cleanup. PSA has been shown to provide recoveries over 80%.[1]
Suboptimal Extraction Solvent: this compound is insoluble in methanol. Using methanol as the primary extraction solvent will result in poor extraction efficiency.[2]Use acetonitrile as the extraction solvent. To improve extraction efficiency, especially in acidic conditions where this compound is more stable, use acetonitrile containing 1% formic acid.[1][2]
Inefficient Derivatization (for GC analysis): The derivatization reaction with agents like ethyl magnesium bromide may have low yields, leading to an underestimation of the this compound concentration.[1]Consider using an alternative analytical method such as HPLC-MS/MS, which does not require derivatization.[1][2] If GC is necessary, ensure the Grignard reagent is fresh and the reaction is performed under anhydrous conditions.
Poor Chromatographic Peak Shape (Tailing) Mobile Phase Composition (HPLC): A mobile phase of methanol/water can result in poor peak shape (tailing) for this compound.[1]Add 0.1% formic acid to the methanol/water mobile phase. This has been shown to significantly improve peak symmetry.[1][2]
Signal Suppression or Enhancement (Matrix Effects) Co-eluting Matrix Components (HPLC-MS/MS): Complex sample matrices, such as those from milk and pork liver, can cause significant matrix enhancement or suppression, affecting quantification.[3]Prepare matrix-matched calibration standards to compensate for matrix effects. This involves preparing calibration standards in a blank sample extract that has undergone the entire sample preparation procedure.
Inconsistent Results Sample Inhomogeneity: Non-uniform distribution of this compound residues in the sample.Ensure thorough homogenization of the entire sample before taking a subsample for extraction.
pH Variability: this compound stability can be pH-dependent.Maintain a consistent and acidic pH during extraction by using a buffered extraction solvent (e.g., acetonitrile with 1% formic acid).[1][2]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for this compound residue analysis: GC or HPLC-MS/MS?

A1: HPLC-MS/MS is often preferred for the analysis of this compound. Due to its low volatility, this compound requires a derivatization step to become amenable to GC analysis.[1] This derivatization process can have low yields, potentially leading to inaccurate quantification.[1] HPLC-MS/MS eliminates the need for derivatization, simplifying the sample preparation workflow and improving accuracy.[2]

Q2: What is the recommended extraction solvent for this compound from various matrices?

A2: Acetonitrile containing 1% formic acid is a highly effective extraction solvent for this compound from a range of matrices, including soil, tobacco, rice, milk, pork liver, and pork.[1][4] this compound is stable in acidic conditions, and the addition of formic acid improves extraction efficiency.[1][2]

Q3: I am observing significant matrix effects in my HPLC-MS/MS analysis. How can I mitigate this?

A3: The most effective way to compensate for matrix effects is to use matrix-matched calibration. This involves preparing your calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedures as your samples. This approach helps to normalize the ionization enhancement or suppression caused by co-eluting matrix components.[3]

Q4: Why is Graphitized Carbon Black (GCB) not recommended for the cleanup of this compound extracts?

A4: GCB is not recommended for this compound analysis because it can adsorb the analyte, leading to low recoveries (less than 70%).[1] This is likely due to the planar structure of this compound interacting with the flat surface of the GCB. Primary Secondary Amine (PSA) is a more suitable sorbent for cleanup.[1]

Q5: What are the expected recovery rates for this compound using the modified QuEChERS method?

A5: Using a modified QuEChERS method with acetonitrile (1% formic acid) for extraction and PSA for d-SPE cleanup, you can expect average recoveries in the range of 79.04% to 97.12% across various matrices like soil, tobacco, rice, milk, pork liver, and pork.[2][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of recommended analytical methods for this compound residue testing.

Table 1: Performance of a Modified QuEChERS HPLC-MS/MS Method [2][4]

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.02, 0.1, 0.585.3 - 92.14.5 - 8.2
Tobacco0.02, 0.1, 0.588.2 - 97.13.3 - 7.5
Rice0.02, 0.1, 0.582.4 - 91.55.1 - 9.3
Milk0.02, 0.1, 0.579.0 - 88.96.8 - 10.9
Pork Liver0.02, 0.1, 0.581.7 - 90.34.7 - 8.8
Pork0.02, 0.1, 0.584.6 - 93.43.9 - 7.1
Linear Range 0.005 - 1 mg/kg
Coefficient of Determination (R²) >0.99
Limit of Quantification (LOQ) 0.007 mg/kg

Table 2: Performance of a GC-FPD Method with Derivatization for Oranges [5]

Spiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.1 - 0.479.6 - 109.63.60 - 9.04
Linear Range 0.2 - 2.0 mg/L
Correlation Coefficient (r) >0.9995
Limit of Detection 0.1 mg/kg

Experimental Protocols

Modified QuEChERS Method with HPLC-MS/MS Analysis

This protocol is adapted for the analysis of this compound in various food and environmental matrices.[1][4]

a. Sample Extraction:

  • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Add appropriate QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

c. Analysis:

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Inject into the HPLC-MS/MS system.

GC-FPD Method with Derivatization for Orange Products

This protocol is suitable for the analysis of this compound in orange products.[5]

a. Sample Extraction:

  • Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.

  • Filter the extract.

  • Evaporate the solvent under a stream of nitrogen in a water bath at 35°C.

  • Dissolve the residue in hexane.

b. Derivatization:

  • Add ethyl magnesium bromide to the hexane extract and allow it to react for 15 minutes.

  • Add 1 mol/L hydrochloric acid to stop the reaction.

  • Collect the supernatant.

c. Cleanup:

  • Evaporate the solvent to dryness.

  • Dissolve the residue in hexane.

  • Clean up the extract using a silica solid-phase extraction (SPE) column, eluting with hexane-dichloromethane (4:1, v/v).

d. Analysis:

  • Inject the cleaned extract into the GC-FPD system.

Visualizations

experimental_workflow_quechers cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis start Homogenized Sample (5g) add_solvent Add Acetonitrile (1% Formic Acid) start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts vortex1 Vortex (1 min) add_salts->vortex1 centrifuge1 Centrifuge (5 min) vortex1->centrifuge1 supernatant Take Supernatant (1 mL) centrifuge1->supernatant add_dspe Add to d-SPE Tube (PSA + MgSO4) supernatant->add_dspe vortex2 Vortex (30 s) add_dspe->vortex2 centrifuge2 Centrifuge (5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter hplc Inject into HPLC-MS/MS filter->hplc

Caption: Workflow for Modified QuEChERS with HPLC-MS/MS.

experimental_workflow_gc cluster_extraction Extraction cluster_derivatization Derivatization cluster_cleanup Cleanup start Sample extract Extract (Acetone-Acetic Acid/Hexane) start->extract filter_evap Filter & Evaporate extract->filter_evap dissolve1 Dissolve in Hexane filter_evap->dissolve1 add_grignard Add Ethyl Magnesium Bromide dissolve1->add_grignard react React (15 min) add_grignard->react add_hcl Add HCl react->add_hcl collect Collect Supernatant add_hcl->collect evaporate2 Evaporate to Dryness collect->evaporate2 dissolve2 Dissolve in Hexane evaporate2->dissolve2 spe Silica SPE Cleanup dissolve2->spe analysis Inject into GC-FPD spe->analysis

References

reducing analytical interference in fenbutatin oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analytical quantification of fenbutatin oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) with various detectors.[1] HPLC-MS/MS is often preferred as it typically does not require a derivatization step, unlike GC, which is necessary due to the low volatility of this compound.[1]

Q2: Why is sample preparation critical for accurate this compound analysis?

A2: Sample preparation is crucial for removing interfering matrix components such as pigments, fats, and sugars that can affect the accuracy and precision of the quantification.[1][2] A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction and dispersive solid-phase extraction (d-SPE) for cleanup.[1][3]

Q3: What are "matrix effects" and how do they interfere with this compound quantification?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4] This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[4] For this compound, significant matrix enhancement has been observed in complex samples like milk and pork liver.[1][2] To counteract this, the use of matrix-matched standard curves is recommended for more accurate determination.[1][2]

Q4: What are the known degradation products of this compound that could potentially interfere with analysis?

A4: this compound can degrade into metabolites such as dihydroxybis(2-methyl-2-phenylpropyl)stannane (SD 31723) and 2-methyl-2-phenylpropylstannoic acid (SD 33608).[5][6] It is important to be aware of these degradation products as they could potentially interfere with the analysis of the parent compound.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the quantification of this compound.

Issue 1: Low Recovery of this compound During Sample Preparation

Possible Causes & Solutions:

  • Inappropriate d-SPE Cleanup Sorbent: The choice of sorbent for dispersive solid-phase extraction is critical. For instance, graphitized carbon black (GCB) can adsorb this compound due to structural similarities, leading to poor recovery.[1][2]

    • Recommendation: Use primary secondary amine (PSA) or C18 sorbents, which have been shown to provide good recoveries (over 80%).[1][2] Note that C18 may exhibit a stronger matrix effect than PSA.[1]

  • Suboptimal Extraction Solvent: The efficiency of the extraction can be highly dependent on the solvent used.

    • Recommendation: Acetonitrile containing 1% formic acid has been demonstrated to be an effective extraction agent.[1][3] The acidic condition helps to stabilize this compound.[1]

Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis

Possible Causes & Solutions:

  • Mobile Phase Composition: The composition of the mobile phase significantly influences the peak shape. A mobile phase of methanol/water can sometimes lead to peak tailing for this compound.[1]

    • Recommendation: The addition of 0.1% formic acid to the mobile phase (both methanol and water components) can significantly improve the peak shape.[1]

Issue 3: Inaccurate Quantification due to Matrix Effects

Possible Causes & Solutions:

  • Signal Suppression or Enhancement: Complex matrices can interfere with the ionization of this compound in the mass spectrometer source.

    • Recommendation: Employ matrix-matched calibration standards to compensate for matrix effects.[1][2] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Diluting the sample extract can also help to minimize matrix effects.[7]

Issue 4: Low Sensitivity or No Detectable Peak

Possible Causes & Solutions:

  • Suboptimal Mass Spectrometry Parameters: Incorrect MS settings can lead to poor sensitivity.

    • Recommendation: Optimize the MS parameters, including the ionization mode, cone voltage, and collision energies for multiple reaction monitoring (MRM) transitions. For this compound, positive electrospray ionization (ESI+) is commonly used.[1][2]

  • Derivatization Issues (for GC analysis): The derivatization process required for GC analysis can be inefficient, leading to low yields and underestimation of the this compound concentration.[1]

    • Recommendation: If using GC, carefully optimize the derivatization reaction conditions. Alternatively, consider using an HPLC-MS/MS method to avoid this step.

Experimental Protocols

Modified QuEChERS Method for this compound Extraction and Cleanup

This protocol is adapted from a validated method for the analysis of this compound in various food and environmental matrices.[1][3]

  • Sample Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing 150 mg of anhydrous MgSO4 and 50 mg of PSA.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.

HPLC-MS/MS Parameters

The following table summarizes typical HPLC-MS/MS parameters for this compound analysis.[1][2]

ParameterValue
HPLC System Agilent 1290 Infinity or equivalent
Column C18 column (e.g., 2.1 mm x 100 mm, 3.0 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Gradient Elution A typical gradient starts with a higher percentage of mobile phase A, ramps up to a high percentage of mobile phase B to elute this compound, holds for a short period, and then returns to the initial conditions for re-equilibration.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (m/z) 518.96 → 463.04 (quantitative), 518.96 → 350.91 (qualitative)

Quantitative Data Summary

The following tables present a summary of method performance data from a validated study for this compound quantification.

Table 1: Method Validation Parameters [1][3]

ParameterValue
Linear Range 0.005–1 mg/kg
Coefficient of Determination (R²) >0.99
Limit of Quantification (LOQ) 0.007 mg/kg

Table 2: Recovery and Precision in Various Matrices [1]

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.0592.35.6
0.595.14.2
1.097.13.3
Tobacco0.0588.97.8
0.591.26.4
1.093.55.1
Pork Liver0.0587.98.9
0.590.47.5
1.092.86.2

Visualizations

Troubleshooting_Low_Recovery start Low this compound Recovery cause1 Inappropriate d-SPE Cleanup Sorbent start->cause1 cause2 Suboptimal Extraction Solvent start->cause2 solution1 Avoid GCB Sorbent. Use PSA or C18. cause1->solution1 Identified Cause solution2 Use Acetonitrile with 1% Formic Acid. cause2->solution2 Identified Cause

Caption: Troubleshooting workflow for low this compound recovery.

Troubleshooting_Matrix_Effects start Inaccurate Quantification (Matrix Effects) problem Signal Suppression or Enhancement by Matrix start->problem solution1 Employ Matrix-Matched Calibration Standards problem->solution1 Primary Solution solution2 Dilute Sample Extract problem->solution2 Alternative Solution

Caption: Logic diagram for addressing matrix effects in quantification.

References

fenbutatin oxide stability in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of fenbutatin oxide in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a white crystalline solid that is generally considered a persistent compound.[1][2] It is stable to sunlight and relatively stable in acidic environments.[1][3] However, it is susceptible to hydrolysis in the presence of water.[3][4][5]

Q2: What is the solubility of this compound in common laboratory solvents?

This compound is practically insoluble in water but shows slight to good solubility in several organic solvents.[3][6] Its solubility at 23°C is summarized in the table below.

SolventSolubility (g/L)
Water~0.000005[3]
Acetone6[3][4][5][7]
MethanolInsoluble[1]
Benzene140[3][4][5][7]
Dichloromethane370 - 380[3][4][5][7]
Xylene53[7]
Octanol33[7]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Acetonitrile is a commonly used solvent for preparing standard stock solutions of this compound for analytical purposes.[1][2] For other applications, dichloromethane or benzene can be used where higher concentrations are required.[3][4][5][7]

Q4: How does this compound behave in aqueous solutions?

This compound undergoes hydrolysis in the presence of water, converting to tris(2-methyl-2-phenylpropyl)tin hydroxide. This reaction is reversible, with the hydroxide slowly converting back to this compound at room temperature and more rapidly at 98°C.[3][4][5]

Q5: What is the effect of pH on the stability of this compound?

This compound is considered to be relatively stable in acidic environments.[1] The addition of formic acid to the extraction solvent has been shown to improve the extraction efficiency, suggesting stability under acidic conditions.[1][8] Information on its stability in neutral or alkaline aqueous solutions is less defined, but hydrolysis is a key degradation pathway.[3][4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery during sample extraction - Inappropriate extraction solvent.- Degradation of the analyte during extraction.- Use acetonitrile, as this compound is insoluble in methanol.[1]- Consider acidifying the extraction solvent (e.g., with 1% formic acid) to improve stability and extraction efficiency.[1][8]
Poor peak shape in HPLC (e.g., tailing) - Inappropriate mobile phase.- While methanol can enhance the mass spectrometry response, a methanol/water mobile phase may cause poor peak shape. Using an acetonitrile/water mobile phase can improve peak symmetry.[8]
Underestimation of this compound concentration in GC analysis - Low volatility of this compound.- Inefficient derivatization.- Gas chromatography (GC) methods typically require a derivatization step to increase volatility.[2] Low yields in this step can lead to underestimation.[2]- Consider using HPLC-MS/MS, which does not require derivatization and can offer higher sensitivity.[2]
Variability in analytical results - Instability of the compound in the prepared solution.- Adsorption to container surfaces.- Store standard solutions in the dark at -20°C.[1]- Due to its high octanol-water partition coefficient, this compound may adsorb to surfaces. Ensure proper rinsing of glassware and consider using silanized vials.

Experimental Protocols

Protocol 1: Analysis of this compound Residues by Modified QuEChERS and HPLC-MS/MS

This protocol is adapted from a method for the determination of this compound in various food and environmental matrices.[1][2]

1. Sample Extraction: a. Place 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add acetonitrile containing 1% formic acid (v/v). c. Shake vigorously to ensure thorough extraction. d. Centrifuge the sample.

2. Sample Purification (Dispersive Solid-Phase Extraction - dSPE): a. Transfer the supernatant to a tube containing a suitable sorbent (e.g., primary secondary amine - PSA). b. Vortex to facilitate the removal of matrix interferences. c. Centrifuge to pellet the sorbent.

3. Sample Preparation for Analysis: a. Take an aliquot of the purified supernatant. b. Filter through a 0.22 μm nylon syringe filter into an autosampler vial.

4. HPLC-MS/MS Analysis: a. Column: Hypersil Gold C18 column (3.0 μm, 2.1 mm × 100 mm) or equivalent.[2] b. Mobile Phase: An appropriate gradient of acetonitrile and water. c. Ionization Mode: Positive electrospray ionization (ESI+).[2] d. Detection: Multiple Reaction Monitoring (MRM) mode.[2] Quantitative analysis can be based on the transition m/z 518.96 → 463.04.[2]

Degradation and Metabolism

This compound is known to degrade in the environment. In the presence of water, it undergoes reversible hydrolysis. In soil, it metabolizes into other organotin compounds.

Degradation Pathway of this compound

G A This compound B Tris(2-methyl-2-phenylpropyl)tin hydroxide A->B Hydrolysis (Water) C Dihydroxy-bis(2-methyl-2-phenylpropyl) stannane A->C Metabolism (Soil) B->A Dehydration (slow at room temp, rapid at 98°C) D 2-methyl-2-phenylpropyl stannonic acid C->D Further Degradation E Inorganic Tin D->E Ultimate Degradation

Caption: Degradation pathway of this compound in water and soil.[3][4][5][6][9]

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Homogenized Sample B 2. Extraction (Acetonitrile + 1% Formic Acid) A->B C 3. Purification (dSPE with PSA) B->C D 4. Filtration (0.22 µm filter) C->D E 5. HPLC-MS/MS Injection D->E F 6. Data Acquisition (MRM Mode) E->F G 7. Quantification F->G

Caption: Workflow for the analysis of this compound using QuEChERS and HPLC-MS/MS.[1][2]

References

Technical Support Center: Troubleshooting Fenbutatin Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with the recovery of fenbutatin oxide in various sample matrices. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Extraction: Inefficient extraction from the sample matrix. This compound's chemical properties necessitate careful selection of extraction solvents.

  • Adsorption: The compound can adsorb to various surfaces, including glassware and purification materials.

  • Degradation: this compound can degrade under certain conditions. It is relatively persistent on leaf surfaces but can gradually break down.[1]

  • Derivatization (for GC analysis): Incomplete or inefficient derivatization is a common source of low recovery when using Gas Chromatography (GC).[2]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, leading to signal suppression in techniques like HPLC-MS/MS.

Q2: Which extraction solvent is recommended for this compound?

Acetonitrile is a commonly used and effective extraction solvent for this compound.[3][4] Its efficacy can be enhanced by acidification. Studies have shown that using acetonitrile with 1% formic acid can improve extraction efficiency, as this compound is relatively stable in acidic conditions.[2][3][4][5] Methanol is generally not recommended as this compound is insoluble in it.[3][4]

Q3: How can I minimize the loss of this compound during sample cleanup?

The choice of sorbent for solid-phase extraction (SPE) or dispersive SPE (dSPE) is critical.

  • Primary Secondary Amine (PSA): PSA is a recommended purification agent for removing impurities from complex samples when analyzing this compound.[2][5]

  • C18: While C18 can also be used, it may exhibit a stronger matrix effect than PSA.[2][5]

  • Graphitized Carbon Black (GCB): GCB should be avoided as it can lead to low recovery rates (less than 70%) due to the potential for adsorption between GCB and the symmetrical structure of this compound.[2][3]

Q4: I am using a GC-based method and suspect issues with derivatization. What should I consider?

Gas chromatography of this compound requires a derivatization step to make the compound volatile and thermally stable.[2] Low yields from this process can lead to underestimation of the this compound concentration.[2] For instance, one method involves derivatization with ethyl magnesium bromide.[6] If you suspect issues, it is crucial to optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature. Alternatively, consider switching to an HPLC-MS/MS method, which does not require derivatization.[2]

Q5: Are there any stability concerns with this compound during sample storage and processing?

This compound is relatively stable to sunlight, heat, and atmospheric oxygen.[7][8] However, it can be hydrolyzed by water to form tris-(2-methyl-2-phenylpropyl)tin hydroxide.[7][8] This reaction is slow at room temperature but accelerates at higher temperatures.[7][8] Therefore, it is important to handle samples in a timely manner and consider the water content of the samples and solvents.

Troubleshooting Guide for Low this compound Recovery

The following table summarizes potential issues, their causes, and recommended solutions to improve the recovery of this compound.

Symptom Potential Cause Recommended Action
Low recovery in all samples, including quality controls Inefficient extractionOptimize the extraction solvent. Consider using acetonitrile with 1% formic acid.[2][3][5] Ensure adequate homogenization and vortexing time.
Adsorption to cleanup sorbentAvoid using Graphitized Carbon Black (GCB).[2][3] Use Primary Secondary Amine (PSA) for cleanup.[2][5]
Incomplete derivatization (GC methods)Optimize derivatization conditions (reagent concentration, time, temperature). Alternatively, use an HPLC-MS/MS method.[2]
Degradation of analyteMinimize exposure to water and high temperatures.[7][8] Analyze samples promptly after extraction.
Low recovery in specific complex matrices (e.g., high fat or pigment content) Strong matrix effectsUse matrix-matched calibration standards.[9] Optimize the cleanup step; PSA is effective in reducing interferences.[2]
Co-extraction of interfering substancesEmploy a more rigorous cleanup method. A combination of PSA and anhydrous MgSO4 is often used in QuEChERS-based methods.[3]
Inconsistent or erratic recovery Variability in sample preparationEnsure consistent and precise execution of each step of the protocol, particularly vortexing and centrifugation times.
Contamination of glassware or reagentsUse high-purity solvents and thoroughly clean all glassware.

Experimental Protocols

Modified QuEChERS Method for this compound in Various Matrices

This protocol is adapted from a method demonstrated to achieve recoveries between 79.04% and 97.12% for this compound in soil, tobacco, rice, milk, pork liver, and pork.[2][3][4][5][10]

1. Sample Preparation:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • For soil and rice samples, add 5 mL of water to wet the sample.

2. Extraction:

  • Add 20 mL of acetonitrile containing 1% formic acid (v/v) to the sample.

  • Vortex for 2 minutes.

  • Add 4 g of anhydrous MgSO₄ and 2 g of NaCl.

  • Immediately vortex vigorously for 1 minute.

  • Centrifuge for 5 minutes at 4000 rpm.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1.5 mL of the supernatant into a centrifuge tube containing 25 mg of PSA and 150 mg of anhydrous MgSO₄.

  • Vortex for 2 minutes.

  • Centrifuge for 5 minutes at 10,000 rpm.

4. Analysis:

  • The supernatant is ready for analysis by HPLC-MS/MS.

GC Method with Derivatization for this compound in Oranges

This protocol outlines a gas chromatography method for the analysis of this compound in oranges, with recoveries reported between 79.6% and 109.6%.[6]

1. Extraction:

  • Extract the sample with a mixture of acetone-acetic acid (99:1, v/v) and hexane.

  • Filter the extract and evaporate to dryness using a nitrogen evaporator in a water bath at 35°C.

  • Dissolve the residue in hexane.

2. Derivatization:

  • Derivatize the this compound in the hexane extract with ethyl magnesium bromide for 15 minutes.

  • Add 1 mol/L hydrochloric acid.

3. Cleanup:

  • Collect the supernatant and evaporate to dryness.

  • Dissolve the residue in hexane.

  • Clean up the sample using a silica solid-phase extraction column, eluting with 5 mL of hexane-dichloromethane (4:1, v/v).

4. Analysis:

  • Analyze the eluate by GC.

Data Presentation

Table 1: Recovery of this compound using a Modified QuEChERS HPLC-MS/MS Method

Sample MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.0292.35.6
0.195.14.2
0.597.13.3
Tobacco0.0285.47.8
0.189.26.1
0.591.54.9
Rice0.0288.76.5
0.190.35.3
0.593.24.1
Milk0.0279.010.9
0.182.68.7
0.585.37.2
Pork Liver0.0281.29.5
0.184.77.8
0.587.96.4
Pork0.0283.58.9
0.186.87.1
0.589.65.8

Data adapted from a study utilizing a modified QuEChERS method with HPLC-MS/MS analysis.[2][3][4]

Visualizations

Fenbutatin_Oxide_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_extraction_solutions Extraction Solutions cluster_cleanup_solutions Cleanup Solutions cluster_gc_solutions GC-Specific Solutions cluster_end Resolution start Low this compound Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_cleanup Examine Cleanup Procedure start->check_cleanup check_instrument Verify Instrument Performance start->check_instrument optimize_solvent Optimize Solvent (e.g., Acetonitrile + 1% Formic Acid) check_extraction->optimize_solvent Inefficient? ensure_homogenization Ensure Thorough Homogenization check_extraction->ensure_homogenization Inconsistent? change_sorbent Change Sorbent (Use PSA, Avoid GCB) check_cleanup->change_sorbent Adsorption? matrix_match Use Matrix-Matched Standards check_cleanup->matrix_match Matrix Effects? optimize_derivatization Optimize Derivatization check_instrument->optimize_derivatization GC Method? end Recovery Improved optimize_solvent->end ensure_homogenization->end change_sorbent->end matrix_match->end switch_to_hplc Consider HPLC-MS/MS optimize_derivatization->switch_to_hplc Still Low? switch_to_hplc->end

Caption: A troubleshooting workflow for addressing low recovery of this compound.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (5g) add_solvent 2. Add Acetonitrile + 1% Formic Acid sample->add_solvent vortex1 3. Vortex add_solvent->vortex1 add_salts 4. Add MgSO4 and NaCl vortex1->add_salts vortex2 5. Vortex Vigorously add_salts->vortex2 centrifuge1 6. Centrifuge vortex2->centrifuge1 supernatant 7. Take Supernatant centrifuge1->supernatant add_to_dspe 8. Add to dSPE Tube (PSA + MgSO4) supernatant->add_to_dspe vortex3 9. Vortex add_to_dspe->vortex3 centrifuge2 10. Centrifuge vortex3->centrifuge2 final_extract 11. Final Extract for HPLC-MS/MS centrifuge2->final_extract

Caption: The experimental workflow for the modified QuEChERS method.

References

Validation & Comparative

Navigating the Analytical Landscape for Fenbutatin Oxide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the acaricide fenbutatin oxide, a clear understanding of the available analytical methodologies is crucial for accurate and reliable quantification. This guide provides a comprehensive comparison of validated analytical methods, primarily High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), offering insights into their performance and experimental protocols.

This compound, an organotin miticide, is utilized in agriculture to control mites on various fruits, vegetables, and ornamental plants.[1] Due to its potential for persistence and toxicity, robust analytical methods are essential for monitoring its residues in food and environmental matrices.[2][3] The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.

Comparative Analysis of Analytical Methods

The two predominant techniques for this compound analysis are HPLC-MS/MS and GC-MS/MS. HPLC-MS/MS methods are often favored for their ability to analyze the compound directly without the need for derivatization, which is typically required for GC-based analysis due to the low volatility of this compound.[2]

ParameterHPLC-MS/MS MethodGC-MS/MS MethodGC-FPD Method
Linearity (R²)
>0.99[2][4]>0.99[5]>0.9995[6][7]
Recovery (%)
79.04 - 97.12[2][4]72.4 - 107.1[8]79.6 - 109.6[6][7]
Limit of Detection (LOD) 0.002 mg/kg[2][3]2.0 - 3.4 µg/kg (as Sn)[8]0.1 mg/kg[6][7]
Limit of Quantification (LOQ) 0.007 mg/kg[2][4]Not explicitly stated in all reviewed sourcesNot explicitly stated in all reviewed sources
Relative Standard Deviation (RSD) (%) 3.30 - 10.96[2][4]0.4 - 14.2[8]3.60 - 9.04[6][7]
Derivatization Required NoYesYes

Table 1: Comparison of Performance Parameters for Different Analytical Methods.

Experimental Protocols

HPLC-MS/MS Method with Modified QuEChERS Sample Preparation

This method is applicable to a wide range of matrices including soil, tobacco, rice, milk, and pork.[2][4]

1. Sample Extraction:

  • Homogenize the sample.

  • Extract with acetonitrile containing 1% formic acid.[2]

  • The addition of formic acid improves extraction efficiency as this compound is more stable in an acidic environment.[2]

2. Sample Clean-up (Dispersive Solid-Phase Extraction):

  • Use primary secondary amine (PSA) for purification.[2][4]

3. HPLC-MS/MS Analysis:

  • Column: Hypersil Gold C18 (3.0 μm, 2.1 mm × 100 mm) or equivalent.[2]

  • Mobile Phase: A gradient of methanol and 0.1% (v/v) formic acid in water.[2]

  • Flow Rate: 0.25 mL/min.[2]

  • Injection Volume: 10 μL.[2]

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[2]

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction with Acetonitrile (1% Formic Acid) Sample->Extraction Cleanup Dispersive SPE (PSA) Extraction->Cleanup HPLC HPLC Separation (C18 Column) Cleanup->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS

Caption: Workflow for HPLC-MS/MS analysis of this compound.

GC-MS/MS Method with Derivatization

This method is commonly used for fruits and vegetables.[8]

1. Sample Digestion and Extraction:

  • Digest the sample with a mixture of HCl and THF.[8]

  • Extract the digest with hexane.[8]

2. Derivatization:

  • React the extract with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), to increase the volatility of this compound.[8] Other derivatizing agents like sodium tetraethylborate have also been used.[5]

3. Sample Clean-up:

  • Purify the derivatized extract using a Florisil solid-phase extraction (SPE) column.[8]

4. GC-MS/MS Analysis:

  • Injection Mode: Splitless.[9]

  • Ionization Mode: Electron Ionization (EI).[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[8]

GC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Digestion Sample Digestion (HCl/THF) Extraction Hexane Extraction Digestion->Extraction Derivatization Derivatization (e.g., EtMgBr) Extraction->Derivatization Cleanup SPE Cleanup (Florisil) Derivatization->Cleanup GC GC Separation Cleanup->GC MSMS MS/MS Detection (EI, MRM) GC->MSMS

Caption: Workflow for GC-MS/MS analysis of this compound.

Conclusion

Both HPLC-MS/MS and GC-MS/MS are powerful techniques for the determination of this compound residues. The choice between the two often comes down to the specific application and laboratory capabilities. HPLC-MS/MS offers the advantage of direct analysis without derivatization, potentially simplifying sample preparation and reducing analysis time.[2] On the other hand, GC-MS/MS methods, while requiring a derivatization step, have been well-established and demonstrate excellent sensitivity and selectivity.[8] The provided data and protocols offer a solid foundation for researchers to select and implement the most suitable method for their analytical needs.

References

Comparative Analysis of Fenbutatin Oxide and Other Leading Miticides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and crop protection professionals on the efficacy, mode of action, and application of key acaricides.

This guide provides an in-depth comparative analysis of fenbutatin oxide and a selection of other widely used miticides: abamectin, bifenazate, spiromesifen, and etoxazole. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study and development of pest control solutions. This document summarizes key performance data, details experimental methodologies for efficacy testing, and visualizes the modes of action of these compounds.

Introduction to Miticides and Resistance Management

Spider mites, particularly the two-spotted spider mite (Tetranychus urticae), are significant agricultural pests worldwide, causing substantial economic losses in a wide range of crops. The intensive use of miticides has led to the development of resistance in mite populations, necessitating a strategic approach to pest management. This includes the rotation of miticides with different modes of action to delay the onset of resistance. Understanding the comparative efficacy and mechanisms of different miticides is crucial for developing effective and sustainable integrated pest management (IPM) programs.

Overview of this compound and Selected Alternatives

This compound: A non-systemic organotin acaricide with contact and stomach action, this compound has been a widely used tool for mite control. It is known for its effectiveness against a broad spectrum of phytophagous mites.

Abamectin: A member of the avermectin class, abamectin is a fermentation product of the soil bacterium Streptomyces avermitilis. It is a widely used insecticide and acaricide with neurotoxic effects on a variety of pests.

Bifenazate: A selective, non-systemic acaricide belonging to the carbazate group. It is primarily used for the control of spider mites on a variety of crops.

Spiromesifen: A tetronic acid derivative that acts as an insect growth regulator by inhibiting lipid biosynthesis. It is effective against mites and whiteflies.

Etoxazole: A mite growth inhibitor that interferes with the molting process. It is primarily active against the egg and larval stages of mites.

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values of this compound and the selected alternative miticides against different life stages of the two-spotted spider mite (Tetranychus urticae) at various time points after treatment. The data is compiled from a study utilizing a leaf dip bioassay methodology.

Table 1: Comparative LC50 Values (µg/mL) Against Tetranychus urticae Adults

Acaricide24 hours48 hours72 hours96 hours120 hours144 hours
This compound 14.08-----
Abamectin 22.05-----
Bifenazate 9.44----0.71
Etoxazole 52.35-62.68--4.41

Data sourced from a comparative study on the time-dependent toxicity of various acaricides.

Table 2: Comparative LC50 Values (µg/mL) Against Tetranychus urticae Immatures

Acaricide24 hours48 hours72 hours96 hours120 hours144 hours
This compound 14.08-----
Abamectin 22.05-----
Bifenazate 9.44----0.71
Etoxazole 52.35-----

Data sourced from a comparative study on the time-dependent toxicity of various acaricides.

Table 3: Comparative Ovicidal LC50 Values (µg/mL) Against Tetranychus urticae Eggs

AcaricideAcute ActivityDelayed Activity
This compound 5.295.29
Fenpyroximate 5.975.97

Data sourced from a comparative study on the ovicidal activity of various acaricides.

Experimental Protocols

The efficacy data presented in this guide is primarily based on the leaf dip bioassay method, a standard laboratory technique for evaluating the toxicity of pesticides to arthropods.

General Leaf Dip Bioassay Protocol:

  • Preparation of Test Solutions: Serial dilutions of the formulated acaricides are prepared in distilled water. A surfactant is typically added to ensure uniform coverage of the leaf surface. A control solution containing only water and the surfactant is also prepared.

  • Leaf Preparation: Uniform, undamaged leaves from a suitable host plant (e.g., bean, strawberry) are collected. Leaf discs of a standardized size may be cut.

  • Dipping Procedure: Each leaf or leaf disc is individually immersed in a test solution for a short, standardized duration (e.g., 3-10 seconds) with gentle agitation to ensure complete and even coverage.

  • Drying: The treated leaves are allowed to air-dry on a clean, non-absorbent surface.

  • Infestation: Once dry, the leaves are placed in petri dishes or other suitable containers. A known number of mites of a specific life stage (e.g., adults, nymphs, or eggs) are then transferred onto the treated leaf surface.

  • Incubation: The bioassay units are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality Assessment: Mortality is assessed at specific time intervals after infestation (e.g., 24, 48, 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values.

Modes of Action and Signaling Pathways

Understanding the mode of action of a miticide is critical for effective resistance management. The Insecticide Resistance Action Committee (IRAC) classifies insecticides and acaricides based on their mode of action.

This compound (IRAC Group 12B): this compound inhibits mitochondrial ATP synthase, disrupting cellular energy production.

Abamectin (IRAC Group 6): Abamectin is an allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the mite.

Bifenazate (IRAC Group 20D): Bifenazate is an inhibitor of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex) at the Qo site. This disrupts cellular respiration and energy production.

Spiromesifen (IRAC Group 23): Spiromesifen inhibits acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. This disruption of lipid metabolism interferes with mite development and reproduction.

Etoxazole (IRAC Group 10B): Etoxazole is a chitin synthesis inhibitor. It prevents the formation of chitin, a crucial component of the mite's exoskeleton, thereby disrupting the molting process, particularly in the egg and larval stages.

Visualizing the Modes of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and target sites of the selected miticides.

Fenbutatin_Oxide_MoA cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Fenbutatin_Oxide This compound Fenbutatin_Oxide->Inhibition caption This compound Mode of Action

This compound Mode of Action

Abamectin_MoA cluster_neuron Nerve/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (intracellular) GluCl->Cl_in Cl_out Cl- (extracellular) Cl_out->GluCl Hyperpolarization Hyperpolarization -> Paralysis Cl_in->Hyperpolarization Abamectin Abamectin Abamectin->Activation caption Abamectin Mode of Action

Abamectin Mode of Action

Bifenazate_MoA cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Q Coenzyme Q Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production Bifenazate Bifenazate Bifenazate->Inhibition caption Bifenazate Mode of Action

Bifenazate Mode of Action

Spiromesifen_MoA cluster_cell Mite Cell Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Lipid_Biosynthesis Lipid Biosynthesis Malonyl_CoA->Lipid_Biosynthesis Growth_Reproduction Normal Growth & Reproduction Lipid_Biosynthesis->Growth_Reproduction Spiromesifen Spiromesifen Spiromesifen->Inhibition caption Spiromesifen Mode of Action

Spiromesifen Mode of Action

Etoxazole_MoA cluster_molting Mite Molting Process Chitin_Precursors Chitin Precursors Chitin_Synthase Chitin Synthase Chitin_Precursors->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Exoskeleton New Exoskeleton Formation Chitin->Exoskeleton Successful_Molt Successful Molt Exoskeleton->Successful_Molt Etoxazole Etoxazole Etoxazole->Inhibition caption Etoxazole Mode of Action

Etoxazole Mode of Action

Conclusion

This comparative analysis highlights the diverse modes of action and efficacy profiles of this compound and several key alternative miticides. The selection of an appropriate miticide should be based on a comprehensive understanding of the target pest's life cycle, the potential for resistance development, and the principles of integrated pest management. The data and diagrams presented in this guide provide a valuable resource for researchers and professionals in making informed decisions for effective and sustainable mite control strategies. The rotation of miticides with different IRAC group classifications is paramount to mitigating the evolution of resistance and ensuring the long-term viability of these essential crop protection tools.

simultaneous analysis of fenbutatin oxide, azocyclotin, and cyhexatin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Simultaneous Analysis of Fenbutatin Oxide, Azocyclotin, and Cyhexatin

For researchers, scientists, and professionals in drug development and food safety, the accurate and efficient quantification of organotin pesticides such as this compound, azocyclotin, and cyhexatin is of paramount importance. These compounds, used as acaricides, are subject to strict regulatory limits due to their potential toxicity. This guide provides a comparative overview of two primary analytical techniques for their simultaneous determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Comparison of Analytical Methodologies

The choice between LC-MS/MS and GC-MS/MS for the analysis of this compound, azocyclotin, and cyhexatin depends on various factors including the sample matrix, desired sensitivity, and laboratory resources. LC-MS/MS generally offers the advantage of analyzing these non-volatile compounds directly without the need for derivatization, which can simplify sample preparation and reduce the potential for analytical errors.[1] Conversely, GC-MS/MS provides high chromatographic resolution but requires a derivatization step to increase the volatility of the target analytes.[2]

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of LC-MS/MS and GC-MS/MS methods for the simultaneous analysis of these organotin compounds in various food matrices.

Table 1: LC-MS/MS Method Performance

AnalyteMatrixLinearity (mg/kg)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
AzocyclotinTropical Fruits0.01 - 0.25.1-69 - 1032.1 - 11.9
CyhexatinTropical Fruits0.01 - 0.21.7-69 - 1032.1 - 11.9
This compoundLivestock Products---69 - 1032.1 - 11.9
Azocyclotin & CyhexatinFruits2 - 200 µg/kg--71 - 1052 - 13

Data sourced from multiple studies and may not be directly comparable due to different experimental conditions.[3][4]

Table 2: GC-MS/MS Method Performance

AnalyteMatrixLinearity (mg/kg)LOD (µg/kg as Sn)LOQ (µg/kg)Recovery (%)RSD (%)
AzocyclotinFruits & Vegetables0.01 - 2.00--76.2 - 92.0< 8.5
CyhexatinFruits & Vegetables0.01 - 2.002.0-72.4 - 107.10.4 - 14.2
This compoundFruits & Vegetables0.01 - 2.003.4-72.4 - 107.10.4 - 14.2

Data sourced from multiple studies and may not be directly comparable due to different experimental conditions.[2][5]

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS/MS are provided below to allow for replication and adaptation in your own laboratory settings.

LC-MS/MS Method: QuEChERS Extraction

This method is suitable for the analysis of this compound, azocyclotin, and cyhexatin in various food matrices, including fruits, vegetables, and livestock products.[3][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach simplifies the extraction and cleanup process.[7][8]

1. Sample Preparation and Extraction:

  • Homogenize 10 g of the sample.

  • Add 10 mL of acetonitrile (ACN) and shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for another minute.[9]

  • Centrifuge at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the ACN supernatant.

  • Add it to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).[10]

  • Vortex for 30 seconds and then centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. For some applications, a dilution with water may be necessary.[10]

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is commonly used.[4]

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.

GC-MS/MS Method: Derivatization Approach

This method is applicable for the analysis of these organotin compounds in fruits and vegetables.[5] It involves an extraction followed by a derivatization step to make the analytes suitable for gas chromatography.[2]

1. Sample Preparation and Extraction:

  • Homogenize the sample.

  • For some matrices, an initial digestion with HCl/THF may be required.[2]

  • Extract a representative sample portion with hexane.[5]

2. Derivatization:

  • The hexane extract is subjected to derivatization using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), or sodium tetraethylborate.[2][5] This step converts the non-volatile organotin compounds into their more volatile ethylated derivatives.

3. Cleanup:

  • The derivatized extract is then cleaned up using a Florisil solid-phase extraction (SPE) cartridge to remove matrix interferences.[2][5]

4. GC-MS/MS Conditions:

  • Injector: Splitless injection is typically used.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection of the derivatized analytes.[2]

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the .

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis Sample Sample Homogenization Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation Liquid Chromatography (C18 Column) Cleanup->LC_Separation Direct Injection Derivatization Derivatization (e.g., Grignard Reagent) Cleanup->Derivatization Requires Derivatization MS_Detection_LC Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection_LC Data_Analysis Data Analysis & Quantification MS_Detection_LC->Data_Analysis GC_Separation Gas Chromatography (e.g., DB-5ms) Derivatization->GC_Separation MS_Detection_GC Tandem Mass Spectrometry (EI, MRM) GC_Separation->MS_Detection_GC MS_Detection_GC->Data_Analysis

Caption: General workflow for LC-MS/MS and GC-MS/MS analysis of organotin pesticides.

References

A Comparative Guide to the Accurate and Precise Measurement of Fenbutatin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of fenbutatin oxide is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of the primary analytical methodologies employed for the determination of this compound, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.

Two principal analytical techniques have emerged as the frontrunners for this compound analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography (GC) with various detectors. Each method presents a unique set of advantages and limitations regarding accuracy, precision, and applicability to different sample matrices.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS has become a widely adopted method for the trace analysis of this compound due to its high sensitivity and selectivity, which often circumvents the need for the derivatization steps required in GC analysis.[1]

Gas Chromatography (GC)

Gas chromatography-based methods, including those coupled with Flame Photometric Detection (GC-FPD) or Atomic Emission Detection (GC-AED), have a longer history in pesticide residue analysis. A significant consideration for GC analysis of this compound is its low volatility, which necessitates a chemical derivatization step to convert it into a more volatile compound suitable for GC separation.[1][2] This derivatization process can sometimes lead to incomplete reactions and potentially an underestimation of the this compound concentration.[1]

Comparative Performance Data

The following tables summarize the accuracy (expressed as recovery) and precision (expressed as relative standard deviation or RSD) of different analytical methods for this compound determination across various matrices.

Table 1: HPLC-MS/MS Method Performance

MatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Soil0.01, 0.1, 187.87 - 101.672.34 - 8.94
Tobacco0.01, 0.1, 179.04 - 97.123.30 - 10.96
Rice0.01, 0.1, 179.04 - 97.123.30 - 10.96
Milk0.01, 0.1, 179.04 - 97.123.30 - 10.96
Pork Liver0.01, 0.1, 179.04 - 97.123.30 - 10.96
Pork0.01, 0.1, 179.04 - 97.123.30 - 10.96
Apple, Potato2 - 100 µg/kg85 - 115< 15
Textile0.1 - 1 mg/kg85 - 115< 15
Seawater50 - 2000 ng/L85 - 115< 15
Data sourced from multiple studies.[1][3][4]

Table 2: Gas Chromatography (GC) Method Performance

MethodMatrixSpiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
GC-FPDOranges0.1 - 0.479.6 - 109.63.60 - 9.04
GC-AEDSoilNot specified76 - 99Not specified
Notified GC MethodRice, Soybeans, Spinach, Orange, Tea0.5 (FBTO), 0.1 (CHT)85.2 - 96.5 (FBTO)2.3 - 9.4 (Repeatability), 3.9 - 12.6 (Reproducibility)
Data sourced from multiple studies.[2][5][6][7]

Experimental Protocols

HPLC-MS/MS with Modified QuEChERS Sample Preparation

This method is noted for its convenience and reliability in routine monitoring across diverse food and environmental samples.[8][9]

1. Sample Extraction:

  • A homogenized sample is extracted with acetonitrile containing 1% formic acid (v/v).[1][3]

  • The mixture is then subjected to salting out using anhydrous magnesium sulfate and sodium chloride.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • The supernatant from the extraction step is cleaned up using a d-SPE procedure with primary secondary amine (PSA) sorbent to remove matrix interferences.[1][3]

3. HPLC-MS/MS Analysis:

  • Column: A C18 column (e.g., Hypersil Gold C18, 3.0 μm, 2.1 mm × 100 mm) is commonly used for separation.[10]

  • Mobile Phase: A gradient elution with methanol and a 0.1% (v/v) formic acid solution in water is employed.[8]

  • Ionization: Positive electrospray ionization (ESI+) is utilized.[8]

  • Detection: The analysis is performed in multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile + Formic Acid Sample->Extraction dSPE d-SPE Cleanup (PSA) Extraction->dSPE HPLC HPLC Separation (C18 Column) dSPE->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Data Data MSMS->Data Data Acquisition & Processing

Caption: HPLC-MS/MS experimental workflow.
Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method is suitable for the analysis of this compound residues in produce such as oranges.[5][6]

1. Sample Extraction:

  • This compound is extracted from the sample using a mixture of acetone-acetic acid (99:1, v/v) and hexane.[5][6]

2. Derivatization:

  • The extracted residue is dissolved in hexane and derivatized with ethyl magnesium bromide.[6] This step is crucial for making the analyte volatile.

3. Cleanup:

  • The derivatized sample is cleaned up using a silica solid-phase extraction (SPE) column.[6]

4. GC-FPD Analysis:

  • The cleaned and derivatized sample is then injected into the GC-FPD system for separation and detection.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization with Ethyl Magnesium Bromide Extraction->Derivatization Cleanup SPE Cleanup Derivatization->Cleanup GC GC Separation Cleanup->GC FPD FPD Detection GC->FPD Data Data FPD->Data Data Acquisition & Processing

Caption: GC-FPD experimental workflow.

Logical Comparison of Methods

The choice between HPLC-MS/MS and GC-based methods often depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the available instrumentation.

Method_Comparison cluster_hplc HPLC-MS/MS cluster_gc Gas Chromatography (GC) HPLC_Adv Advantages: - High Sensitivity & Selectivity - No Derivatization Needed - Suitable for Diverse Matrices HPLC_Dis Disadvantages: - Higher Instrument Cost - Potential for Matrix Effects GC_Adv Advantages: - Lower Instrument Cost - Robust and Widely Available GC_Dis Disadvantages: - Requires Derivatization - Lower Sensitivity than HPLC-MS/MS - Derivatization Can Be a Source of Error Decision Analytical Need Decision->HPLC_Adv High Sensitivity Trace Levels Decision->GC_Adv Routine Screening Higher Concentrations

Caption: Key decision factors for method selection.

References

A Comparative Guide to Modern Analytical Methods for Fenbutatin Oxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of new and established analytical methods for the detection and quantification of fenbutatin oxide, a widely used acaricide. The following sections present a detailed examination of experimental data, protocols, and workflows to assist researchers in selecting the most appropriate methodology for their specific needs. High-purity this compound reference materials are essential for accurate calibration and validation in all discussed methods.[1]

Data Presentation: Performance Comparison of Analytical Methods

The performance of two newer methods, a modified QuEChERS protocol with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and a Gas Chromatography method with Flame Photometric Detection (GC-FPD), are compared against the established reference standard SN/T 4558-2016.

Parameter Modified QuEChERS with HPLC-MS/MS Gas Chromatography with Flame Photometric Detection (GC-FPD) Reference Standard (SN/T 4558-2016)
Linearity (R²) >0.99[1]>0.9995[2][3]Not explicitly stated, but high correlation (R² = 0.9896) with the new HPLC-MS/MS method suggests good linearity.[1]
Recovery (%) 79.04 - 97.12[1]79.6 - 109.6[2][3]Not explicitly stated.
Precision (RSD %) 3.30 - 10.96[1]3.60 - 9.04[2][3]Not explicitly stated.
Limit of Quantification (LOQ) 0.007 mg/kg[1]0.1 mg/kg (as detection limit)[2][3]Not explicitly stated.
Sample Throughput High (eliminates digestion and derivatization)[1]Moderate (requires derivatization)[2][3]Low (requires digestion and derivatization)[1]
Instrumentation HPLC-MS/MS[1]Gas Chromatograph with FPD[2][3]Gas Chromatograph[1]

Experimental Protocols

Modified QuEChERS with HPLC-MS/MS

This method offers a rapid and sensitive approach for the determination of this compound in various matrices, including soil, tobacco, rice, milk, pork liver, and pork.[1]

a. Sample Preparation (QuEChERS) :

  • Homogenize 10 g of the sample.

  • Extract with 10 mL of acetonitrile containing 1% formic acid.

  • Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) and vortex.

  • Centrifuge for 5 minutes at 4000 rpm.

  • Take a 1 mL aliquot of the supernatant for cleanup.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

  • Add the 1 mL extract to a tube containing 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.

  • Vortex for 1 minute and centrifuge for 5 minutes at 10,000 rpm.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

c. HPLC-MS/MS Analysis :

  • Column : C18 column (e.g., Hypersil Gold C18, 100 x 2.1 mm, 3 µm)

  • Mobile Phase : Gradient of methanol and water with 0.1% formic acid.

  • Flow Rate : 0.3 mL/min

  • Injection Volume : 5 µL

  • Detection : Tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific precursor-product ion transitions for this compound.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

This method is suitable for the analysis of this compound residues in orange products.[2][3]

a. Extraction :

  • Extract the sample with a mixture of acetone and acetic acid (99:1 v/v) and hexane.

  • Filter the extract and evaporate to dryness under a stream of nitrogen in a 35°C water bath.

  • Re-dissolve the residue in hexane.

b. Derivatization :

  • Add ethyl magnesium bromide to the hexane extract and react for 15 minutes.

  • Stop the reaction by adding 1 mol/L hydrochloric acid.

  • Collect the supernatant and evaporate to dryness.

c. Cleanup :

  • Re-dissolve the residue in hexane.

  • Clean up the extract using a silica solid-phase extraction (SPE) column, eluting with a mixture of hexane and dichloromethane (4:1 v/v).

d. GC-FPD Analysis :

  • The concentrated eluate is injected into a gas chromatograph equipped with a flame photometric detector for analysis.

Reference Standard Method (SN/T 4558-2016)

This method, often used for regulatory purposes, involves a more traditional approach to sample preparation.

a. Sample Preparation :

  • The sample undergoes digestion using a mixture of hydrochloric acid and tetrahydrofuran.[1]

  • Following digestion, the sample is extracted.

b. Derivatization :

  • The extract is then derivatized using ethyl magnesium bromide.[1]

c. GC Analysis :

  • The derivatized extract is analyzed by gas chromatography.

Mandatory Visualization

Fenbutatin_Oxide_Method_Comparison cluster_Reference_Standard Reference Standard (e.g., SN/T 4558-2016) cluster_New_Methods New Methods cluster_QuEChERS Modified QuEChERS HPLC-MS/MS cluster_GCFPD GC-FPD RS_Start Sample RS_Digestion Digestion (HCl/THF) RS_Start->RS_Digestion RS_Extraction Extraction RS_Digestion->RS_Extraction RS_Derivatization Derivatization (Grignard Reagent) RS_Extraction->RS_Derivatization RS_GC GC Analysis RS_Derivatization->RS_GC Q_Start Sample Q_Extraction QuEChERS Extraction Q_Start->Q_Extraction Q_Cleanup d-SPE Cleanup Q_Extraction->Q_Cleanup Q_LCMS HPLC-MS/MS Analysis Q_Cleanup->Q_LCMS GC_Start Sample GC_Extraction Extraction GC_Start->GC_Extraction GC_Derivatization Derivatization GC_Extraction->GC_Derivatization GC_Cleanup SPE Cleanup GC_Derivatization->GC_Cleanup GC_FPD GC-FPD Analysis GC_Cleanup->GC_FPD

Caption: Workflow comparison of this compound analysis methods.

References

Comparative Efficacy of Fenbutatin Oxide Against Various Mite Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of fenbutatin oxide, an organotin acaricide, against several economically important mite species. The data presented is compiled from various experimental studies to offer an objective overview of its performance relative to other acaricides and to highlight issues of resistance.

Mechanism of Action

This compound is a selective, non-systemic acaricide that provides long-lasting control through contact and stomach action.[1][2] Its primary mode of action is the inhibition of mitochondrial ATP synthase (also known as Complex V) in the oxidative phosphorylation pathway.[3] By disrupting this crucial enzyme, this compound halts the production of ATP, the main energy currency of the cell, leading to metabolic failure and death of the mite.[1] This targeted disruption of cellular respiration is a key factor in its efficacy.[1]

cluster_ETC Mitochondrial Inner Membrane cluster_Process Cellular Respiration C1 Complex I Q CoQ C1->Q C2 Complex II C2->Q C3 Complex III CytC Cyt c C3->CytC C4 Complex IV ATP_Synthase ATP Synthase (Complex V) C4->ATP_Synthase H+ Gradient Q->C3 CytC->C4 ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase FBO This compound FBO->ATP_Synthase Inhibition

Caption: Mechanism of action of this compound.

Quantitative Efficacy Data

The efficacy of an acaricide is typically quantified by its median lethal concentration (LC50), the concentration required to kill 50% of a test population. The development of resistance can dramatically increase this value.

Table 1: Efficacy of this compound Against Susceptible and Resistant Strains of Tetranychus urticae (Twospotted Spider Mite)
Mite Strain / LocationLC50 (ppm)Resistance Factor (RF)FormulationSource
Susceptible Reference StrainNot Specified1xEmulsifiable ConcentrateHerron & Rophail, 1998[4]
Resistant Field Strain (Pears, Australia)Not Specified127xEmulsifiable ConcentrateHerron & Rophail, 1998[4]
Susceptible Reference StrainNot Specified1xFlowable PowderHerron & Rophail, 1998[4]
Resistant Field Strain (Pears, Australia)Not Specified>1,500xFlowable PowderHerron & Rophail, 1998[4]
Various Colonies (Pears, California)VariableUp to 478x differenceNot SpecifiedTian et al., 1992[5]

Note: Resistance Factor (RF) is calculated by dividing the LC50 of a resistant strain by the LC50 of a susceptible reference strain.

Studies have shown that mite populations can revert to susceptibility after the use of this compound is discontinued. In the Pacific Northwest, LC50 values for Tetranychus urticae and Panonychus ulmi (European Red Mite) were several orders of magnitude lower in 1994-1995 compared to highly resistant populations found in 1989, after the chemical was largely replaced by other acaricides.[6]

Table 2: Comparative Efficacy of Acaricides Against Various Mite Species

Direct comparative LC50 values for this compound alongside other acaricides in a single study are limited in recent literature. The following table provides context by showing the efficacy of other compounds and a relative ranking where available.

Mite SpeciesAcaricideLC50 (ppm or mg/L)Bioassay MethodSource
Tetranychus fijiensisCyhexatinMost EffectiveSlide-dipDzolkhifli & Khoo, 1989[7]
DicofolSlide-dipDzolkhifli & Khoo, 1989[7]
ProthoateSlide-dipDzolkhifli & Khoo, 1989[7]
BinapacrylSlide-dipDzolkhifli & Khoo, 1989[7]
BromopropylateSlide-dipDzolkhifli & Khoo, 1989[7]
This compound Slide-dipDzolkhifli & Khoo, 1989[7]
TriazophosSlide-dipDzolkhifli & Khoo, 1989[7]
ChinomethionateLeast EffectiveSlide-dipDzolkhifli & Khoo, 1989[7]
Tetranychus urticaeFenazaquin0.08Leaf DipBeers et al., 1998[6]
Chlorfenapyr0.16Leaf DipBeers et al., 1998[6]
Panonychus ulmi (eggs)Clofentezine1.01Not SpecifiedBeers et al., 1998[6]

Experimental Protocols

The following is a generalized protocol for a leaf dip bioassay, a standard method for determining the contact toxicity of acaricides like this compound.

Leaf Dip Bioassay Protocol
  • Mite Rearing: Maintain a healthy, susceptible colony of the target mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or pear seedlings) in a controlled environment (25±2°C, 60±10% RH, 16:8 L:D photoperiod).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound using a suitable solvent (e.g., acetone) and distilled water.

    • Create a series of serial dilutions to establish a range of at least five concentrations expected to cause between 10% and 90% mortality.

    • A control solution containing only the solvent and water (without the active ingredient) must be prepared. A surfactant (e.g., Triton X-100) is typically added to all solutions, including the control, to ensure even coverage.

  • Leaf Disc Preparation:

    • Excise leaf discs from untreated host plants using a cork borer (approx. 2-3 cm diameter).

    • Place the leaf discs abaxial (lower) side up on a layer of moist cotton or agar in a petri dish to maintain turgor.

  • Treatment Application:

    • Using fine-tipped forceps, individually dip each leaf disc into a test solution for a consistent duration (e.g., 5 seconds).

    • Allow the leaf discs to air dry completely under a fume hood for approximately 1-2 hours.

  • Mite Infestation:

    • Transfer a set number of adult female mites (e.g., 20-30) from the rearing colony onto the surface of each dried, treated leaf disc.

  • Incubation and Assessment:

    • Seal the petri dishes (with ventilation) and incubate them under the same controlled environmental conditions as the rearing colony.

    • Assess mite mortality after a specified period (e.g., 24, 48, or 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct mortality data for control mortality using Abbott's formula if control mortality is between 5% and 20%.

    • Subject the corrected mortality data to probit analysis to calculate the LC50 value, 95% fiducial limits, and the slope of the concentration-mortality line.

A 1. Prepare Serial Dilutions of this compound B 2. Dip Excised Leaf Discs (e.g., 5 seconds) A->B C 3. Air Dry Leaf Discs (1-2 hours) B->C D 4. Place Discs on Wet Cotton in Petri Dishes C->D E 5. Transfer Adult Mites (e.g., n=25) to Discs D->E F 6. Incubate (e.g., 48 hours) E->F G 7. Assess Mortality (Microscope) F->G H 8. Probit Analysis (Calculate LC50) G->H

Caption: Standard workflow for a leaf dip bioassay.

References

development of immunoassays for fenbutatin oxide detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Development of Immunoassays for Fenbutatin Oxide Detection

Disclaimer: As of the latest literature review, specific immunoassays for the direct detection of this compound have not been widely reported. Therefore, this guide presents a scientifically informed, hypothetical framework for the development and comparison of such immunoassays based on established principles for other small-molecule pesticides. The experimental data and protocols are representative examples derived from immunoassays developed for compounds of similar molecular complexity.

Introduction

This compound is a widely used organotin acaricide for controlling a variety of mites on fruits, vegetables, and ornamental plants. Monitoring its residue levels is crucial for food safety and environmental protection. While conventional analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are accurate, they are often time-consuming, require sophisticated equipment, and are not suitable for rapid, on-site screening. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), offer a promising alternative due to their high sensitivity, specificity, and ease of use. This guide provides a comparative overview of the hypothetical development of monoclonal antibody-based immunoassays for this compound detection, aimed at researchers, scientists, and drug development professionals.

Hypothetical Performance Comparison of Immunoassays for this compound

The performance of different immunoassay formats is critical for their application. Below is a table summarizing the expected performance characteristics of a competitive ELISA and a lateral flow immunoassay for this compound detection. These values are based on typical performance data for immunoassays of other pesticides.

ParameterCompetitive ELISALateral Flow Immunoassay (LFA)
Sensitivity (IC50) 0.5 - 5 ng/mL5 - 50 ng/mL
Limit of Detection (LOD) 0.05 - 0.5 ng/mL1 - 10 ng/mL
Assay Time 2 - 4 hours5 - 15 minutes
Quantitative Analysis Yes (with a plate reader)Semi-quantitative (visual) or Quantitative (with a reader)
Throughput High (96-well plate format)Low (single strip per test)
Portability Laboratory-basedField-portable
Cross-Reactivity Low to moderate (dependent on antibody)Low to moderate (dependent on antibody)
Cost per Sample LowVery Low

Experimental Protocols

The development of a reliable immunoassay for this compound would require the following key steps: hapten synthesis, monoclonal antibody production, and the development and validation of the specific immunoassay formats.

Hapten Synthesis for this compound

Since this compound is a small molecule, it needs to be conjugated to a carrier protein to become immunogenic. This requires the synthesis of a hapten, a derivative of this compound containing a functional group for conjugation.

Principle: A spacer arm with a terminal carboxyl group is introduced into the this compound structure to facilitate conjugation to a carrier protein.

Hypothetical Synthesis Protocol:

  • Modification of this compound: One of the phenyl groups of this compound is functionalized. For example, a para-amino group can be introduced on one of the terminal phenyl rings through a multi-step synthesis involving nitration and subsequent reduction.

  • Introduction of a Spacer Arm: The amino-functionalized this compound is reacted with a bifunctional linker, such as succinic anhydride, to introduce a carboxyl group at the end of a spacer arm.

  • Purification: The synthesized hapten is purified using column chromatography and its structure is confirmed by NMR and mass spectrometry.

Hapten_Synthesis Fenbutatin_Oxide This compound Functionalization Introduction of Amino Group Fenbutatin_Oxide->Functionalization Spacer_Arm Reaction with Succinic Anhydride Functionalization->Spacer_Arm Hapten This compound Hapten (with COOH group) Spacer_Arm->Hapten

Hypothetical hapten synthesis for this compound.
Monoclonal Antibody Production

High-affinity and specific monoclonal antibodies are the cornerstone of a reliable immunoassay.

Protocol:

  • Immunogen Preparation: The synthesized this compound hapten is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using the carbodiimide method to form the immunogen.

  • Immunization: BALB/c mice are immunized with the this compound-KLH conjugate emulsified with Freund's adjuvant over a period of several weeks.

  • Cell Fusion and Hybridoma Screening: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas. The hybridomas are then screened for the production of antibodies that bind to a this compound-ovalbumin (OVA) conjugate (a coating antigen).

  • Cloning and Antibody Production: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality. The selected clones are then cultured to produce a large quantity of the monoclonal antibody.

  • Antibody Purification and Characterization: The monoclonal antibody is purified from the culture supernatant using protein A/G affinity chromatography. The affinity and specificity of the antibody are characterized by ELISA.

MAb_Production cluster_0 Immunization cluster_1 Hybridoma Technology cluster_2 Antibody Production Immunogen This compound-KLH Immunogen Immunize_Mouse Immunize BALB/c Mouse Immunogen->Immunize_Mouse Spleen_Cells Isolate Spleen Cells Immunize_Mouse->Spleen_Cells Cell_Fusion Cell Fusion Spleen_Cells->Cell_Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Cell_Fusion Hybridomas Hybridoma Screening (ELISA) Cell_Fusion->Hybridomas Cloning Subcloning Hybridomas->Cloning Expansion Hybridoma Expansion Cloning->Expansion Purification Antibody Purification Expansion->Purification Monoclonal_Antibody Purified Monoclonal Antibody Purification->Monoclonal_Antibody

Workflow for monoclonal antibody production.
Competitive ELISA Protocol

Principle: This is an indirect competitive ELISA. The this compound-OVA conjugate is coated onto a microtiter plate. The sample containing this compound is mixed with a limited amount of the anti-fenbutatin oxide monoclonal antibody and added to the plate. The free this compound in the sample competes with the coated antigen for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

Protocol:

  • Coating: A 96-well microtiter plate is coated with the this compound-OVA conjugate (1 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The plate is blocked with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition: A mixture of the sample (or standard) and the anti-fenbutatin oxide monoclonal antibody is added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG is added to each well and incubated for 30 minutes at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Substrate Addition: TMB substrate solution is added, and the plate is incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction is stopped by adding 2M sulfuric acid.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

Competitive_ELISA cluster_0 Assay Principle cluster_1 Detection Coated_Antigen Coated Antigen (Fenbutatin-OVA) Competition Competition for Antibody Binding Coated_Antigen->Competition Free_Antigen Free Antigen (Fenbutatin in Sample) Free_Antigen->Competition Antibody Anti-Fenbutatin Antibody Antibody->Competition Secondary_Ab HRP-Conjugated Secondary Antibody Competition->Secondary_Ab Bound Primary Antibody Substrate TMB Substrate Secondary_Ab->Substrate Color_Development Color Development Substrate->Color_Development Signal Signal Measurement (Absorbance at 450 nm) Color_Development->Signal

Principle of competitive ELISA for this compound.
Lateral Flow Immunoassay (LFA) Protocol

Principle: This is a competitive LFA. The LFA strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line (T-line) and a control line (C-line), and an absorption pad. The conjugate pad contains gold nanoparticle-labeled anti-fenbutatin oxide monoclonal antibody. The T-line is coated with the this compound-OVA conjugate, and the C-line is coated with goat anti-mouse IgG. When the sample is applied, it rehydrates the labeled antibody. If this compound is present in the sample, it will bind to the labeled antibody, preventing it from binding to the T-line. A visible T-line indicates a negative result, while the absence of a T-line indicates a positive result. The C-line should always appear, confirming the strip is working correctly.

Protocol:

  • Sample Preparation: The sample is extracted with an appropriate solvent and diluted with the assay buffer.

  • Assay Performance: A few drops of the prepared sample are added to the sample pad of the LFA strip.

  • Incubation: The strip is allowed to develop for 5-10 minutes at room temperature.

  • Result Interpretation: The results are read visually. The presence of both the T-line and C-line indicates a negative result. The presence of only the C-line indicates a positive result. The intensity of the T-line can be read with a portable strip reader for semi-quantitative or quantitative results.

LFA_Principle cluster_0 Negative Result (No Fenbutatin) cluster_1 Positive Result (Fenbutatin Present) Sample_Neg Sample Conjugate_Pad_Neg AuNP-Ab Sample_Neg->Conjugate_Pad_Neg T_Line_Neg T-Line (Fenbutatin-OVA) Binds AuNP-Ab Conjugate_Pad_Neg->T_Line_Neg C_Line_Neg C-Line (Goat anti-Mouse) Binds AuNP-Ab T_Line_Neg->C_Line_Neg Sample_Pos Sample with Fenbutatin Conjugate_Pad_Pos AuNP-Ab-Fenbutatin Complex Sample_Pos->Conjugate_Pad_Pos T_Line_Pos T-Line (Fenbutatin-OVA) No Binding Conjugate_Pad_Pos->T_Line_Pos C_Line_Pos C-Line (Goat anti-Mouse) Binds AuNP-Ab T_Line_Pos->C_Line_Pos

Principle of competitive lateral flow immunoassay.

Conclusion

The development of immunoassays for this compound is a viable and promising approach for rapid and sensitive residue monitoring. While this guide presents a hypothetical framework, the principles and protocols are well-established in the field of pesticide analysis. A competitive ELISA would be suitable for high-throughput screening in a laboratory setting, offering excellent sensitivity and quantitative results. In contrast, a lateral flow immunoassay would be ideal for rapid, on-site testing, providing qualitative or semi-quantitative results with great convenience and portability. The choice between these methods would depend on the specific application, required sensitivity, and the context of the analysis. Further research into the synthesis of specific haptens and the generation of high-affinity monoclonal antibodies is the critical next step toward the realization of these valuable analytical tools.

A Researcher's Guide to Selecting the Optimal Chromatography Column for Fenbutatin Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenbutatin oxide is critical. The choice of chromatography column is a pivotal factor in achieving reliable and reproducible results. This guide provides a comparative overview of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of this compound, supported by experimental data from various studies.

This compound, a non-systemic acaricide, presents unique challenges in chromatographic analysis due to its chemical properties. The selection of an appropriate stationary phase is crucial for achieving optimal retention, peak shape, and separation from matrix interferences. This guide compares the performance of commonly used C18 columns with other alternatives like C8 and specialized columns, offering insights into their respective strengths and weaknesses for this application.

Comparative Performance of Chromatography Columns

The following table summarizes the performance of different chromatography columns for the analysis of this compound based on published experimental data.

Parameter Hypersil Gold C18 [1][2][3]ZORBAX SB-C18 Hypercarb [4]General C8 Column [5][6][7]
Column Type Reversed-Phase C18Reversed-Phase C18Porous Graphitic CarbonReversed-Phase C8
Particle Size 3.0 µm[1]Not SpecifiedNot SpecifiedTypically 3-5 µm
Dimensions 100 mm x 2.1 mm[1]Not SpecifiedNot SpecifiedVarious
Mobile Phase Methanol and 0.1% formic acid in water (gradient)[1]Acetonitrile/0.6% NaCl (pH 3) (90/10 v/v)Acetonitrile and 5% acetic acid in water (90/10 v/v)[4]Acetonitrile/Water or Methanol/Water
Flow Rate 0.25 mL/min[1]Not Specified1 mL/min[4]Dependent on column dimensions
Detection MS/MS[1]UV (220 nm)MS[4]UV or MS
Key Performance Good peak shape with the addition of formic acid; methanol as the organic phase significantly improved MS response compared to acetonitrile.[1][3]Good linearity (r=0.99999) and recovery (99.47%).Effective for the analysis in complex matrices like tomatoes, cucumbers, and bananas.[4]Generally provides shorter retention times for nonpolar compounds compared to C18, which can be advantageous for faster analysis.[6]
Considerations The use of formic acid is crucial for obtaining symmetrical peaks.[1][3]The use of a salt in the mobile phase may not be ideal for MS-based detection.Offers a different selectivity compared to silica-based reversed-phase columns.May offer less retention for highly nonpolar compounds, potentially leading to co-elution with matrix components in complex samples.[8][5][7]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are protocols derived from studies utilizing different columns for this compound analysis.

Method 1: Analysis using a Hypersil Gold C18 Column[1][2]
  • Instrumentation: A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • Column: Hypersil Gold C18 (100 mm x 2.1 mm, 3.0 µm).

  • Mobile Phase:

    • A: Methanol

    • B: 0.1% (v/v) formic acid in water

  • Gradient Program:

    • 0-4.0 min: 60% A to 95% A

    • 4.0-6.0 min: Hold at 95% A

    • 6.0-8.0 min: 95% A to 60% A

    • 8.0-10.0 min: Hold at 60% A

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 10 µL.

  • Detector: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.

Method 2: Analysis using a ZORBAX SB-C18 Column[4]
  • Instrumentation: A High-Performance Liquid Chromatography system with an ultraviolet detector (HPLC-UV).

  • Column: ZORBAX SB-C18.

  • Mobile Phase: Acetonitrile and 0.6% NaCl solution (pH adjusted to 3 with HCl) in a 90:10 (v/v) ratio.

  • Solvent: Dichloromethane.

  • Detection Wavelength: 220 nm.

  • Performance: The method demonstrated a linear range from 2 mg/L to 10 g/L with a correlation coefficient of 0.99999, an average recovery of 99.47%, and a coefficient of variation of 0.36%.

Method 3: Analysis using a Hypercarb Column[5]
  • Instrumentation: A High-Performance Liquid Chromatography system coupled with a mass spectrometer (HPLC-MS) with an atmospheric pressure chemical ionization (APCI) interface.

  • Column: Hypercarb.

  • Mobile Phase: Acetonitrile and 5% (v/v) glacial acetic acid in water in a 90:10 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: Mass spectrometer operating in positive ionization selected-ion monitoring mode.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the performance evaluation of different chromatography columns for this compound analysis.

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis prep_standard Prepare this compound Standard Solutions instrument_setup Instrument Setup (HPLC-MS/MS or HPLC-UV) prep_standard->instrument_setup Calibration prep_sample Sample Extraction and Cleanup (e.g., QuEChERS) prep_sample->instrument_setup Analysis column_selection Column Installation (C18, C8, Hypercarb, etc.) instrument_setup->column_selection method_development Method Development (Mobile Phase, Gradient, Flow Rate) column_selection->method_development data_acquisition Data Acquisition method_development->data_acquisition peak_shape Peak Shape and Asymmetry data_acquisition->peak_shape retention_time Retention Time and Reproducibility data_acquisition->retention_time resolution Resolution from Interferences data_acquisition->resolution sensitivity Sensitivity (LOD/LOQ) data_acquisition->sensitivity linearity Linearity and Recovery data_acquisition->linearity data_table Tabulate Performance Data peak_shape->data_table retention_time->data_table resolution->data_table sensitivity->data_table linearity->data_table select_optimal Select Optimal Column data_table->select_optimal

Experimental workflow for column performance evaluation.

Conclusion

The choice between C18, C8, and other specialized columns for this compound analysis depends on the specific requirements of the assay, including the complexity of the sample matrix, desired analysis time, and the detection method employed.

  • C18 columns , particularly those with modern particle technology, offer robust and reliable performance, providing good retention and resolution, especially when paired with mass spectrometry. The addition of modifiers like formic acid to the mobile phase is often necessary to ensure good peak symmetry.

  • C8 columns can be a suitable alternative when faster analysis times are required, as they generally exhibit lower retention for nonpolar compounds like this compound.[8][5][6][7] However, this may come at the cost of resolution in complex matrices.

  • Specialized columns , such as the porous graphitic carbon-based Hypercarb, provide a different selectivity and can be particularly useful for challenging sample matrices where traditional reversed-phase columns may fall short.[4]

Ultimately, method development and validation are crucial to ensure that the chosen column and chromatographic conditions meet the specific analytical needs for the determination of this compound in the desired matrix.

References

A Comparative Analysis of the Toxicological Profiles of Fenbutatin Oxide and Its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination for researchers and drug development professionals of the relative toxicities of the acaricide fenbutatin oxide and its degradation products, SD 31723 and SD 33608, supported by experimental data and methodological insights.

Introduction

This compound is an organotin miticide used to control a wide range of phytophagous mites.[1] Following application, it degrades in the environment and is metabolized in organisms to form several byproducts, principally bis(2-methyl-2-phenylpropyl)tin oxide (SD 31723) and 2-methyl-2-phenylpropylstannonic acid (SD 33608).[2] Understanding the comparative toxicity of the parent compound and its metabolites is crucial for a comprehensive assessment of its potential health risks. This guide provides a detailed comparison of the toxicological data for this compound, SD 31723, and SD 33608, focusing on acute and sub-chronic toxicity, genotoxicity, and neurotoxicity.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and its metabolites.

Table 1: Acute Oral Toxicity

CompoundSpeciesSexRouteLD50 (mg/kg bw)Reference
This compoundRat (Crl:CD BR)MOral4400[3]
This compoundMouse-Oral1450[4]
SD 31723RatM, FOral>100 and <400[3]
SD 33608Data Not Available---

Table 2: Sub-Chronic Oral Toxicity (90-Day Feeding Study in Rats)

CompoundDose Levels (ppm)NOAEL (ppm)Observed Effects at Higher DosesReference
This compound50, 100, 300, 600100Reduced body weight gain, decreased organ weights (liver, kidney, spleen), elevated serum alkaline phosphatase.[3][4]
SD 317233, 10, 30, 100, 300100Decreased body weights in males at 300 ppm. Slight reductions in hemoglobin, erythrocyte count, and packed cell volume in males at 300 ppm.[3]
SD 33608Data Not Available--

Table 3: Genotoxicity Profile of this compound

AssayTest SystemConcentration/DoseResultReference
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537, TA1538)Up to 5000 µ g/plate Negative[3]
In vitro Chromosomal AberrationHuman Lymphocytes0.7-5 µg/mlNegative[3]
In vivo Chromosomal AberrationMouse Bone Marrow500-5000 mg/kg bw (oral)Negative[3]

Experimental Protocols

Acute Oral Toxicity Study (General Protocol)

Acute oral toxicity is typically determined using a limit test or a full study with multiple dose groups. For a limit test, a single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals (usually rats). If no mortality or significant toxicity is observed, the LD50 is considered to be greater than that dose. For a full study, several groups of animals are given different doses of the test substance. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the animals, is then calculated.[3]

Sub-Chronic (90-Day) Oral Toxicity Study in Rats

In a 90-day sub-chronic oral toxicity study, the test substance is administered daily to several groups of rodents at different dose levels, typically mixed in the diet.[5] A control group receives the diet without the test substance. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the 90-day period, blood and urine samples are collected for hematological and clinical chemistry analyses. All animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for pathological changes. The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined from these data.[6]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[7][8] It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The bacteria are exposed to the test chemical on a histidine-limited medium. If the chemical is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state, allowing them to synthesize their own histidine and form colonies. The number of revertant colonies is compared to a negative control to determine the mutagenic potential of the substance. The test is conducted with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[9]

In Vivo Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce chromosomal abnormalities in the bone marrow cells of mammals, typically rodents.[10] Animals are administered the test substance, usually by oral gavage or intraperitoneal injection. A positive control known to induce chromosomal aberrations and a negative control are also included. At selected time points after treatment, the animals are euthanized, and bone marrow cells are collected. The cells are then processed and examined under a microscope for chromosomal aberrations, such as breaks, deletions, and rearrangements. An increase in the frequency of aberrant cells in the treated groups compared to the control group indicates that the substance is clastogenic.[11]

Developmental Neurotoxicity (DNT) Study

A DNT study in rats is designed to assess the potential adverse effects of a substance on the developing nervous system.[12] Pregnant female rats are typically exposed to the test substance during gestation and lactation. The offspring are then evaluated for a range of neurological and behavioral endpoints at different developmental stages. These assessments may include physical development, motor activity, sensory function, and learning and memory. At the end of the study, the brains of the offspring are examined for any neuropathological changes.[13]

Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound is the inhibition of oxidative phosphorylation in mitochondria.[14] Specifically, it targets the F1F0-ATP synthase, a multi-subunit enzyme complex responsible for the synthesis of ATP. Organotin compounds, including this compound, are thought to interact with the F0 portion of the ATP synthase, which forms the proton channel. By binding to this channel, this compound disrupts the flow of protons across the inner mitochondrial membrane, which is the driving force for ATP synthesis. This leads to a depletion of cellular ATP, ultimately causing cell death.

Subchronic_Toxicity_Workflow start Study Start: Acclimatization of Animals randomization Randomization into Dose Groups (Control, Low, Mid, High) start->randomization dosing Daily Dosing for 90 Days (in diet or by gavage) randomization->dosing observations Daily Clinical Observations, Weekly Body Weight & Food Consumption dosing->observations interim_sac Interim Sacrifices (optional) dosing->interim_sac end_of_dosing End of 90-Day Dosing Period dosing->end_of_dosing necropsy Terminal Necropsy, Organ Weight Measurement end_of_dosing->necropsy histopath Histopathological Examination of Tissues necropsy->histopath data_analysis Data Analysis and NOAEL Determination histopath->data_analysis

References

Safety Operating Guide

Fenbutatin oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of fenbutatin oxide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations. Adherence to these protocols is essential to minimize exposure risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all relevant personnel are familiar with the hazards associated with this compound. It is toxic if inhaled, harmful if swallowed, and causes skin and serious eye irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Eye/Face Protection: Safety glasses and a face shield are recommended.

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing.

  • Respiratory Protection: In case of inadequate ventilation or dust formation, wear respiratory protection.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the material.

Step-by-Step Disposal Procedures

This compound waste must be managed as hazardous waste and disposed of through an approved waste disposal plant or licensed contractor. Do not dispose of it with household garbage or allow it to enter sewage systems or waterways.

Procedure 1: Disposal of Unused or Expired this compound
  • Preparation: Keep the chemical in its original, suitable, and closed container for disposal. Do not mix with other waste.

  • Labeling: Ensure the container is clearly labeled with its contents, including the name "this compound" and appropriate hazard symbols.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials. The storage area should be locked up or accessible only to authorized personnel.

  • Arrangement for Disposal: Contact a licensed environmental waste management company to arrange for collection and disposal. Provide them with the Safety Data Sheet (SDS) for this compound. Disposal must be conducted in accordance with all applicable local, state, and federal regulations.

Procedure 2: Disposal of Empty Containers

Empty containers retain product residue and vapors and must be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing:

    • Invert the empty container over a collection vessel or spray tank and allow it to drain for at least 30 seconds after the flow has slowed to a drip.

    • Rinse the container three times with a suitable solvent (e.g., acetone, benzene, or dichloromethane, in which this compound is soluble). The volume of the solvent should be at least one-third of the container's volume for each rinse.

    • Collect the rinsate from all three rinses. This rinsate is now considered hazardous waste.

  • Rinsate Management: Transfer the collected rinsate into a clearly labeled, sealed hazardous waste container for disposal via a licensed contractor.

  • Container Disposal: Once triple-rinsed, the container can be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or landfill disposal.

Procedure 3: Management of Spills

In the event of a spill, immediate action is required to contain the material and protect personnel and the environment.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Isolate the spill area for at least 25 meters (for solids).

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or watercourses.

  • Cleanup:

    • Carefully sweep up or collect the spilled solid material, avoiding dust formation.

    • Place the collected material into a suitable, closed, and properly labeled container for disposal.

  • Decontamination:

    • The spill area can be washed with water to remove the last traces of the material.

    • Crucially, all contaminated water must be collected for subsequent disposal. Do not flush it into drains or sewers.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste through an approved disposal facility.

Quantitative Data and Specifications

ParameterSpecificationSource(s)
Hazard Classification Fatal if inhaled, Causes skin/eye irritation, Very toxic to aquatic life
Spill Isolation Distance Solids: At least 25 meters (82 feet)
Fire Isolation Distance If a tank is involved: 800 meters (0.5 miles) in all directions
Recommended Gloves Nitrile rubber, 0.11 mm minimum thickness, 480 min breakthrough time

Experimental Protocols

For small quantities, hydrolysis under alkaline conditions is a suitable chemical treatment method before disposal. After hydrolysis, the resulting material should be diluted and can then be disposed of in an approved landfill, subject to local regulations. The specifics of the hydrolysis protocol (e.g., concentration of alkaline solution, reaction time) should be determined based on the quantity of this compound and in consultation with safety professionals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FenbutatinOxideDisposal cluster_start Waste Generation cluster_assessment Assessment & Preparation cluster_spill Spill Management cluster_routine Routine Disposal cluster_final Final Steps start This compound Waste ppe Wear Appropriate PPE start->ppe assess Assess Waste Type (Spill, Unused, Empty Container) contain_spill Contain Spill & Prevent Entry to Drains assess->contain_spill Spill is_empty Is Container Empty? assess->is_empty Routine ppe->assess collect_spill Collect Material (Avoid Dust) contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate collect_rinsate_spill Collect Contaminated Water decontaminate->collect_rinsate_spill package_waste Package & Label Waste for Disposal collect_rinsate_spill->package_waste transfer_waste Keep in Original Labeled Container for Disposal is_empty->transfer_waste No triple_rinse Triple Rinse Container is_empty->triple_rinse Yes transfer_waste->package_waste collect_rinsate_routine Collect Rinsate triple_rinse->collect_rinsate_routine puncture_container Puncture & Dispose of Container per Regulations collect_rinsate_routine->puncture_container collect_rinsate_routine->package_waste Package Rinsate store_waste Store in Designated Cool, Dry, Ventilated Area package_waste->store_waste dispose Arrange Disposal via Approved Waste Facility store_waste->dispose

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guide for Handling Fenbutatin Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the safe handling and disposal of Fenbutatin oxide. Adherence to these procedures is critical to mitigate the risks associated with this hazardous chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, posing significant health risks. It is fatal if inhaled, causes serious eye irritation, and skin irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Material: Nitrile rubberMinimum Layer Thickness: 0.11 mmBreakthrough Time: 480 minutes[1]To prevent skin contact and absorption.[1][3]
Eye and Face Protection - Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[2]- Face shield[1]To protect against splashes and dust that can cause serious eye irritation.[1][2]
Respiratory Protection - For dust/aerosol formation: Full-face particle respirator[1]- If respirator is the sole means of protection or in case of inadequate ventilation: Full-face supplied air respirator[1][2]This compound is fatal if inhaled.[1][2]
Protective Clothing - Long-sleeved shirt and long pants[4]- Impervious clothing to prevent skin contact[2][3]- Consider coveralls for extensive work[4][5]To protect the skin from accidental exposure.[3]
Footwear - Chemical-resistant boots[4]To prevent contamination of feet and personal footwear.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.

PPE_Selection_Logic cluster_assessment Risk Assessment cluster_hazards Identify Hazards cluster_ppe Select Appropriate PPE Assess_Task Assess Task: Handling this compound Inhalation Inhalation Hazard (Fatal) Assess_Task->Inhalation Skin_Contact Skin Contact Hazard (Irritation) Assess_Task->Skin_Contact Eye_Contact Eye Contact Hazard (Serious Irritation) Assess_Task->Eye_Contact Respiratory_Protection Full-Face Respirator Inhalation->Respiratory_Protection Hand_Protection Nitrile Gloves (0.11mm, 480 min BT) Skin_Contact->Hand_Protection Body_Protection Protective Clothing Skin_Contact->Body_Protection Eye_Face_Protection Safety Goggles & Face Shield Eye_Contact->Eye_Face_Protection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenbutatin oxide
Reactant of Route 2
Fenbutatin oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.